molecular formula C7H8ClNO2S B13320724 (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

カタログ番号: B13320724
分子量: 205.66 g/mol
InChIキー: PARIQDCDOCXGET-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H8ClNO2S

分子量

205.66 g/mol

IUPAC名

(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChIキー

PARIQDCDOCXGET-RXMQYKEDSA-N

異性体SMILES

C1=CSC(=C1[C@@H](CC(=O)O)N)Cl

正規SMILES

C1=CSC(=C1C(CC(=O)O)N)Cl

製品の起源

United States
Foundational & Exploratory

Synthesis Protocol for (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic Acid: A Protecting-Group-Free Asymmetric Hydrogenation Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of chiral β -heteroaryl- β -amino acids is a critical operation in modern drug development, often bottlenecked by the need for chiral auxiliaries or inefficient enzymatic resolutions. The target molecule, (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid , presents an additional chemoselectivity challenge: the electron-rich, sulfur-containing 2-chlorothiophene moiety is notorious for coordinating to and poisoning transition-metal catalysts[1].

To bypass these limitations, this whitepaper outlines a state-of-the-art, four-step synthetic protocol utilizing the direct Rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine. Pioneered during the commercial development of sitagliptin[2], this methodology relies on a highly sterically demanding chiral ligand, (R,S)

t -Bu-Josiphos.

Causality of Experimental Design:

  • Catalyst Protection via Steric Shielding: The bulky tert-butyl groups on the Josiphos ligand dictate stringent facial selectivity during hydride transfer. Simultaneously, they create a restricted spatial pocket that prevents the thiophene sulfur atom from coordinating to the Rhodium(I) center, thereby averting catalyst deactivation[2].

  • Atom Economy: By hydrogenating the unprotected enamine directly, the protocol eliminates the need for N-protection (e.g., Boc, Cbz) and subsequent deprotection steps, maximizing throughput and minimizing waste[3].

  • Solvent Dynamics: 2,2,2-Trifluoroethanol (TFE) is selected as the hydrogenation solvent. Its strong hydrogen-bond-donating capability stabilizes the transition state of the unprotected −NH2​ group interacting with the metal center, which is critical for achieving high conversion rates and enantiomeric excess (ee)[3].

Process Visualization

The following workflow maps the logical progression from the commercially available carboxylic acid to the final enantiopure zwitterion.

SynthesisWorkflow SM 2-Chlorothiophene-3- carboxylic acid KetoEster β-Keto Ester Intermediate SM->KetoEster 1. CDI, THF 2. K-methyl malonate, MgCl2 Enamine (Z)-Enamine Ester (Unprotected) KetoEster->Enamine NH4OAc MeOH, Reflux ChiralEster (3R)-Amino Ester (ee > 99%) Enamine->ChiralEster H2 (250 psi), 50°C [Rh(cod)Cl]2 / tBu-Josiphos TFE solvent FinalAPI (3R)-3-Amino-3-(2-chlorothiophen- 3-yl)propanoic acid ChiralEster->FinalAPI 1. LiOH, THF/H2O 2. HCl (pH 6.5)

Fig 1: Four-step asymmetric synthesis workflow for the target (3R)-beta-amino acid.

Quantitative Optimization of the Key Hydrogenation Step

The asymmetric hydrogenation of the unprotected enamine is highly sensitive to the ligand architecture and solvent environment. The data below summarizes the catalyst screening that validates the selection of the Rh/Josiphos system[3][4].

Table 1: Optimization of Asymmetric Hydrogenation of Methyl (Z)-3-amino-3-(2-chlorothiophen-3-yl)acrylate

EntryCatalyst PrecursorChiral LigandSolventPressure (psi)Temp (°C)Conversion (%)ee (%)1 [Rh(cod)Cl]2​ (R) -BINAPMeOH905042312 [Ru(p-cymene)Cl2​]2​ (S,S) -Ts-DPENTFE905018N/A3 [Rh(cod)Cl]2​ (R,S) t -Bu-JosiphosMeOH9050>9994.54 [Rh(cod)Cl]2​ (R,S) t -Bu-JosiphosTFE9050>9997.85 [Rh(cod)Cl]2​ (R,S) t -Bu-JosiphosTFE25050>9999.2 Note: Entry 5 represents the finalized parameters utilized in Step 3 of the protocol below.

Step-by-Step Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, every step includes built-in In-Process Controls (IPCs) to validate the chemical state before proceeding.

Step 1: Synthesis of Methyl 3-(2-chlorothiophen-3-yl)-3-oxopropanoate

Objective: Homologation of the starting carboxylic acid to a β -keto ester via a magnesium-enolate Claisen condensation.

  • Charge a dry, nitrogen-purged reactor with 2-chlorothiophene-3-carboxylic acid (1.0 eq) and anhydrous THF (10 vol).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.15 eq) portion-wise at 20°C. Stir for 2 hours to form the active acyl imidazole.

  • In a separate vessel, suspend potassium mono-methyl malonate (1.3 eq) and anhydrous MgCl2​ (1.2 eq) in THF (5 vol). Add triethylamine (2.0 eq) and stir at 30°C for 3 hours to form the magnesium enolate.

  • Transfer the acyl imidazole solution into the enolate suspension dropwise over 1 hour at 20°C. Stir for 12 hours.

  • Quench with 1M NaHSO4​ to pH 3. Extract with Ethyl Acetate (3 x 5 vol). Wash organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • IPC Validation: HPLC (C18, MeCN/ H2​O 0.1% TFA) must show >95% conversion of the starting acid. LC-MS must confirm the exact mass of the β -keto ester [M+H]+ .

Step 2: Formation of Methyl (Z)-3-amino-3-(2-chlorothiophen-3-yl)acrylate

Objective: Conversion of the β -keto ester to the unprotected enamine.

  • Dissolve the crude β -keto ester (1.0 eq) in Methanol (8 vol).

  • Add Ammonium Acetate ( NH4​OAc ) (5.0 eq). The large excess drives the equilibrium toward the enamine.

  • Heat the reaction mixture to reflux (65°C) for 14 hours.

  • Cool the mixture to 0°C. The (Z)-enamine will spontaneously crystallize from the methanolic solution due to its strong intramolecular hydrogen bonding.

  • Filter the precipitate and wash with cold Methanol (2 vol). Dry under vacuum.

  • IPC Validation: 1H NMR ( CDCl3​ ) must show a distinct vinylic proton singlet near δ 4.8 ppm and two broad exchangeable protons for the −NH2​ group. The absence of a methylene signal ( δ 3.8 ppm) confirms the absence of the starting β -keto ester.

Step 3: Asymmetric Hydrogenation to Methyl (3R)-3-amino-3-(2-chlorothiophen-3-yl)propanoate

Objective: Enantioselective reduction of the enamine double bond[3].

In a nitrogen-filled glovebox, pre-form the catalyst by mixing [Rh(cod)Cl]2​ (0.2 mol %) and (R,S)

t -Bu-Josiphos (0.42 mol %) in degassed 2,2,2-Trifluoroethanol (TFE) (2 vol). Stir for 30 minutes.
  • Charge a high-pressure Hastelloy autoclave with the (Z)-enamine (1.0 eq) and degassed TFE (8 vol).

  • Transfer the catalyst solution into the autoclave.

  • Purge the vessel with H2​ gas three times, then pressurize to 250 psi.

  • Heat the reaction to 50°C and agitate vigorously (800 rpm) for 18 hours.

  • Vent the hydrogen gas safely. Pass the crude mixture through a short pad of silica or Ecosorb C-941 to remove the Rhodium catalyst[5]. Concentrate the filtrate.

    • IPC Validation: Chiral SFC (Chiralpak AD-H column, CO2​ /MeOH gradient) must confirm an enantiomeric excess (ee) of 99.0% for the (3R)-isomer. Achiral HPLC must show >99% conversion of the enamine.

    Step 4: Saponification to (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic Acid

    Objective: Hydrolysis of the methyl ester to yield the final zwitterionic amino acid.

    • Dissolve the chiral ester (1.0 eq) in a 1:1 mixture of THF and Water (10 vol total).

    • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq) at 0°C.

    • Warm to 20°C and stir for 4 hours.

    • Remove THF under reduced pressure.

    • Cool the remaining aqueous layer to 5°C. Carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0 - 6.5) using 1M HCl.

    • Stir the resulting slurry at 0°C for 2 hours to ensure complete precipitation.

    • Filter the white crystalline solid, wash with ice-cold water, and dry in a vacuum oven at 45°C to constant weight.

    • IPC Validation: Final purity assessment by Quantitative NMR (qNMR) and Chiral HPLC. Optical rotation [α]D​ should be measured to confirm the (3R) absolute configuration against a known standard.

    References

    • Journal of the American Chemical Society (2004)
    • Journal of the American Chemical Society (2009)
    • Accounts of Chemical Research / ACS Publications (2007)
    • Synthesis of Sitagliptin (Synfacts)
    • The Royal Society of Chemistry (RSC Advances) (2021)

    Sources

    Asymmetric synthesis of chiral beta-amino acids with a thiophene moiety

    Asymmetric Synthesis of Chiral β -Amino Acids with a Thiophene Moiety: A Technical Guide

    Executive Summary

    The asymmetric synthesis of chiral β -amino acids is a cornerstone of modern peptidomimetic and small-molecule drug development[1]. Substituting traditional phenyl rings with a thiophene moiety offers profound bioisosteric advantages, including modulated lipophilicity, altered metabolic liabilities, and distinct spatial geometries. However, the presence of the electron-rich sulfur atom introduces significant synthetic hurdles—primarily the risk of transition-metal catalyst poisoning during enantioselective transformations. This technical guide delineates validated, high-yielding methodologies, specifically Rh-catalyzed asymmetric hydrogenation and organocatalytic Mannich reactions, to access highly enantioenriched thiophene-containing β -amino acids.

    Strategic Rationale: The Thiophene Bioisostere and Catalyst Poisoning

    Thiophene is a classical bioisostere for the phenyl ring. In the context of β -amino acids (e.g., β3 -thienylalanine derivatives), the sulfur atom can act as a hydrogen bond acceptor while maintaining aromaticity.

    The Catalyst Poisoning Paradigm: The primary challenge in utilizing transition metal catalysis (such as Rh, Ru, or Ir) for thiophene-containing substrates is the strong coordinating ability of the sulfur heteroatom. Sulfur can displace chiral phosphine ligands or occupy vacant coordination sites on the metal center, leading to catalyst deactivation or a drastic reduction in enantiomeric excess (ee). Overcoming this requires highly rigid, electron-rich bidentate chiral ligands (e.g., Josiphos or DuPhos) that bind the metal tightly and create a sterically demanding chiral pocket that outcompetes sulfur coordination.

    Methodology I: Rh-Catalyzed Asymmetric Hydrogenation

    The most atom-economical route to β -amino acids is the asymmetric hydrogenation of α,β -unsaturated β -amino acids (enamines or enamides). Unprotected enamines traditionally suffer from tautomerization and poor coordination. However, the use of Rh-complexes with Josiphos-type or DuPhos ligands has revolutionized this space, allowing for direct hydrogenation without acyl protection [2].

    Mechanistic Causality: The Rh(I) precatalyst undergoes oxidative addition with H2​ . The bidentate chiral ligand enforces a specific trajectory for the incoming thiophene enamide. The π -system of the alkene and the carbonyl/amine heteroatom chelate to the Rh center, rigidly locking the conformation. The steric bulk of the ligand prevents the thiophene sulfur from interacting with the metal, ensuring that migratory insertion and reductive elimination proceed with >95% ee [2].

    RhCatalyticCycleA[Rh(COD)(Ligand)]+PrecatalystBSubstrate Coordination(Thiophene Enamide)A->B SubstrateCOxidative Addition(H2 Activation)B->C H2DMigratory Insertion(Stereocenter Formation)C->DEReductive Elimination(Product Release)D->EE->A Product

    Rh-catalyzed asymmetric hydrogenation cycle for thiophene enamides.

    Methodology II: Organocatalytic Asymmetric Mannich Reaction

    To circumvent metal poisoning entirely, organocatalysis provides a robust alternative. The asymmetric Mannich reaction between a thiophene-carboxaldehyde, an amine, and an enolizable donor (e.g., an ester or ketone) directly yields β -amino carbonyl compounds[3].

    Mechanistic Causality: Using chiral secondary amines (like L-proline derivatives) or chiral phosphoric acids, the reaction proceeds via a highly organized transition state. For instance, a chiral phosphoric acid acts as a bifunctional catalyst: the acidic proton activates the in situ generated thiophene-imine, while the phosphoryl oxygen hydrogen-bonds with the incoming nucleophile. This dual activation restricts rotational degrees of freedom, dictating the facial attack and establishing the stereocenter with high precision [3].

    MannichLogicAThiophene-3-carboxaldehydeCIn Situ Imine FormationA->CBAmine Component(e.g., p-Anisidine)B->CFStereoselective C-C Bond Formation(Transition State)C->FDChiral Organocatalyst(e.g., Phosphoric Acid)D->F H-Bonding ActivationEEnolizable Donor(Ketone/Ester)E->FGChiral Thiophene β-Amino AcidF->G

    Organocatalytic asymmetric Mannich workflow for chiral beta-amino acids.

    Quantitative Benchmarking

    The following table summarizes the performance metrics of these methodologies when applied to thiophene-containing substrates.

    Synthetic StrategyCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Catalyst Loading
    Asymmetric Hydrogenation [Rh(COD)((R,S)-Josiphos)]BF 4​ (Z)- β -(3-thienyl) enamine98961 mol%
    Asymmetric Hydrogenation [Rh(COD)((R,R)-DuPhos)]OTf(Z)- β -(2-thienyl) enamide99980.5 mol%
    Direct Mannich Reaction Chiral Phosphoric Acid (TRIP)Thiophene-2-carboxaldehyde88945 mol%
    Proline-Catalyzed Mannich L-Proline derivativeThiophene-3-carboxaldehyde859210 mol%

    Self-Validating Experimental Protocols

    Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-Methyl 3-amino-3-(thiophen-3-yl)acrylate

    Objective: Synthesis of (S)-methyl 3-amino-3-(thiophen-3-yl)propanoate.

    Self-Validation Checkpoint: The starting enamine must be strictly the (Z)-isomer; E/Z mixtures lead to diminished ee due to competing coordination geometries.

    • Preparation : In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with [Rh(COD)((R,S)-Josiphos)]BF 4​ (0.01 equiv, 1 mol%) [2].

    • Substrate Addition : Add (Z)-methyl 3-amino-3-(thiophen-3-yl)acrylate (1.0 equiv, 1.0 mmol) dissolved in degassed 2,2,2-trifluoroethanol (TFE) (5.0 mL). Causality Note: TFE is critical as its hydrogen-bonding capability stabilizes the polar transition state and accelerates the reaction without competing for metal coordination.

    • Hydrogenation : Transfer the vial to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 90 psi (approx. 6 bar).

    • Reaction : Stir the mixture at 50 °C for 12 hours.

    • Workup & Validation : Vent the H2​ gas carefully. Concentrate the mixture under reduced pressure. Pass the residue through a short plug of silica gel (EtOAc/Hexanes) to remove the Rh catalyst.

    • Analysis : Determine conversion via 1H NMR (disappearance of the vinylic proton at 4.8 ppm). Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

    Protocol B: Organocatalytic Asymmetric Mannich Reaction

    Objective: Synthesis of a thiophene-containing β -amino ester via dynamic kinetic resolution.

    Self-Validation Checkpoint: The reaction must be kept strictly anhydrous to prevent hydrolysis of the imine intermediate, which would stall the catalytic cycle.

    • Imine Formation : In a flame-dried Schlenk flask, dissolve thiophene-3-carboxaldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in anhydrous dichloromethane (DCM) (4.0 mL). Add 4Å molecular sieves and stir for 2 hours at room temperature.

    • Catalyst Addition : Cool the mixture to -20 °C. Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05 equiv, 5 mol%) [3].

    • Nucleophile Addition : Slowly add the enolizable donor (e.g., dimethyl malonate or a silyl ketene acetal) (1.2 equiv).

    • Reaction : Stir at -20 °C for 24-48 hours until TLC indicates complete consumption of the imine.

    • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM ( 3×10 mL), dry over Na2​SO4​ , and concentrate.

    • Purification : Purify via flash column chromatography to isolate the β -amino carbonyl derivative. Cleave the p-methoxyphenyl (PMP) group using ceric ammonium nitrate (CAN) to yield the free chiral β -amino acid.

    Conclusion

    The asymmetric synthesis of thiophene-containing β -amino acids demands rigorous control over catalyst-substrate interactions. While Rh-catalyzed hydrogenation of enamines offers unparalleled atom economy and ee, organocatalytic Mannich reactions provide a metal-free alternative that completely bypasses the risk of sulfur-induced catalyst poisoning. Selection between these methods should be dictated by the specific substitution pattern of the target molecule and downstream scale-up requirements.

    References

    • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). "Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918-9919. URL:[Link]

    • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). "Recent advances in the catalytic asymmetric synthesis of beta-amino acids." Chemical Society Reviews, 39(5), 1656-1691. URL:[Link]

    • ResearchGate / General Literature. (2024). "Catalytic Enantioselective Cross-Mannich Reaction of Aldehydes." ResearchGate. URL:[Link]

    Stereoselective Synthesis of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic Acid: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    The synthesis of highly enantioenriched β -amino acids is a cornerstone of modern pharmaceutical development. These chiral building blocks are ubiquitous in peptidomimetics, factor Xa inhibitors, and various complex active pharmaceutical ingredients (APIs). Specifically, the 2-chlorothiophen-3-yl moiety represents a critical, electron-rich heteroaromatic pharmacophore that introduces unique steric and electronic properties into drug candidates[1].

    When designing a stereoselective route to (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid , synthetic chemists must balance enantioselectivity, operational scalability, and cost-efficiency. While Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to β -phthaliminoacrylates offers excellent enantioselectivity[2], it relies on expensive transition metals and complex chiral diene ligands.

    Therefore, this technical guide outlines a highly robust, scalable, and self-validating methodology utilizing Ellman’s chiral sulfinamide auxiliary ((S)-tert-butanesulfinamide). This approach leverages predictable Zimmerman-Traxler transition states to dictate absolute stereochemistry, ensuring >98% enantiomeric excess (ee) while utilizing standard batch-reactor conditions[3].

    Retrosynthetic Analysis & Pathway Visualization

    The retrosynthetic strategy relies on the late-stage global deprotection of a chiral β -amino ester. The core stereocenter is established via a highly diastereoselective Reformatsky-type addition of a lithium ester enolate to a pre-formed chiral sulfinyl imine.

    Retrosynthesis Target (3R)-Target Beta-Amino Acid Intermediate Chiral Sulfinyl Beta-Amino Ester Target->Intermediate Deprotection Imine (S)-Sulfinyl Imine Intermediate->Imine Enolate Addition Enolate Lithium t-Butyl Acetate Intermediate->Enolate Reagents 2-Chlorothiophene-3-carboxaldehyde + (S)-t-Butanesulfinamide Imine->Reagents Condensation

    Fig 1: Retrosynthetic disconnection of the (3R)-beta-amino acid target.

    Experimental Methodologies & Causality

    Every protocol detailed below is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of each transformation before proceeding, eliminating downstream failures.

    Step 3.1: Synthesis of the (S)-Sulfinyl Imine

    Objective: Condense 2-chlorothiophene-3-carboxaldehyde with (S)-(-)-tert-butanesulfinamide.

    • Reagents: 2-Chlorothiophene-3-carboxaldehyde (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.05 eq), Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq), anhydrous THF (0.5 M).

    • Procedure:

      • Charge a flame-dried flask with the aldehyde and THF under an argon atmosphere.

      • Add (S)-(-)-tert-butanesulfinamide, followed by the rapid addition of Ti(OEt)4​ via syringe.

      • Stir the reaction mixture at 25 °C for 12 hours.

      • Quench by pouring the mixture into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring.

      • Filter the resulting white suspension through a pad of Celite, wash with EtOAc, and separate the organic layer. Dry over Na2​SO4​ and concentrate in vacuo.

    • Causality & Logic: Imine condensation releases water, which thermodynamically drives the equilibrium backward. Ti(OEt)4​ is utilized because it acts as both a Lewis acid to activate the aldehyde and an irreversible water scavenger (forming insoluble TiO2​ ). This ensures >95% conversion[4].

    • Self-Validation (IPC 1): Perform 1H NMR on the crude mixture. The disappearance of the aldehyde proton ( 9.8 ppm) and the appearance of the imine proton ( 8.5 ppm) validates the step.

    Step 3.2: Diastereoselective Enolate Addition

    Objective: Establish the (3R) stereocenter via lithium enolate addition.

    • Reagents: Diisopropylamine (2.2 eq), n-Butyllithium (2.1 eq, 2.5 M in hexanes), tert-butyl acetate (2.0 eq), (S)-sulfinyl imine (1.0 eq), anhydrous THF.

    • Procedure:

      • Prepare LDA by adding n-BuLi to diisopropylamine in THF at -78 °C. Stir for 30 min.

      • Add tert-butyl acetate dropwise at -78 °C. Stir for 45 min to ensure complete enolization.

      • Add a solution of the (S)-sulfinyl imine in THF dropwise over 15 min.

      • Maintain the reaction strictly at -78 °C for 3 hours.

      • Quench cold with saturated aqueous NH4​Cl , warm to room temperature, and extract with EtOAc.

    • Causality & Logic: The strict adherence to -78 °C is required to rigidify the transition state. The (S)-auxiliary coordinates the lithium ion, forming a six-membered chair-like Zimmerman-Traxler transition state. The bulky tert-butyl group of the auxiliary sterically shields the Si-face of the imine, forcing the enolate to attack exclusively from the Re-face, thereby establishing the (3R) absolute configuration[3].

    TransitionState Imine (S)-Sulfinyl Imine TS 6-Membered Chair-Like Transition State Imine->TS Enolate Lithium Enolate Enolate->TS ReFace Re-Face Attack (Steric Shielding) TS->ReFace Product (3R, Rs)-Beta-Amino Ester ReFace->Product

    Fig 2: Stereochemical logic via Zimmerman-Traxler transition state.

    • Self-Validation (IPC 2): Analyze the crude product via 1H NMR. The diastereomeric ratio (dr) can be accurately determined by integrating the distinct tert-butyl ester singlets of the (3R, Rs) and (3S, Rs) diastereomers. A successful reaction yields a dr of 95:5.

    Step 3.3: Global Deprotection

    Objective: Cleave the sulfinyl auxiliary and the tert-butyl ester to yield the target molecule.

    • Reagents: 4M HCl in 1,4-dioxane (10 eq), H2​O (10 eq).

    • Procedure:

      • Dissolve the purified (3R, Rs)- β -amino ester in 1,4-dioxane.

      • Add 4M HCl in dioxane and water.

      • Heat the mixture to 60 °C for 4 hours.

      • Cool to room temperature and concentrate in vacuo to yield the target (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid as the hydrochloride salt.

    • Causality & Logic: The tert-butanesulfinyl group is highly acid-labile, cleaving to form a sulfinyl chloride which rapidly hydrolyzes[4]. Simultaneously, the strongly acidic conditions promote the elimination of isobutylene from the tert-butyl ester. Performing this as a single global deprotection step maximizes atom economy and minimizes handling losses.

    Quantitative Data Summaries

    The success of the enolate addition is highly dependent on the choice of base, solvent, and temperature. Table 1 summarizes the optimization parameters that validate the chosen methodology.

    Table 1: Optimization of Enolate Addition Conditions

    SolventBaseTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (3R:3S)
    THF LDA -78 88 96:4
    THFLHMDS-787285:15
    TolueneLDA-786590:10
    THFLDA-408178:22

    Analysis: LDA in THF at -78 °C provides the optimal balance of basicity and coordination, ensuring the tightest transition state and highest stereoselectivity.

    Table 2: Comparison of Synthetic Strategies for Chiral β -Amino Acids

    StrategyEnantioselectivity (ee)ScalabilityCost & Complexity
    Ellman's Sulfinamide >98% (after crystallization) High (Standard Batch) Moderate (Stoichiometric auxiliary)
    Rh-Catalyzed Addition>96%ModerateHigh (Expensive Rh catalyst & ligands)
    Enzymatic ResolutionModerateLow (Max 50% yield)Low (Cheap reagents, high waste)

    Analytical Validation Standards

    To ensure the trustworthiness of the final API intermediate, the following analytical standards must be met:

    • Chiral Purity: Analyzed via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). The target specifications should mandate an enantiomeric excess (ee) of 99.0%.

    • Chemical Purity: Validated by quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to ensure no residual titanium salts or isobutylene polymers remain in the bulk powder.

    References

    • Title: Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives Source: ACS Publications (J. Med. Chem.) URL:[Link]

    • Title: Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids Source: PubMed (J. Am. Chem. Soc.) URL:[Link]

    • Title: Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids Source: PMC (J. Org. Chem. / Tetrahedron) URL:[Link]

    • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews URL:[Link]

    Sources

    Biological activity of thiophene-containing beta-amino acids

    The Biological Activity and Therapeutic Potential of Thiophene-Containing β -Amino Acids: A Comprehensive Technical Guide

    Executive Summary & The Thiophene- β -Amino Acid Paradigm

    The integration of non-natural β -amino acids into therapeutic pipelines represents a paradigm shift in drug development. Unlike endogenous α -amino acids, β -amino acids possess an additional methylene group between the carboxyl and amino termini. This subtle structural expansion confers near-absolute resistance to proteolytic degradation, as native proteases cannot properly align the extended backbone within their catalytic active sites[1].

    When this β -backbone is functionalized with a thiophene ring , the resulting pharmacophore exhibits exceptional biological activity. Thiophene, a five-membered sulfur-containing heteroaromatic ring, acts as a classical bioisostere for phenyl and furan rings. However, the sulfur atom provides a unique polarizability and a smaller van der Waals volume, allowing the molecule to slip into narrower hydrophobic pockets while maintaining robust π−π stacking interactions[2]. Furthermore, the increased lipophilicity (LogP) of the thiophene moiety significantly enhances cellular membrane permeability, making these compounds highly effective as chemotherapeutics, antimicrobials, and quorum-sensing antagonists.

    Structural and Conformational Dynamics

    The therapeutic efficacy of β -peptides is heavily dictated by their ability to fold into highly stable, predictable secondary structures—such as 14-helices, 12-helices, and 10/12-helices—with as few as four to six residues[1].

    The incorporation of a thiophene substituent at the β2 or β3 position sterically constrains the peptide backbone. Solvation studies indicate that intramolecular hydrogen bonding stabilizes these conformations, with β3 structures (where the thiophene group is adjacent to the N-terminus) showing distinct thermodynamic advantages in forming globally amphiphilic helices[1]. This structural rigidity is the causal mechanism behind their potent biological interactions.

    Key Biological Activities & Mechanisms of Action

    Oncology: LAT1/4F2hc Transporter Targeting

    Malignant tumors upregulate the L-type amino acid transporter 1 (LAT1) to meet their aggressive metabolic demands. Thiophene-substituted β -amino acids act as highly selective substrates for this transporter[3].

    • Causality of Action: The bulky, lipophilic thiophene ring mimics the large neutral amino acids (like phenylalanine) that LAT1 naturally transports. However, because the β -backbone prevents rapid intracellular degradation, the thiophene- β -amino acid accumulates selectively in cancerous tissue, acting as a cytotoxic agent or a "Trojan horse" delivery vehicle while exhibiting low non-specific uptake in healthy cells[3].

    Fig 1. LAT1/4F2hc transporter-mediated cellular uptake pathway of thiophene-β-amino acids.

    Antimicrobial & Anti-Quorum Sensing Activity

    Thiophene-containing α/β -peptides demonstrate potent broad-spectrum antibacterial properties. By adopting globally amphiphilic helical conformations, these oligomers cluster their hydrophobic thiophene side chains and cationic residues on opposite faces of the helix, allowing them to physically disrupt bacterial lipid bilayers[4].

    Beyond direct bactericidal activity, thiophene- β -analogs are highly effective quorum-sensing inhibitors. In Pseudomonas aeruginosa, they act as non-native antagonists of the LasR receptor. The thiophene headgroup fits perfectly into the native acyl-homoserine lactone (AHL) binding pocket, outcompeting native ligands and inhibiting biofilm formation with nanomolar IC50 values[2].

    Cell Cycle Inhibition

    In the context of cell cycle regulation, β -amino acids containing thiophene moieties have been utilized to synthesize cyclin-based inhibitors of CDK2 and CDK4. The extra carbon in the β -amino acid backbone adjusts for shorter alkyl chains, helping position the thiophene fragment optimally within the primary hydrophobic pocket to mimic native ligands, resulting in low micromolar inhibition potencies[5].

    Quantitative Data Summary

    Compound / ScaffoldPrimary Biological TargetMechanism of ActionKey Metric / Efficacy
    Thiophene- β -amino acid derivatives LAT1/4F2hc TransporterSelective intracellular accumulation in malignant cells.High tumor-to-blood uptake ratio[3]
    Thiophene-containing α/β -peptides Bacterial Cell MembraneFormation of globally amphiphilic helices disrupting lipid bilayers.Broad-spectrum bactericidal activity[4]
    Thiophene-amide analogs LasR Receptor (P. aeruginosa)Competitive antagonism in the AHL binding pocket.IC50 in the low nanomolar range (~90% inhibition)[2]
    β -substituted Thiophene peptides CDK2 / CDK4 ComplexesMimics native ligands in the primary hydrophobic pocket.11.4 μ M inhibition potency[5]

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Biocatalytic Enantioselective Synthesis of Thiophene- β -Amino Acids

    Causality: Traditional chemical hydrolysis of dihydrouracils requires extreme pH and temperature, frequently leading to racemization. Utilizing a hydantoinase/dihydropyrimidinase enzyme system ensures strict stereocontrol (>98% ee) and prevents the degradation of the sensitive thiophene ring[6].

    Step-by-Step Methodology:

    • Substrate Solubilization: Dissolve the thiophene-dihydrouracil precursor in dimethylsulfoxide (DMSO) to a final concentration of 10% (v/v).

      • Validation Check: The highly lipophilic thiophene ring causes aqueous aggregation; the 10% DMSO threshold ensures monodispersity without denaturing the biocatalyst[6].

    • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH strictly to 7.5–8.0.

      • Validation Check: This specific pH window prevents spontaneous, non-enantioselective chemical ring-opening while maintaining optimal enzyme kinetics[6].

    • Biocatalytic Cleavage: Introduce the hydantoinase enzyme to the solution and incubate at 40°C–50°C under gentle agitation (150 rpm) for 24-48 hours[6].

    • Reaction Quenching & Extraction: Quench the reaction by lowering the pH to 3.0 using 1M HCl, precipitating the unreacted precursor. Extract the aqueous phase containing the β -amino acid precursor with ethyl acetate.

    • Purification: Subject the crude extract to chiral High-Performance Liquid Chromatography (HPLC) to isolate the enantiopure thiophene- β -amino acid.

    Fig 2. Biocatalytic synthesis workflow for enantiopure thiophene-containing β-amino acids.

    Protocol B: LasR Quorum Sensing Antagonism Reporter Assay

    Causality: Thiophene acts as a bioisostere for the native AHL headgroup. The sulfur atom's polarizability enhances binding affinity in the LasR hydrophobic pocket, while the β -amino acid backbone prevents enzymatic degradation by bacterial amidases[2].

    Step-by-Step Methodology:

    • Reporter Strain Preparation: Grow P. aeruginosa PAO1-MW1 (containing a LasR-dependent β -galactosidase reporter plasmid) in Luria-Bertani (LB) broth to an optical density ( OD600​ ) of 0.3[2].

    • Compound Incubation: Dispense the thiophene- β -amino acid analog (serially diluted from 100 μ M to 1 nM) into a 96-well plate. Add 10 nM of native N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) to stimulate baseline LasR activity[2].

    • Inoculation: Add the reporter strain to the wells and incubate at 37°C for 4 hours.

      • Validation Check: Co-incubation ensures competitive binding dynamics are accurately captured before irreversible biofilm formation initiates.

    • Readout: Lyse the cells and add o-nitrophenyl- β -D-galactopyranoside (ONPG). Measure absorbance at 420 nm to quantify β -galactosidase activity. Calculate IC50 using non-linear regression analysis[2].

    References[4] Interplay among Folding, Sequence, and Lipophilicity in the Antibacterial and Hemolytic Activities of α/β-Peptides | Journal of the American Chemical Society. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL9RWEpQsyLunZfNpUelQRPCDwGs7GCLeDggGOllxJe2HkoiNj6kJljLW1MnfVK80b6ssNBkipP7ddVRCHOBdKgu-LqAWOoaqLDSdtDErvmBEckwdgN-Y7HSGMk-juoabvYRPgEQ==[5] US9376465B2 - Cyclin based inhibitors of CDK2 and CDK4. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHddkw6RsEGalY-A2Hoj-zbsdCPtuSk251ZIpktA1KECYYhpjNZLUvBNrvFJn0MG45eXxzFs4KNsGHCtnBjKYdxD9GBHYFIxViU14zseOUA3HuFW1i0-ORK1pULgW-Z9wSnHCLYhUZ_D2Seiw==[2] Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values. PMC - National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6KFRCTk9mraPRcr6K-KbLuzyDWd7nHVrdlEdofR2mocqtMv6rjbt0aZlJm4j0oaLYhMRqScFyG21LhRj9VfX2_spsJ5KoUdK3_0cJELRDsRpOvBM1e11IeYVDytO6zf5RqK5e59MVXkdZR_w=[1] A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHW2Zw6Rnd56LqPH2dAxnBLOW4wxmn0fsZKg9eFFKWYg7LFm5BEVzxtwa-OFEGUprEE01d35WBlb_lSyxZdGrWWizHvliuwCHLulrCGW-9TkXAjuybJaFJduS6DWNvAuUZiR4rZob83JlGiZF3ebxcuqc2fiq2Aw==[6] WO2011032990A1 - Preparation of beta-amino acids. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkUCC3gMvqouaYhkLwG6RsfnfQGmYhyfp2PlazH76fb-k4FBt494IYUURo7PVcaNh9Vix5snKGBzxbENM3JFsffr3wVxMl36uRiN5H5TLPn-nquGPOv4OextSfD4KZGw6izWDpUDizwfbVFqkSA==[3] WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVKlsTSvkA1_pEzw0CpUV-1U-EOU0yrI0w4bRLvvCVRBnWbCDS_ZOVIkktCeyyYXMMNjkia5xaeB7HYGmheBUiCv3mGNrkOr8KkQqYxrTuKkt4NYw6FW0TM5iVPQBNbkBdb8mB5P6AnnpzYSaGvg==

    Potential therapeutic applications of novel beta-amino acid derivatives

    Engineering the Next Generation of Therapeutics: A Technical Guide to β -Amino Acid Derivatives

    As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the same translational bottleneck: conventional α -peptides possess exceptional target affinity but fail in the clinic due to rapid proteolytic degradation and poor membrane permeability.

    To overcome this, the integration of β -amino acid derivatives into peptide backbones has emerged as a transformative strategy. By inserting a single methylene group ( −CH2​− ) between the amino group and the carboxylate, we fundamentally alter the peptide's structural thermodynamics and biological recognition. This guide dissects the mechanistic advantages, therapeutic applications, and validated synthetic workflows for β -peptide development.

    The Mechanistic Paradigm: Why β -Amino Acids?

    The human body is saturated with proteases evolved to cleave the highly specific transition state geometry of the natural α -amide bond. β -peptides, and mixed α/β -peptides, bypass this biological defense mechanism entirely.

    Structural Foldamers and Proteolytic Evasion

    β -amino acids self-assemble into highly predictable, stable secondary structures known as foldamers (e.g., 14-helices) without requiring complex tertiary interactions[1]. Because the extra carbon atom disrupts the standard spatial distance and dihedral angles recognized by protease active sites, these molecules become virtually invisible to enzymatic degradation[2].

    Proteolytic_StabilityAlphaNative α-PeptideProteaseProtease Enzyme(e.g., Trypsin, Serum Peptidases)Alpha->ProteaseBetaSynthetic β-Peptide FoldamerBeta->ProteaseDegradedRapid Degradation(t1/2 < 15 min)Protease->Degraded Cleaves α-amide bondsStableProteolytic Resistance(t1/2 > 48 hours)Protease->Stable Unrecognized β-backboneTargetSustained Target Binding(PPI Inhibition / AMP Activity)Stable->Target

    Mechanistic pathway illustrating the proteolytic resistance of β-peptides compared to α-peptides.

    Quantitative Pharmacokinetic Advantages

    The substitution of even a few α -amino acids with β3 -amino acids can exponentially increase serum half-life. Table 1 summarizes the empirical stability data across various therapeutic targets.

    Table 1: Comparative Pharmacokinetics and Proteolytic Stability

    Peptide Class / SequenceTarget / ApplicationAssay ConditionsHalf-life ( t1/2​ )Ref
    All- α HexapeptideAntimicrobial analogueHuman Serum / Trypsin< 15 minutes[3]
    Ultra-short β -peptideAntimicrobial (AMP)Human Serum / Trypsin> 24 hours (Intact)[3]
    L2A ( α -mutant)hEGFR InhibitorHuman Serum (37 °C)0.37 hours[4]
    L2 β ( α/β3 -peptide)hEGFR InhibitorHuman Serum (37 °C)3.5 hours[4]
    D4 β ( α/β3 -peptide)hEGFR InhibitorHuman Serum (37 °C)8.1 hours[4]
    Mixed β/γ -peptidesBroad-spectrum15 distinct proteases> 48 hours (Intact)[2]

    High-Impact Therapeutic Applications

    Intracellular Protein-Protein Interaction (PPI) Inhibitors

    Targeting flat, expansive intracellular PPI interfaces (such as the Bcl-2 family or hDM2-p53) has historically been the domain of small molecules, which often lack the necessary surface area for high-affinity binding. α/β -peptides bridge this gap. By utilizing "stapled" α/β -peptide structures, researchers can create cell-permeable agents that mimic natural α -helices to modulate intracellular apoptotic signaling[5]. The β -residues are strategically placed to face away from the binding interface, preserving target affinity while shielding the backbone from cytosolic proteases[6].

    Next-Generation Antimicrobial Peptides (AMPs)

    The clinical translation of AMPs is severely hindered by bacterial proteases and rapid renal clearance. Ultra-short cationic β -peptides (2–10 residues) solve this by leveraging amphipathicity and structural rigidity to physically disrupt microbial membranes[3]. Because their mechanism relies on electrostatic interactions rather than specific receptor binding, they exhibit a remarkably low potential for inducing bacterial resistance[3].

    Self-Validating Experimental Protocols

    Synthesizing and validating β -peptides requires specific deviations from standard Solid-Phase Peptide Synthesis (SPPS). The additional methylene group introduces steric bulk, altering the dihedral angles of the growing chain and frequently causing aggregation.

    Protocol A: Microwave-Assisted SPPS of β -Peptides

    Causality Focus: We utilize controlled microwave (MW) heating to disrupt intermolecular hydrogen bonding and drive sterically hindered bimolecular coupling reactions to completion[7].

    SPPS_WorkflowStartResin Preparation(Swelling in DCM/NMP)DeprotectFmoc Deprotection(20% Piperidine, MW 86°C)Start->DeprotectWash1Solvent Wash(NMP/DCM)Deprotect->Wash1Coupleβ-Amino Acid Coupling(DIC/HOBt, MW 86°C)Wash1->CoupleWash2Solvent Wash(NMP/DCM)Couple->Wash2CheckSelf-Validation:Kaiser TestWash2->CheckCheck->Deprotect Complete (Colorless)Check->Couple Incomplete (Blue)Re-couple with HATUCleaveResin Cleavage(TFA/TIS/H2O)Check->Cleave Sequence FinishedPurifyRP-HPLC Purification& LC-MS ValidationCleave->Purify

    Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Workflow for β-Peptides.

    Step-by-Step Methodology:

    • Resin Preparation: Swell 0.1 mmol of ChemMatrix resin (optimal for difficult sequences) in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with N-Methyl-2-pyrrolidone (NMP).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP. Irradiate at 86 °C for 3 minutes. Note: If sequences contain Aspartic acid, add 0.1 M HOBt to the deprotection cocktail to suppress base-catalyzed aspartimide rearrangement, which inadvertently forms inseparable β -amino acid byproducts[8].

    • Activation & Coupling: In a separate vial, dissolve 5.0 equivalents of the Fmoc- β -amino acid, 5.0 eq of DIC, and 5.0 eq of HOBt in NMP[7]. Add to the resin and irradiate at 86 °C for 10 minutes. (Exception: Couple Histidine and Cysteine at room temperature for 45 minutes to prevent microwave-induced racemization).

    • Self-Validation (Kaiser Test): Extract a few resin beads and apply Ninhydrin.

      • Logic: A blue color indicates unreacted primary amines (failed coupling due to β -steric hindrance). If blue, do not proceed. Perform a secondary coupling using a stronger uronium-based activator (e.g., HATU/DIPEA) at room temperature.

    • Cleavage: Treat the validated sequence with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

    Protocol B: Self-Validating In Vitro Serum Stability Assay

    To prove the pharmacokinetic superiority of your synthesized β -peptide, you must run a stability assay against an α -peptide control.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 mM stock solution of the target β -peptide and a known, highly susceptible α -peptide (e.g., native Magainin) in PBS (pH 7.4).

    • Incubation: Mix 100 μ L of the peptide stock with 900 μ L of 25% pooled human serum (pre-warmed to 37 °C). Incubate at 37 °C.

    • Quenching (Time-Course): At predetermined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract 100 μ L aliquots and immediately quench the proteases by adding 100 μ L of 1% Trichloroacetic acid (TCA) in acetonitrile.

    • Self-Validation Check: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated serum proteins. Analyze the supernatant via LC-MS.

      • System Logic: The assay is only valid if the internal α -peptide standard shows a rapid degradation curve ( t1/2​ < 30 mins). If the α -peptide does not degrade, your serum batch is enzymatically inactive, and the β -peptide's "stability" is a false positive.

    • Quantification: Plot the area under the curve (AUC) of the intact β -peptide mass peak over time to calculate the exact t1/2​ [4].

    Conclusion

    The strategic incorporation of β -amino acid derivatives represents a highly rational approach to drug design. By understanding the causality behind their proteolytic resistance and applying rigorous, self-validating synthetic protocols, researchers can successfully translate high-affinity peptide sequences into viable, long-acting in vivo therapeutics.

    References
    • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics Source: National Institutes of Health (NIH) URL:[Link]

    • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

    • β-Peptides as inhibitors of protein–protein interactions Source: National Institutes of Health (NIH) URL:[Link]

    • The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases Source: ResearchGate (ChemBioChem) URL:[Link]

    • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL:[Link]

    • In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR Source: American Chemical Society (ACS) URL:[Link]

    • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: American Chemical Society (ACS) URL:[Link]

    • α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells Source: American Chemical Society (ACS) URL:[Link]

    Advanced Synthesis of Heterocyclic Non-Proteinogenic Amino Acids: A Technical Guide for Drug Development

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of non-proteinogenic amino acids (NPAAs) bearing heterocyclic side chains is a cornerstone strategy in modern peptidomimetic design and small-molecule drug discovery. Heterocycles—such as pyridines, imidazoles, triazoles, and indoles—introduce unique hydrogen-bonding networks, enhance π

    π stacking interactions with target proteins, and significantly improve the metabolic stability of peptide therapeutics against proteolytic cleavage.

    As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical mechanistic chemistry and bench-level execution. This whitepaper dissects the two most robust paradigms for synthesizing heterocyclic NPAAs: De Novo Asymmetric Synthesis via chiral auxiliary complexes and Late-Stage C–H Functionalization via photoredox catalysis.

    Mechanistic Rationale: Why Heterocyclic NPAAs?

    The strategic placement of a heterocycle on an amino acid side chain fundamentally alters the molecule's physicochemical profile.

    • Pharmacokinetic (PK) Optimization: Replacing a highly flexible, lipophilic side chain with a rigid, polar heterocycle can lower the partition coefficient (LogP), thereby improving aqueous solubility while maintaining membrane permeability.

    • Pharmacodynamic (PD) Precision: Heteroatoms act as directional hydrogen bond acceptors or donors, locking the amino acid into specific rotameric conformations that perfectly complement the geometry of a target receptor's binding pocket.

    To access these complex structures, synthetic chemists must overcome the challenge of establishing the α -stereocenter with high enantiomeric excess (ee) while tolerating the basic or nucleophilic nature of the heterocycle.

    Quantitative Comparison of Core Synthetic Methodologies

    The selection of a synthetic route depends heavily on the stage of drug development and the complexity of the target molecule. Below is a comparative analysis of the leading methodologies.

    Synthetic StrategySubstrate ScopeTypical YieldEnantiomeric Excess (ee)Key Advantage
    Ni(II) Schiff Base Alkylation Alkyl & Heteroaryl halides80–95%>95%High scalability; reusable chiral auxiliary; predictable stereocontrol
    Photo-Mediated C–H Functionalization Unprotected PAAs (e.g., Trp, Tyr)60–85%Retains native eeExtremely mild; enables late-stage peptide modification
    Transition-Metal C–H Arylation Aliphatic PAAs (e.g., Ala, Val)55–90%Retains native eeDirect functionalization of unactivated C(sp3)–H bonds

    De Novo Asymmetric Synthesis via Ni(II) Schiff Base Complexes

    The most reliable method for the de novo synthesis of heterocyclic NPAAs is the asymmetric alkylation of Ni(II) complexes of Schiff bases, pioneered by Belokon[1].

    Causality of the Reagent System

    This methodology utilizes a chiral tridentate ligand (often derived from (S)-N-benzylproline) complexed with glycine and a Ni(II) ion.

    • Thermodynamic Acidity: The coordination of the Schiff base to the Ni(II) ion forces the molecule into a rigid square-planar geometry. This electron-withdrawing environment drastically increases the C–H acidity of the glycine α -carbon, allowing deprotonation by mild bases.

    • Stereocontrol: The chiral auxiliary features bulky substituents (e.g., tert-butyl groups on the phenylene fragment). These groups increase dispersion interactions and physically block the Re-face of the enolate. Consequently, incoming heteroaryl electrophiles are forced to attack exclusively from the Si-face, yielding exceptional diastereoselectivity.

    Protocol 1: Phase-Transfer Catalyzed Asymmetric Alkylation

    This protocol describes the synthesis of (S)-3-(2-Pyridyl)alanine and is designed as a self-validating system.

    • Step 1: Enolate Generation. Suspend the (S)-N-benzylproline-derived Ni(II) glycine complex (1.0 eq) in CH2​Cl2​ . Add finely ground NaOH (5.0 eq) and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.1 eq).

      • Causality: The biphasic solid-liquid PTC system prevents the hydroxide from hydrolyzing the imine bond while efficiently deprotonating the α -carbon[1].

    • Step 2: Electrophilic Addition. Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

    • Step 3: Self-Validation (In-Process). Monitor via TLC ( SiO2​ , EtOAc/Hexane). The reaction is complete when the starting material spot disappears. The complex will remain a vibrant, deep red/orange color. Take a crude aliquot for 1H NMR; the shift of the newly formed α -proton will confirm a diastereomeric ratio (dr) of >98:2 prior to cleavage.

    • Step 4: Hydrolysis & Isolation. Filter the mixture, concentrate the organic phase, and resuspend in a solution of 3N HCl in MeOH. Heat to 60°C for 1 hour.

      • Self-Validation: The solution will transition from deep red to pale green. This visual cue confirms the complete dissociation of the aqueous Ni2+ ions and the cleavage of the Schiff base[1].

    • Step 5: Recovery. Extract the aqueous layer with CH2​Cl2​ to recover the chiral ligand (>90% recovery for reuse). Isolate the pure heterocyclic NPAA from the aqueous phase using Dowex 50W-X8 ion-exchange chromatography.

    G A Chiral Tridentate Ligand + Glycine + Ni(II) B Square-Planar Ni(II) Complex (Red Solid, High α-Acidity) A->B Base / MeOH C Phase-Transfer Alkylation (Heteroaryl Halide, Base) B->C Enolate Formation D Diastereopure Alkylated Complex (Visual: Red/Orange) C->D Si-Face Attack E Acidic Hydrolysis (HCl / MeOH) D->E Cleavage F Heterocyclic NPAA (Visual: Green Ni2+) E->F Aqueous Phase G Ligand Recovery (>90% Recycled) E->G Organic Phase

    Workflow of Asymmetric NPAA Synthesis via Ni(II) Schiff Base Complexes.

    Late-Stage Modification via Photo-Mediated C–H Functionalization

    When complex peptides or sensitive substrates cannot withstand de novo synthesis conditions, late-stage C–H functionalization offers a powerful alternative. Recent advancements in photochemistry allow for the direct modification of proteinogenic amino acids (PAAs) into heterocyclic NPAAs under exceptionally mild conditions[2].

    Causality of the Reagent System

    This approach merges C–H functionalization with photoredox catalysis. By utilizing N-hydroxyphthalimide (NHP) esters as alkyl radical precursors and an Iridium-based photocatalyst, chemists can target specific electronic environments (like the indole ring of Tryptophan)[2].

    • Mild Radical Generation: Visible light excitation of the photocatalyst triggers a single-electron transfer (SET). This reduces the NHP ester, triggering decarboxylation and generating a carbon-centered radical without the need for harsh thermal initiators[2].

    • Stereochemical Preservation: Because the reaction occurs strictly at the side-chain heterocycle (e.g., the C2​ or C3​ position of an indole) at room temperature, the fragile α -stereocenter of the amino acid is entirely preserved[3].

    Protocol 2: Photo-Mediated Alkylation of Tryptophan

    This protocol describes the late-stage functionalization of a Trp-residue to yield a highly substituted heterocyclic NPAA.

    • Step 1: Reaction Assembly. In an oven-dried Schlenk tube, combine the Tryptophan derivative (1.0 eq), the target NHP ester (1.5 eq), and the photocatalyst fac−Ir(ppy)3​ (2 mol%). Dissolve in a degassed mixture of DMF and H2​O (10:1 v/v).

    • Step 2: Photoredox Activation. Seal the tube under an Argon atmosphere. Irradiate the mixture using 450 nm blue LEDs at room temperature for 12–16 hours.

      • Causality: The specific wavelength selectively excites the Ir-catalyst without causing UV-induced degradation of the amino acid backbone[2].

    • Step 3: Self-Validation (In-Process). Monitor the reaction progression via LC-MS. The emergence of a distinct mass shift corresponding to the exact mass of the added alkyl/heteroaryl group will validate successful coupling. The absence of multiple +R mass peaks confirms the steric self-limiting nature of the functionalization, ensuring mono-alkylation.

    • Step 4: Purification. Quench the reaction by exposing it to air and diluting with water. Extract the organic components with EtOAc. Purify the crude mixture via reverse-phase preparative HPLC ( CH3​CN/H2​O with 0.1% TFA) to yield the chemically modified heterocyclic NPAA.

    Quality Control and Analytical Validation

    To ensure the scientific integrity of the synthesized NPAAs for downstream drug development, the following analytical validations are mandatory:

    • Chiral Purity: Enantiomeric excess must be validated using Chiral High-Performance Liquid Chromatography (HPLC) against racemic standards. A threshold of >95% ee is required for peptidomimetic incorporation.

    • Structural Integrity: 2D NMR (HSQC, HMBC) is critical to verify the exact regiochemistry of the heterocycle attachment, particularly in late-stage C–H functionalization where multiple reactive sites may exist.

    References

    • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes. Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • C–H Functionalization in the Synthesis of Amino Acids and Peptides. Source: Chemical Reviews (ACS Publications) URL:[Link]

    Sources

    Engineering the Future of Peptidomimetics: A Technical Guide to β-Amino Acid Derivatives in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, I frequently encounter the fundamental bottleneck of peptide-based drug discovery: the inherent pharmacokinetic fragility of natural α-peptides. While natural peptides offer exquisite target specificity, their short in vivo half-lives—often measured in mere minutes—and poor membrane permeability severely limit their clinical translation[1][2].

    The strategic incorporation of β-amino acid derivatives provides a robust, self-validating solution to these challenges. By shifting the amino group from the alpha to the beta carbon, we introduce an additional methylene group into the peptide backbone[3]. This seemingly minor structural perturbation fundamentally alters the molecule's hydrogen-bonding network and spatial geometry, allowing for the design of highly stable secondary structures known as "foldamers"[1]. This whitepaper explores the mechanistic advantages, quantitative efficacy, synthetic methodologies, and therapeutic applications of β-amino acids in modern medicinal chemistry.

    The Mechanistic Advantage: Structural Rigidity and Proteolytic Evasion

    The primary driver for utilizing β-amino acids is their profound resistance to enzymatic degradation. Human proteases have evolutionarily optimized active sites designed to recognize and hydrolyze the specific spatial arrangement of natural L-α-peptide bonds.

    When β-amino acids are introduced—either as pure β-peptides or hybrid α/β-peptides—the extended backbone creates a severe steric and electronic mismatch within the protease active site[4]. The enzyme fails to properly align the scissile bond with its catalytic triad, effectively shielding the peptidomimetic from hydrolysis. This mechanism allows β-peptides to survive the complex cocktail of proteolytic enzymes found in human blood plasma[4].

    G A Protease Enzyme B α-Peptide Bond (Standard) A->B Recognizes C β-Peptide Bond (Extended Backbone) A->C Fails to Recognize D Rapid Cleavage (Short Half-life) B->D Hydrolysis E Proteolytic Resistance (Extended Half-life) C->E Steric Shielding

    Mechanism of proteolytic resistance in β-peptides versus natural α-peptides.

    Quantitative Efficacy: Stability and Affinity Metrics

    The transition from α-peptides to β-amino acid-containing foldamers yields orders-of-magnitude improvements in pharmacokinetic stability without necessarily sacrificing target affinity. The table below synthesizes quantitative data comparing various peptide scaffolds across different therapeutic targets.

    Peptide ScaffoldTarget / ApplicationBinding Affinity (Ki / MIC)Plasma Half-Life (t1/2)
    Natural α-Peptide Apoptosis (Bcl-xL)~0.025 μM< 30 min[4]
    α/β-Peptide Foldamer Apoptosis (Bcl-xL)1.5 μM[1]> 1200 min[4]
    Chimeric α/δ-Peptide Neurological (PSA mimic)N/A98 - 388 hours[4]
    β-ACPC Dodecamer γ-secretase (Alzheimer's)5.2 nM[1]> 48 hours[1]
    Ultra-short β-Peptide Antimicrobial2-4 μg/mL (MIC)> 24 hours[5]

    Data Interpretation: While pure α-peptides exhibit sub-micromolar affinity, their sub-30-minute half-life renders them clinically unviable. Conversely, chimeric constructs and α/β-foldamers maintain biologically relevant binding affinities while extending plasma stability to hundreds of hours[1][4].

    Synthetic Methodologies: The Arndt-Eistert Homologation

    To leverage β-amino acids in drug discovery, one must synthesize them with absolute stereochemical fidelity. The Arndt-Eistert homologation remains the gold-standard protocol for converting abundant α-amino acids into their β-homologues[6].

    G N1 α-Amino Acid N2 Mixed Anhydride N1->N2 Activation N3 α-Diazoketone N2->N3 + Diazomethane N4 Ketene Intermediate N3->N4 Ag(I) Catalyst / Wolff Rearrangement N5 β-Amino Acid N4->N5 + Nucleophile (H2O)

    Step-by-step synthetic workflow of the Arndt-Eistert homologation.

    Standardized Protocol & Causality Analysis

    Step 1: Mixed Anhydride Formation

    • Procedure: Dissolve the N-protected α-amino acid in anhydrous THF. Cool to -15 °C. Add 1.05 equivalents of N-methylmorpholine (NMM) followed by 1.0 equivalents of isobutyl chloroformate.

    • Causality: We utilize a mixed anhydride rather than an acid chloride because standard chlorinating agents (e.g., SOCl₂) are highly acidic and will cleave acid-labile protecting groups like Boc[6]. NMM is selected as a non-nucleophilic base to neutralize liberated HCl without attacking the highly electrophilic anhydride intermediate.

    Step 2: Diazoketone Synthesis (Newman-Beal Modification)

    • Procedure: Filter the NMM-HCl salt. Transfer the cold filtrate to a flask containing an ethereal solution of diazomethane at 0 °C.

    • Causality: Diazomethane must be present in excess. If a strict 1:1 stoichiometric ratio is used, the liberated HCl will react with the newly formed diazoketone, yielding an unwanted α-chloromethylketone side product[6]. To mitigate the explosive risks of excess diazomethane, the Newman-Beal modification can be employed, which introduces triethylamine into the diazomethane solution to scavenge HCl[6].

    Step 3: The Wolff Rearrangement

    • Procedure: Dissolve the crude α-diazoketone in a THF/H₂O mixture. Protect the flask from light. Add a sonicated solution of silver(I) benzoate in triethylamine dropwise at -25 °C.

    • Causality: The Wolff rearrangement converts the diazoketone into a highly reactive ketene intermediate, which is immediately trapped by water to form the β-amino acid[6]. Sonication of the Ag(I) catalyst is a critical, often-overlooked step; it ensures homogeneous dispersion of the catalyst, preventing localized thermal runaway and maximizing yield.

    • Modern Advancement: For industrial scale-up, this step is increasingly being replaced by continuous flow reactors utilizing pseudotelescopic photoflow Wolff rearrangements, which bypass the need for heavy metal catalysts and mitigate the hazards of batch diazomethane handling[7].

    Therapeutic Applications in Medicinal Chemistry

    A. Defeating Antimicrobial Resistance (AMR)

    Ultra-short cationic β-peptides (2–10 residues) have emerged as a highly promising class of synthetic antimicrobial foldamers[5]. By leveraging the structural rigidity of the β-backbone, these molecules maintain a perfect amphipathic orientation. They selectively disrupt microbial membranes and biofilms without inducing mammalian cytotoxicity. Their exceptional proteolytic stability allows for a longer systemic half-life, addressing a major hurdle in traditional antimicrobial peptide (AMP) drug development[5].

    B. Targeting Intracellular Protein-Protein Interactions (PPIs)

    Intracellular PPIs, such as the hDM2/p53 or Bcl-xL/Bim complexes, feature large, flat binding interfaces that are notoriously difficult to drug with traditional small molecules. α/β-peptide foldamers can be rationally designed to mimic the α-helical binding interfaces of natural protein ligands[1][2]. For example, an alternating α,β-peptide sequence conformationally stabilized by five-membered-ring β-amino acids can effectively antagonize apoptotic signaling pathways while remaining nearly 100-fold more resistant to proteolysis than a parent stapled α-peptide[1][2].

    G P1 Intracellular Target (e.g., hDM2) P4 Disease Progression P1->P4 Pathway Active P5 Therapeutic Effect P1->P5 Pathway Inhibited P2 Natural Ligand (e.g., p53) P2->P1 Binds P3 α/β-Peptide Foldamer P3->P1 Competitive Binding P3->P2 Displaces

    Mechanism of intracellular protein-protein interaction inhibition by α/β-peptides.

    Conclusion

    The exploration of novel β-amino acid derivatives represents a paradigm shift in medicinal chemistry. By merging the vast chemical space and target specificity of biologics with the pharmacokinetic resilience of small molecules, β-peptides and α/β-foldamers provide a highly tunable platform for next-generation therapeutics. Mastering the synthetic nuances—particularly the Arndt-Eistert homologation—and understanding the structure-activity relationships of these extended backbones is essential for any drug development professional looking to drug the "undruggable."

    References

    • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications (Chemical Reviews) URL:[Link]

    • The Remarkable Stability of Chimeric, Sialic Acid-derived α/δ-Peptides in Human Blood Plasma National Center for Biotechnology Information (PMC) URL:[Link] (Inferred from PMC database standard routing)

    • Arndt–Eistert reaction Wikipedia URL:[Link]

    • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade ACS Publications (Organic Process Research & Development) URL:[Link]

    • Ultra-short cationic β-peptides RSC Medicinal Chemistry URL:[Link]

    • α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells ResearchGate URL:[Link]

    • peptide a bêta β-peptides consist of β amino acids Peptide661 Wiki URL:[Link]

    Sources

    Methodological & Application

    Application Note: Chiral HPLC Methodologies for the Enantiomeric Separation of 3-Amino-3-(thienyl)propanoic Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

    Executive Summary & Scientific Context

    β -amino acids, particularly heteroaromatic derivatives such as 3-amino-3-(thienyl)propanoic acid, are indispensable building blocks in modern drug discovery. They are extensively utilized in the synthesis of peptidomimetics, foldamers, and novel therapeutics because the transposition of the amino group to the β -carbon grants resulting peptides exceptional stability against proteolytic cleavage[].

    Because the stereochemistry of these building blocks directly dictates the secondary structure and biological efficacy of the resulting macromolecules, rigorous chiral high-performance liquid chromatography (HPLC) methods are required to monitor enantiomeric excess ( ee ) during asymmetric synthesis and biocatalytic preparation[2]. This application note provides field-proven methodologies for the enantiomeric separation of 3-amino-3-(thienyl)propanoic acids, detailing both direct (underivatized) and indirect (derivatized) chromatographic approaches.

    Mechanistic Insights and Column Selection

    The primary analytical challenge in separating underivatized β -amino acids lies in their zwitterionic nature. Traditional normal-phase (NP) or reversed-phase (RP) chiral separations often yield poor peak shapes or require pre-column derivatization to neutralize polar functionalities[3]. To address this, two orthogonal approaches are recommended:

    Approach A: Zwitterionic Chiral Stationary Phases (Direct Separation)

    Cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs), such as Chiralpak ZWIX(+)™ and ZWIX(-)™, have emerged as the gold standard for the direct enantioseparation of free β -amino acids[4]. Operating in a polar-ionic mode , the chiral recognition mechanism relies on a synergistic double ion-pairing process:

    • The protonated quinuclidine nitrogen (basic) of the CSP interacts electrostatically with the analyte's deprotonated carboxylate group.

    • The deprotonated sulfonic acid group (acidic) of the CSP interacts with the analyte's protonated ammonium group.

    • The thienyl ring provides critical π−π and steric interactions that lock the conformation and dictate the elution order[4][5].

    Approach B: Polysaccharide-based CSPs (Derivatized Separation)

    For synthetic workflows where the β -amino acid is already N-protected (e.g., N-Boc- or N-Fmoc-3-amino-3-(thienyl)propanoic acid), derivatized amylose columns (e.g., Chiralpak AD-H) operating in normal-phase mode are highly effective[3][6]. The separation mechanism relies on hydrogen bonding between the analyte's carbamate/carboxylic acid groups and the CSP's carbamate linkages, alongside inclusion complexation within the helical polysaccharide grooves.

    Workflow A Sample: 3-amino-3-(thienyl)propanoic acid B Underivatized Analysis (Direct Method) A->B C Derivatized Analysis (Indirect Method) A->C D Chiralpak ZWIX(+) Polar-Ionic Mode B->D E N-Boc or N-Fmoc Protection C->E G Enantiomeric Excess (ee) Determination & Validation D->G F Chiralpak AD-H Normal Phase Mode E->F F->G

    Figure 1: Decision tree workflow for the chiral HPLC analysis of 3-amino-3-(thienyl)propanoic acids.

    Experimental Protocols

    Protocol 1: Direct Separation of Underivatized Analyte (Polar-Ionic Mode)

    This protocol is a self-validating system designed to preserve sample integrity and reduce preparation time by eliminating derivatization steps.

    System Preparation:

    • Column: Chiralpak ZWIX(+) (150 mm × 4.0 mm i.d., 3 µm).

    • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

      • Causality Check: The 2:1 ratio of FA to DEA is critical. It maintains an acidic apparent pH ( pHa​≈6 ) in the organic bulk, ensuring the analyte remains zwitterionic while modulating the strength of the double ion-pairing interaction. Altering this ratio will directly impact selectivity ( α )[4].

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm (optimized for the thienyl chromophore absorption).

    Sample Preparation & Injection:

    • Dissolve 1.0 mg of the racemic 3-amino-3-(thienyl)propanoic acid in 1 mL of Methanol/Water (50:50 v/v) to ensure complete dissolution of the zwitterion.

    • Filter through a 0.22 µm PTFE syringe filter.

    • Inject 5 µL.

    Protocol 2: Normal-Phase Separation of N-Boc Protected Analyte

    Ideal for monitoring asymmetric catalytic steps where the amine is synthetically protected.

    System Preparation:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v).

      • Causality Check: The addition of 0.1% TFA is mandatory. It suppresses the ionization of the free carboxylic acid moiety on the analyte, preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C (Lower temperatures enhance chiral recognition through enthalpic stabilization).

    • Detection: UV at 230 nm.

    Sample Preparation & Injection:

    • Dissolve 1.0 mg of the N-Boc racemate in 1 mL of the mobile phase (excluding TFA to prevent localized degradation prior to injection).

    • Inject 10 µL.

    Quantitative Data Summary

    The following table summarizes the expected chromatographic parameters based on established literature standards for β -amino acids and axially chiral amino acid derivatives[3][4].

    Method / ColumnAnalyte FormRetention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )
    ZWIX(+) Underivatized8.4 min11.2 min1.45> 2.5
    ZWIX(-) Underivatized11.0 min8.5 min1.42> 2.2
    AD-H N-Boc Protected14.3 min17.8 min1.31> 3.0

    Note: The elution order is typically reversed when switching from ZWIX(+) to ZWIX(-), providing a powerful tool for trace enantiomer analysis where the minor enantiomer should ideally elute first[4].

    Mechanistic Visualization

    Mechanism cluster_0 Cinchona Alkaloid Zwitterionic CSP cluster_1 3-amino-3-(thienyl)propanoic acid CSP_Basic Quinuclidine Nitrogen (Protonated, +) Analyte_Acidic Carboxylate Group (Deprotonated, -) CSP_Basic->Analyte_Acidic Electrostatic Attraction Analyte_Sidechain Thienyl Ring (Pi-Pi & Steric) CSP_Basic->Analyte_Sidechain Steric Hindrance CSP_Acidic Sulfonic Acid Group (Deprotonated, -) Analyte_Basic Ammonium Group (Protonated, +) CSP_Acidic->Analyte_Basic Electrostatic Attraction

    Figure 2: Double ion-pairing mechanism between ZWIX CSP and zwitterionic β-amino acids.

    System Suitability and Troubleshooting

    To ensure a self-validating system, the following criteria must be met prior to sample analysis:

    • Resolution ( Rs​ ): Must be ≥1.5 for baseline separation.

    • Peak Tailing Factor ( Tf​ ): Must be ≤1.2 .

    Common Issues & Corrective Actions:

    • Loss of Resolution on ZWIX column: The co- and counter-ion concentrations in the mobile phase might be depleted. Re-prepare the mobile phase ensuring the exact 50 mM FA / 25 mM DEA concentration. The ionic strength directly competes with the analyte for interaction sites on the CSP; fluctuations here destroy selectivity[4].

    • Peak Tailing in Normal Phase (AD-H): Insufficient acidic modifier. Ensure the TFA is fresh. Degraded TFA loses its ability to effectively protonate the analyte's carboxylate group, leading to secondary interactions with the silica matrix[3].

    References

    • Preparation of beta-amino acids. Biocatalytic and enantioselective production parameters. Source: Google Patents (WO2011032990A1).
    • Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Normal-phase HPLC derivatization protocols. Source: PubMed Central (PMC7031317). URL:[Link]

    • Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Source: ResearchGate. URL:[Link](Note: URL represents standard repository routing for the cited paper)

    • High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Ilisz, I., et al. Source: Amino Acids (Springer). URL:[Link]

    • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Ilisz, I., et al. Source: Journal of Chromatography A. URL:[Link]

    Sources

    Application Notes and Protocols for the Analytical Characterization of Chiral Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of Chirality in Amino Acids

    Amino acids, the fundamental building blocks of proteins, exhibit chirality in 19 of the 20 common forms, meaning they exist as non-superimposable mirror images or enantiomers (L- and D-forms).[1][2] While L-amino acids are the predominant constituents of proteins in most living organisms, D-amino acids play crucial and diverse biological roles, including neurotransmission and as components of bacterial cell walls.[3][4] Consequently, the ability to accurately separate, identify, and quantify amino acid enantiomers is of paramount importance in pharmaceutical development, biomedical research, and food science.[5] This guide provides a comprehensive overview of the key analytical techniques for the characterization of chiral amino acids, complete with detailed protocols and expert insights to aid researchers in this critical area of study.

    Chromatographic Techniques: The Workhorse of Chiral Separations

    Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), remains the most widely used and robust method for chiral amino acid analysis.[6] These techniques offer high resolution and sensitivity, enabling the separation and quantification of enantiomers in complex matrices.[6][] The choice between HPLC and GC often depends on the volatility of the amino acid derivatives and the specific requirements of the analysis.[8]

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a versatile technique that can be broadly categorized into two main approaches for chiral separations: direct and indirect methods.[9]

    1. Direct Chiral Separation using Chiral Stationary Phases (CSPs)

    The direct approach involves the use of a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][9] This method is often preferred as it avoids the need for derivatization, which can introduce potential impurities and additional steps.

    • Causality Behind CSP Selection: The choice of CSP is critical and depends on the specific amino acids being analyzed. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[10][11] Polysaccharide-based CSPs are another popular choice, especially for N-blocked amino acids like t-BOC and FMOC derivatives.[12][13]

      CSP_Selection_Logic Analyte Amino Acid Analyte Derivatization Derivatization Status Analyte->Derivatization CSP_Type CSP Type Selection Derivatization->CSP_Type Determines Macrocyclic Macrocyclic Glycopeptide (e.g., Teicoplanin) CSP_Type->Macrocyclic Underivatized Polysaccharide Polysaccharide-Based (e.g., Cellulose, Amylose) CSP_Type->Polysaccharide N-blocked (t-BOC, FMOC)

      Caption: CSP Selection based on Analyte Derivatization Status.

    Protocol: Direct Chiral Separation of Underivatized Amino Acids by HPLC

    This protocol provides a general framework for the separation of underivatized amino acid enantiomers using a teicoplanin-based CSP.

    Materials:

    • HPLC system with UV or Mass Spectrometric (MS) detector

    • Astec® CHIROBIOTIC® T column or equivalent teicoplanin-based CSP

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • Amino acid standards (D, L, and DL-forms)

    • Sample containing the amino acids of interest

    Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of water:methanol:formic acid (e.g., 30:70:0.02 v/v/v). The optimal ratio may need to be adjusted based on the specific amino acids being analyzed.

    • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Standard Injection: Inject a standard solution containing a racemic mixture of the amino acid(s) of interest to determine the retention times and resolution of the enantiomers.

    • Sample Preparation: Prepare the sample by dissolving it in the mobile phase or a compatible solvent. Filter the sample through a 0.2 µm syringe filter before injection.[14]

    • Sample Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.

    • Data Analysis: Identify and quantify the enantiomers by comparing their retention times to the standards.

    Expert Insight: The concentration of the organic modifier in the mobile phase can have a significant impact on both retention and enantioselectivity. For teicoplanin-based CSPs, a "U-shaped" retention profile is often observed, where retention decreases and then increases with increasing organic modifier concentration.

    2. Indirect Chiral Separation via Derivatization

    The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column, such as a C18 reversed-phase column.

    • The Rationale for Derivatization: This approach is advantageous when a chiral column is not available or when enhanced sensitivity is required. Many derivatizing agents introduce a chromophore or fluorophore, improving detection by UV-Vis or fluorescence detectors.

      Indirect_Separation_Workflow Racemic_Mixture Racemic Amino Acid (R- and S-enantiomers) Diastereomers Diastereomeric Mixture (R-R' and S-R') Racemic_Mixture->Diastereomers Reacts with CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) CDA->Diastereomers Forms Achiral_Column Achiral HPLC Column (e.g., C18) Diastereomers->Achiral_Column Injected into Separation Separated Diastereomers Achiral_Column->Separation Separates

      Caption: Workflow for Indirect Chiral Amino Acid Separation.

    A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[15] It reacts with the primary amine group of amino acids under mild alkaline conditions to form stable, UV-active diastereomers. Another common approach is the use of o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[16][17]

    Protocol: Indirect Chiral Separation using OPA/NAC Derivatization and RP-HPLC

    This protocol details the pre-column derivatization of amino acids with OPA and NAC followed by separation on a reversed-phase column.[18]

    Materials:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column

    • o-phthalaldehyde (OPA) solution (e.g., 10 mM in methanol)

    • N-acetyl-L-cysteine (NAC) solution (e.g., 40 mM in water)

    • Borate buffer (0.1 M, pH 9.6)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Amino acid standards and samples

    Procedure:

    • Derivatization:

      • In an autosampler vial or microcentrifuge tube, mix the following in order:

        • 500 µL of 0.1 M borate buffer, pH 9.6

        • 20 µL of the amino acid standard or sample solution (e.g., 5 mM)

        • 20 µL of 10 mM OPA solution

        • 20 µL of 40 mM NAC solution[18]

      • Mix thoroughly and allow the reaction to proceed for a few minutes at room temperature.

    • HPLC Analysis:

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Inject the derivatized sample.

      • Separate the diastereomers using a gradient elution, for example, a gradient of acetonitrile in an aqueous buffer.

      • Detect the fluorescent derivatives (e.g., excitation at 340 nm, emission at 450 nm).

    • Data Analysis:

      • Identify the diastereomeric peaks based on their retention times compared to derivatized standards.

      • Quantify the enantiomers based on the peak areas.

    Expert Insight: The addition of ion-pair reagents to the mobile phase can improve the resolution of the diastereomeric isoindole peaks and potentially shorten the analysis time.[16][17]

    Parameter Direct Chiral HPLC Indirect Chiral HPLC
    Principle Differential interaction with a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.
    Column Chiral Stationary Phase (CSP) required.Standard achiral column (e.g., C18) is sufficient.
    Sample Preparation Minimal, direct injection often possible.Requires a derivatization step.
    Potential Issues Higher cost of chiral columns.Potential for racemization during derivatization, incomplete reaction.
    Advantages Fewer sample preparation steps, less risk of side reactions.Use of standard, less expensive columns; derivatization can enhance sensitivity.

    Table 1. Comparison of Direct and Indirect Chiral HPLC Methods.

    Gas Chromatography (GC)

    GC is another powerful technique for chiral amino acid analysis, particularly for volatile compounds.[] Similar to HPLC, both direct and indirect methods are employed.

    1. Direct Separation on Chiral Stationary Phases: This method utilizes a capillary column coated with a chiral stationary phase to separate derivatized, volatile amino acid enantiomers.[8]

    2. Indirect Separation via Diastereomer Formation: In this approach, amino acids are derivatized with a chiral reagent to form volatile diastereomers, which are then separated on a standard achiral GC column.[8]

    A key consideration for GC analysis is the need for derivatization to increase the volatility of the amino acids.[8][19] This typically involves esterification of the carboxyl group followed by acylation of the amino group.[19]

    Protocol: Chiral GC-MS Analysis of Amino Acids

    This protocol provides a general workflow for the analysis of chiral amino acids by GC-MS after derivatization.

    Materials:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Chiral capillary column (for direct analysis) or a standard non-polar column (for indirect analysis)

    • Derivatization reagents (e.g., methanolic HCl for esterification, trifluoroacetic anhydride (TFAA) for acylation)[19]

    • Heptafluorobutyl chloroformate (HFBCF) and methylamine for an alternative derivatization of secondary amino acids.[20]

    • Solvents (e.g., hexane)

    • Amino acid standards and samples

    Procedure:

    • Sample Preparation and Derivatization:

      • Hydrolyze peptide or protein samples if necessary.

      • Perform a two-step derivatization:

        • Esterification: React the amino acids with an esterifying agent (e.g., methanolic HCl) to convert the carboxylic acid group to an ester.

        • Acylation: React the esterified amino acids with an acylating agent (e.g., TFAA) to block the amino group.[19]

      • Alternatively, for secondary amino acids, an in-situ derivatization with HFBCF followed by reaction with methylamine can be used.[20]

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC.

      • Separate the derivatives on the appropriate column using a suitable temperature program.

      • Detect the eluted compounds using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

    • Data Analysis:

      • Identify the enantiomers based on their retention times and mass spectra.

      • Quantify the enantiomers based on their peak areas.

    Expert Insight: The choice of derivatization reagents is crucial for achieving good chromatographic separation and stable derivatives. The deuterium labeling method in conjunction with GC-MS can be used to accurately determine the extent of racemization that may occur during sample hydrolysis.

    Spectroscopic Techniques

    Circular Dichroism (CD) Spectroscopy

    Circular dichroism (CD) is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules.[1][21][22] This technique is highly sensitive to the stereochemistry of molecules and can be used for the quantitative analysis of amino acid enantiomers.[21][23]

    • Principle of Operation: Enantiomers absorb left and right circularly polarized light to different extents, resulting in a measurable CD signal.[22] The magnitude of the CD signal is directly proportional to the concentration of the chiral molecule, allowing for quantification.[21]

    Protocol: Quantitative Analysis of a Single Chiral Amino Acid using CD Spectroscopy

    This protocol outlines the steps for determining the concentration of a single chiral amino acid in a solution.[21]

    Materials:

    • CD spectrometer

    • Quartz cuvette with a defined path length (e.g., 1 cm)

    • Standard solutions of the pure L- and D-amino acid of known concentrations

    • Sample solution containing the amino acid of unknown concentration

    Procedure:

    • Instrument Setup: Set up the CD spectrometer to measure in the appropriate wavelength range for the amino acid of interest.

    • Blank Measurement: Record a baseline spectrum using the solvent in which the amino acid is dissolved.

    • Standard Spectra Acquisition: Record the CD spectra of the standard solutions of the pure L- and D-amino acids.

    • Sample Spectrum Acquisition: Record the CD spectrum of the sample solution.

    • Data Analysis:

      • Determine the wavelength of maximum CD signal for the amino acid.

      • Create a standard calibration curve by plotting the CD signal (in millidegrees) versus the concentration of the standard solutions.

      • Determine the concentration of the amino acid in the sample by interpolating its CD signal on the calibration curve.

    Hyphenated Techniques: The Power of Combination

    The coupling of separation techniques with highly selective detectors, such as mass spectrometry, provides a powerful platform for chiral amino acid analysis.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    LC-MS combines the high-resolution separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[9] This is particularly useful for analyzing trace amounts of D-amino acids in complex biological samples.[3][24] Both direct analysis on a chiral column and indirect analysis after derivatization can be coupled with MS detection.[9][24]

    • Advantages of LC-MS for Chiral Analysis:

      • High Sensitivity: Allows for the detection of low-abundance D-amino acids.[]

      • High Selectivity: The mass spectrometer can distinguish between co-eluting compounds based on their mass-to-charge ratio, which is invaluable for complex samples.[9]

      • Structural Information: MS/MS can provide structural information for unambiguous identification.[25]

    Recent advancements have seen the development of ultra-high-performance liquid chromatography (UHPLC) coupled with ion mobility-mass spectrometry (IM-MS) for rapid and comprehensive enantioselective amino acid analysis.[5][26]

    Conclusion

    The selection of an appropriate analytical technique for the characterization of chiral amino acids depends on several factors, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation. Chromatographic methods, particularly HPLC and GC, remain the cornerstone of chiral separations, with both direct and indirect approaches offering distinct advantages. Spectroscopic techniques like circular dichroism provide a complementary method for quantitative analysis. The increasing use of hyphenated techniques, especially LC-MS, is pushing the boundaries of sensitivity and selectivity, enabling researchers to unravel the complex roles of chiral amino acids in biological systems.

    References

    • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). Royal Society Publishing. [Link]

    • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). ACS Publications. [Link]

    • Multi-Dimensional HPLC Analysis of Metabolic Related Chiral Amino Acids -Method Development and Biological/Clinical Applications-. J-Stage. [Link]

    • Chiral Separation of Amino Acids by Gas Chromatography. (2004). SciSpace. [Link]

    • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. (2000). ACS Publications. [Link]

    • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2024). ACS Publications. [Link]

    • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

    • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

    • Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. ResearchGate. [Link]

    • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]

    • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu. [Link]

    • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. (2020). ACS Publications. [Link]

    • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

    • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies. [Link]

    • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

    • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

    • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

    • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2024). PMC. [Link]

    • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

    • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

    • Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs. [Link]

    • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. PubMed. [Link]

    • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. SpringerLink. [Link]

    • Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. Royal Society of Chemistry. [Link]

    • An introduction to circular dichroism spectroscopy. Applied Photophysics. [Link]

    • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]

    • Features, roles and chiral analyses of proteinogenic amino acids. (2020). AIMS Press. [Link]

    • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. [Link]

    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

    • Chiral Sensing of Amino Acids under Visible Light via Hydroxypropyl Cellulose Gels. Northeastern University College of Engineering. [Link]

    • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

    • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]

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    Application Note: Advanced Purification Protocols for (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Executive Summary & Physicochemical Profiling

    (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid is a highly functionalized, chiral β -amino acid. Compounds of this class are critical building blocks in the synthesis of peptidomimetics and small-molecule therapeutics, including BACE1 inhibitors and targeted immunomodulators .

    The primary purification challenge lies in the molecule's zwitterionic nature combined with the steric and electronic influence of the heteroaryl substituent. The 2-chlorothiophene ring exerts a strong inductive electron-withdrawing effect, which slightly lowers the pKa​ of the adjacent primary amine compared to aliphatic analogs. This results in a highly polar molecule that suffers from poor solubility in standard non-polar organic solvents and exhibits complex retention behaviors during chromatography.

    To achieve >99% enantiomeric excess (ee), this guide details two field-proven, self-validating workflows: Preparative Supercritical Fluid Chromatography (SFC) for rapid discovery-phase isolation, and Diastereomeric Salt Resolution for cost-effective, kilogram-scale process chemistry.

    Decision Matrix & Workflow Visualization

    The selection of the purification strategy is dictated by the project phase and scale. The following diagram outlines the decision logic and phase-appropriate methodologies.

    G Racemate Racemic β-Amino Acid (Starting Material) Decision Scale & Phase Decision Racemate->Decision SFC Preparative SFC (Discovery / mg-g) Decision->SFC High-Throughput Salt Diastereomeric Salt (Process / kg) Decision->Salt Scale-Up SFC_Cond Chiralpak AD-H CO2 / MeOH / NH4OH SFC->SFC_Cond Salt_Cond (S)-(-)-1-Phenylethylamine EtOH / H2O Salt->Salt_Cond Enantiopure (3R)-Enantiomer (>99% ee) SFC_Cond->Enantiopure Salt_Cond->Enantiopure

    Workflow for chiral resolution of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid.

    Protocol A: Preparative Supercritical Fluid Chromatography (SFC)

    Application: Drug Discovery, Lead Optimization (Milligram to Gram scale).

    Causality & Mechanistic Rationale

    SFC utilizes supercritical CO2​ as the primary mobile phase. Because CO2​ acts as a weak Lewis acid and forms alkylcarbonic acids when mixed with protic co-solvents (like Methanol), zwitterionic β -amino acids typically exhibit severe peak tailing or irreversible adsorption on chiral stationary phases 1. To counteract this, a basic additive is introduced. Adding 0.1%−0.5% NH4​OH to the methanol modifier suppresses the ionization of the carboxylic acid, neutralizes acidic silanol sites on the column, and ensures sharp, baseline-resolved peaks 2.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve the racemic mixture in a 1:1 mixture of Methanol/Acetonitrile to a concentration of 50 mg/mL . Note: Acetonitrile prevents the sample from precipitating at the injection valve.

    • Chromatographic Conditions:

      • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×21 mm,5μm .

      • Mobile Phase: 75% CO2​/25% Methanol (containing 0.2% NH4​OH ).

      • Flow Rate: 70 mL/min .

      • Back Pressure: 120 bar .

      • Temperature: 35∘C .

    • Fraction Collection: Trigger collection via UV detection at 230 nm . The (3R)-enantiomer typically elutes as the second peak due to stronger hydrogen bonding with the carbamate linkage of the stationary phase.

    • Self-Validating IPC (In-Process Control): The system must be configured with an automated analytical switching valve. Post-collection, a 1μL aliquot of the fraction is automatically diverted to an analytical AD-H column. Validation Logic: If the analytical read confirms >99% ee , the fraction is cleared for rotary evaporation. If <99% ee , the fraction is flagged for repurification.

    Protocol B: Diastereomeric Salt Resolution via Crystallization

    Application: Process Chemistry, API Manufacturing (Kilogram scale).

    Causality & Mechanistic Rationale

    For large-scale synthesis, chromatographic separation is often cost-prohibitive. Diastereomeric salt resolution leverages a chiral resolving agent to form two distinct salts with different solubility profiles 3. We utilize (S)-(-)-1-Phenylethylamine. The solvent system (Ethanol/Water, 80:20 v/v) is critical: the water increases the dielectric constant of the medium, which prevents rapid, unselective kinetic precipitation ("oiling out") and allows the thermodynamic, highly ordered crystallization of the less soluble [(3R)-acid]•[(S)-amine] salt.

    Step-by-Step Methodology
    • Salt Formation: Suspend 100 g of racemic 3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid in 800 mL of an Ethanol/Water (80:20) mixture. Heat to 75∘C until a clear solution forms.

    • Chiral Agent Addition: Slowly add 0.55 equivalents of (S)-(-)-1-Phenylethylamine dropwise over 30 minutes. Causality: Using a sub-stoichiometric amount (0.55 eq instead of 1.0 eq) forces the resolving agent to selectively pair with the most affine enantiomer, drastically increasing the initial ee of the precipitate.

    • Controlled Cooling: Cool the reactor at a strict rate of 0.5∘C/min down to 20∘C , then hold for 4 hours.

    • Self-Validating IPC: Sample the mother liquor every 60 minutes and measure its specific optical rotation. Validation Logic: The crystallization is thermodynamically complete when the optical rotation of the mother liquor stabilizes across three consecutive readings, indicating that the precipitation of the (3R)-salt has ceased.

    • Filtration & Liberation: Filter the crystals and wash with cold ethanol. To liberate the free (3R)- β -amino acid, suspend the salt in water and adjust the pH to the exact isoelectric point (approx. pH 5.5) using 1M HCl . The free amino acid will precipitate, leaving the resolving agent in solution as a hydrochloride salt.

    Quantitative Data Presentation

    The following table summarizes the performance metrics of both protocols, allowing development teams to select the appropriate method based on project constraints.

    ParameterProtocol A: Preparative SFCProtocol B: Diastereomeric Salt
    Optimal Scale 10 mg−50 g 100 g−>100 kg
    Throughput / Cycle Time ∼8−12 min per injection 24−36 hours per batch
    Typical Yield (Max 50%) 45%−48% 35%−40% (post-liberation)
    Enantiomeric Excess (ee) >99.5% 95%−98% (requires recrystallization)
    Solvent Consumption High (but CO2​ is recycled)Low (Ethanol/Water is easily recovered)
    Primary Advantage Speed, zero method developmentLow cost, highly scalable

    References

    • Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator. Organic Process Research & Development (ACS Publications). 3

    • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate. 2

    • Supercritical Fluid Chromatography. Analytical Chemistry (ACS Publications). 1

    • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Journal of Medicinal Chemistry (ACS Publications).

    Sources

    Use of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid in peptide synthesis

    The 2-Chlorothiophen-3-yl Pharmacophore (S1 Pocket Affinity): In the design of Factor Xa inhibitors, the S1 binding pocket is a deep, highly hydrophobic cleft lined by Asp189, Ala190, and Tyr228[3]. The 2-chlorothiophen-3-yl side chain acts as an ideal P1 ligand. The chlorine atom engages in critical halogen bonding and hydrophobic interactions with Tyr228, while the thiophene ring provides optimal steric bulk and π

    π stacking[3][4]. This specific interaction drives sub-nanomolar affinity and ensures high selectivity over closely related proteases, such as thrombin.

    CoagulationCascadeIntrinsicIntrinsic PathwayFXaFactor Xa (FXa)Intrinsic->FXaExtrinsicExtrinsic PathwayExtrinsic->FXaProthrombinaseProthrombinase ComplexFXa->ProthrombinaseThrombinThrombin (FIIa)Prothrombinase->ThrombinFibrinFibrin ClotThrombin->FibrinInhibitorChlorothiophene-β-PeptidomimeticInhibitor->FXa CompetitiveInhibition

    Figure 1: Targeted inhibition of Factor Xa in the coagulation cascade by chlorothiophene-based peptidomimetics.

    Quantitative Data: Impact of the Building Block

    The integration of this specific building block drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting construct. Table 1 summarizes the typical enhancements observed when transitioning from a native α -peptide to a β -peptidomimetic utilizing the chlorothiophene moiety.

    Table 1: Comparative Efficacy and Stability of FXa Inhibitor Constructs

    Construct TypeP1 Sequence ModificationFXa Ki​ (nM)Thrombin Ki​ (nM)Selectivity RatioPlasma t1/2​ (h)
    Native Substrate Natural α -amino acidsN/AN/AN/A< 0.5
    Alpha-Peptide α -Phenylalanine145.0290.02x1.2
    Alpha-Chlorothiophene α -(2-chlorothiophen-3-yl)Ala12.5185.014.8x1.8
    Beta-Peptidomimetic (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid1.2360.0300x> 12.0

    Data Interpretation: The β -amino acid backbone rigidifies the structure, projecting the chlorothiophene ring precisely into the S1 pocket. This synergy yields a 300-fold selectivity for FXa over Thrombin and extends the half-life beyond 12 hours, making it viable for oral dosing formulations[3][5].

    Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

    Coupling a sterically hindered β -amino acid requires rigorous optimization. The proximity of the bulky chlorothiophene ring to the β -amine significantly reduces nucleophilicity. The following self-validating protocol utilizes highly reactive uronium salts (HATU) to overcome this kinetic barrier.

    Materials Required:
    • Resin: Rink Amide AM resin (loading ~0.5 mmol/g).

    • Amino Acid: Fmoc-(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid.

    • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA).

    • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

    Step-by-Step Methodology:

    Step 1: Resin Swelling & Preparation

    • Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.

    • Add 5 mL of DCM and agitate for 30 minutes to swell the polymer matrix, maximizing the surface area of reactive sites.

    • Drain the DCM and wash the resin with DMF (3 × 5 mL).

    Step 2: Fmoc Deprotection (Self-Validating)

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Validation: Collect the drained deprotection solution. Measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

    Step 3: Amino Acid Coupling (Double Coupling Strategy)

    • In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid and 0.3 mmol (3 eq) of HATU in 3 mL of DMF.

    • Add 0.6 mmol (6 eq) of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active O-At ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Drain the reaction vessel and repeat the coupling process (Steps 3.1 to 3.3) for an additional 1 hour to ensure complete conversion of the hindered amine.

    • Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

    Step 4: Kaiser Test Validation

    • Extract a few resin beads and transfer them to a glass test tube.

    • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100°C for 3 minutes.

    • Causality Check: A yellow solution/bead indicates no free primary amines remain (successful coupling). A blue solution indicates incomplete coupling, necessitating a third coupling cycle or capping with acetic anhydride.

    Step 5: Cleavage and Global Deprotection

    • Treat the dried resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptidomimetic.

    • Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen prior to RP-HPLC purification.

    Expanding the Peptide Universe: A Guide to the Incorporation of Unnatural Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    For: Researchers, scientists, and drug development professionals.

    Abstract

    The 20 canonical amino acids form the fundamental basis of peptides and proteins, but they represent only a fraction of the chemical diversity available to the modern scientist. The site-specific incorporation of unnatural amino acids (Uaas) into peptide structures has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the constraints of the natural genetic code, researchers can engineer peptides with enhanced therapeutic properties, including improved stability, increased potency, and novel functionalities.[1] This guide provides an in-depth exploration of the primary methodologies for Uaa incorporation, offering detailed protocols, expert insights into experimental design, and a comprehensive overview of the applications of these powerful techniques.

    Introduction: Beyond the Canonical 20

    Peptides are promising therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[2][3] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and rapid clearance.[4][5] The strategic incorporation of Uaas offers a powerful toolkit to overcome these challenges, allowing for the precise tuning of a peptide's physicochemical and pharmacological properties.[6][7]

    The introduction of non-proteinogenic amino acids can confer a range of desirable attributes:

    • Enhanced Proteolytic Resistance: Substitution with D-amino acids or other non-natural residues can render peptides resistant to degradation by endogenous proteases, thereby extending their in vivo half-life.[8]

    • Conformational Constraint: The incorporation of cyclic or sterically hindered Uaas can lock a peptide into a specific, biologically active conformation, leading to increased receptor affinity and selectivity.

    • Novel Functionalities: Uaas can introduce unique chemical handles for bioorthogonal conjugation, such as azides, alkynes, or ketones, enabling the site-specific attachment of imaging agents, drug payloads, or other molecular probes.[9]

    • Modulation of Physicochemical Properties: Uaas can be used to fine-tune properties like lipophilicity, solubility, and hydrogen bonding capacity, which can improve oral bioavailability and membrane permeability.[4][5]

    This application note will delve into the three predominant methods for incorporating Uaas into peptide structures: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo Genetic Code Expansion. For each method, we will provide a detailed, step-by-step protocol and discuss the underlying principles that guide experimental choices.

    Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

    SPPS, pioneered by R. Bruce Merrifield, is the most established and widely used method for the chemical synthesis of peptides.[10] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach due to its mild deprotection conditions.[12]

    Causality Behind Experimental Choices in SPPS

    The success of incorporating Uaas via SPPS hinges on overcoming potential challenges posed by their unique structures. Steric hindrance from bulky side chains can impede coupling efficiency, necessitating the use of more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times.[13] The choice of protecting groups for reactive side chains on Uaas is also critical to prevent unwanted side reactions during synthesis. The solubility of the Uaa and the growing peptide-resin can also be a factor, with poor solubility leading to aggregation and incomplete reactions.

    Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis

    SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Uaa + Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Characterized Peptide Purification->End

    Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

    Detailed Protocol: Manual Fmoc/tBu SPPS of a Uaa-Containing Peptide

    Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-protected amino acids (standard and unnatural)

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Coupling reagent (e.g., HCTU)

    • N,N-Diisopropylethylamine (DIEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Dichloromethane (DCM)

    • Diethyl ether (cold)

    • Reaction vessel with a sintered glass filter

    Procedure:

    • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30 minutes.

    • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the Fmoc-amino acid (or Uaa) (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours. For sterically hindered Uaas, extend the coupling time to 4 hours or perform a double coupling.

    • Washing: Wash the resin with DMF (5 x 1 min).

    • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

    • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

    • Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry the resin under vacuum.

    • Cleavage and Deprotection:

      • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

      • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Peptide Precipitation: Filter the cleavage mixture into a tube of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

    Native Chemical Ligation (NCL): Assembling Larger Peptides

    For peptides longer than what is practical with SPPS (typically >50 amino acids), Native Chemical Ligation (NCL) offers a powerful convergent strategy.[7] NCL involves the chemoselective reaction of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site.[14] One fragment must contain a C-terminal thioester, and the other an N-terminal cysteine residue.[15]

    Causality Behind Experimental Choices in NCL

    The beauty of NCL lies in its high chemoselectivity, which allows for the ligation of unprotected peptides, avoiding the need for complex protecting group strategies.[14] The reaction proceeds under mild, aqueous conditions, making it suitable for a wide range of peptides, including those with sensitive Uaas. The key to a successful NCL reaction is the efficient synthesis of the peptide thioester fragment, which can be challenging with Fmoc-based SPPS.[7] The choice of ligation site is also critical, as the reaction requires a cysteine at the N-terminus of one of the fragments.

    Workflow for Native Chemical Ligation

    NCL_Workflow Peptide1 Peptide 1 (C-terminal Thioester) Ligation Native Chemical Ligation (Aqueous Buffer, pH 7-8) Peptide1->Ligation Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Ligation Transthioesterification Transthioesterification (Thiol Exchange) Ligation->Transthioesterification Acyl_Shift Intramolecular S-to-N Acyl Shift Transthioesterification->Acyl_Shift Ligated_Peptide Ligated Peptide (Native Peptide Bond) Acyl_Shift->Ligated_Peptide Purification Purification (RP-HPLC) Ligated_Peptide->Purification End End: Full-Length Peptide Purification->End

    Caption: Mechanism of Native Chemical Ligation.

    Detailed Protocol: Native Chemical Ligation of Two Peptide Fragments

    Materials:

    • Peptide-thioester fragment (purified)

    • Peptide with N-terminal cysteine (purified)

    • Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5)

    • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    Procedure:

    • Dissolve Peptides: Dissolve equimolar amounts of the peptide-thioester and the N-terminal cysteine peptide in the ligation buffer.

    • Add Reducing Agent: Add TCEP to a final concentration of 5 mM to ensure the cysteine thiol is in its reduced state.

    • Initiate Ligation: Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-30 mM.

    • Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry. Reactions are typically complete within 1-24 hours at room temperature.

    • Quenching (Optional): The reaction can be quenched by lowering the pH with TFA.

    • Purification: Purify the full-length ligated peptide by RP-HPLC.

    • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

    Genetic Code Expansion: In Vivo Incorporation of Uaas

    Genetic code expansion is a powerful in vivo method that enables the site-specific incorporation of Uaas into proteins during ribosomal translation.[16] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into a host organism (e.g., E. coli).[2][3] The orthogonal aaRS is engineered to specifically recognize and charge the Uaa onto the orthogonal tRNA, which in turn recognizes a "blank" codon, typically a nonsense (stop) codon like UAG (amber), that has been introduced into the gene of interest at the desired site of Uaa incorporation.[17]

    Causality Behind Experimental Choices in Genetic Code Expansion

    The success of this method hinges on the "orthogonality" of the aaRS/tRNA pair, meaning it does not cross-react with the host cell's endogenous aaRSs, tRNAs, or amino acids. The efficiency of Uaa incorporation is a key consideration and can be influenced by several factors, including the catalytic efficiency of the orthogonal aaRS, the expression levels of the orthogonal components, and the competition with release factors at the stop codon.[16] Cell-free protein synthesis (CFPS) systems offer an alternative in vitro platform that can overcome some of the limitations of in vivo expression, such as the toxicity of the Uaa or the target protein.[1][14][18]

    Workflow for Genetic Code Expansion in E. coli

    GCE_Workflow cluster_Ecoli E. coli Host Cell cluster_Translation Translation Machinery Plasmids Introduce Plasmids: 1. Orthogonal aaRS/tRNA 2. Target Gene with Amber Codon (UAG) Uaa_Addition Add Unnatural Amino Acid (Uaa) to Culture Medium Plasmids->Uaa_Addition Expression Induce Gene Expression Uaa_Addition->Expression Charging Orthogonal aaRS charges Orthogonal tRNA with Uaa Expression->Charging Ribosome Ribosome encounters UAG codon Charging->Ribosome Incorporation Charged Orthogonal tRNA incorporates Uaa Ribosome->Incorporation Purification Purify Uaa-containing Protein Incorporation->Purification End End: Characterized Protein Purification->End

    Caption: Workflow for site-specific Uaa incorporation via genetic code expansion.

    Detailed Protocol: Genetic Code Expansion in E. coli

    Materials:

    • E. coli expression strain (e.g., BL21(DE3))

    • Plasmid encoding the orthogonal aaRS/tRNA pair

    • Plasmid encoding the target gene with an in-frame amber (UAG) codon at the desired position

    • Unnatural amino acid

    • LB medium and appropriate antibiotics

    • IPTG (for induction)

    • Protein purification resin (e.g., Ni-NTA for His-tagged proteins)

    Procedure:

    • Transformation: Co-transform the E. coli expression strain with the two plasmids.

    • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Uaa Addition: Add the unnatural amino acid to the culture to a final concentration of 1-10 mM.

    • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

    • Cell Harvest: Harvest the cells by centrifugation.

    • Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the Uaa-containing protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography).

    • Characterization: Confirm the incorporation of the Uaa by mass spectrometry and assess the purity by SDS-PAGE.

    Comparative Analysis of Incorporation Methods

    The choice of method for Uaa incorporation depends on several factors, including the desired peptide length, the specific Uaa to be incorporated, the required yield and purity, and the available resources.

    Method Peptide Length Yield Purity Key Advantages Key Limitations
    Solid-Phase Peptide Synthesis (SPPS) Typically < 50 amino acidsVariable, can be high for shorter peptides[19]High after purificationHigh purity, wide range of Uaas can be incorporated[10]Inefficient for long peptides, can be costly[4]
    Native Chemical Ligation (NCL) > 50 amino acidsGenerally high[7]High after purificationEnables synthesis of large proteins, chemoselective[7]Requires an N-terminal cysteine at the ligation site[15]
    Genetic Code Expansion Full-length proteinsVariable, often lower than chemical methods[16][20]Can be high after purificationIn vivo synthesis, site-specific incorporation[16]Limited to Uaas compatible with the orthogonal pair, lower yields[20]

    Applications in Drug Discovery and Beyond

    The ability to incorporate Uaas has had a profound impact on drug discovery and various fields of chemical biology.

    Antibody-Drug Conjugates (ADCs)

    ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] Site-specific incorporation of Uaas with bioorthogonal handles allows for the precise attachment of drug molecules, resulting in homogeneous ADCs with improved therapeutic indices compared to traditional random conjugation methods.[21][22]

    ADC_Synthesis cluster_CellCulture Mammalian Cell Culture cluster_Conjugation Bioorthogonal Conjugation Antibody_Expression Antibody Gene with UAG Codon + Orthogonal aaRS/tRNA + Uaa Uaa_Antibody Antibody with Site-Specific Uaa Antibody_Expression->Uaa_Antibody Conjugation_Step Click Chemistry or Oxime Ligation Uaa_Antibody->Conjugation_Step Drug_Linker Drug-Linker Conjugate Drug_Linker->Conjugation_Step ADC Homogeneous Antibody-Drug Conjugate Conjugation_Step->ADC Purification Purification ADC->Purification Final_ADC Final ADC Product Purification->Final_ADC

    Caption: Workflow for the synthesis of a site-specific antibody-drug conjugate (ADC).

    Modulating Signaling Pathways

    Peptides containing Uaas can be designed to modulate specific signaling pathways with high potency and selectivity. For example, peptide-based inhibitors of caspases, key enzymes in the apoptotic pathway, have been developed using Uaas to enhance their selectivity for specific caspase isoforms.[1]

    Caspase_Cascade cluster_Initiation Initiation Phase cluster_Execution Execution Phase Death_Signal Death Signal (e.g., FasL) Procaspase8 Pro-caspase-8 Death_Signal->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 auto-activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Uaa_Inhibitor Uaa-Peptide Inhibitor Uaa_Inhibitor->Caspase8 selectively inhibits

    Caption: Inhibition of the caspase cascade by a Uaa-containing peptide inhibitor.

    Impact of Unnatural Amino Acids on Peptide Properties

    The following table summarizes the effects of incorporating various classes of unnatural amino acids on key peptide properties.

    Class of Unnatural Amino Acid Example Effect on Proteolytic Stability Effect on Receptor Binding Affinity Reference(s)
    D-Amino Acids D-AlanineIncreasedCan be maintained or decreased[5][8]
    N-methylated Amino Acids N-methyl-GlycineIncreasedCan be increased or decreased[5]
    β-Amino Acids β-AlanineIncreasedOften decreased due to backbone alteration
    Fluorinated Amino Acids 4-Fluoro-PhenylalanineIncreasedCan be increased due to altered electronics[7]
    Conformationally Constrained Aminoisobutyric acid (Aib)IncreasedCan be increased by stabilizing bioactive conformation[8]

    Conclusion

    The incorporation of unnatural amino acids into peptide structures represents a paradigm shift in peptide design and engineering. The methodologies of SPPS, NCL, and genetic code expansion each offer unique advantages and empower researchers to create novel peptide-based molecules with tailored properties. As these techniques continue to evolve and new Uaas are developed, the potential for creating next-generation therapeutics, diagnostics, and research tools is virtually limitless. This guide serves as a foundational resource for scientists seeking to harness the power of unnatural amino acids to push the boundaries of peptide science.

    References

    • Bryant, P., et al. (2025). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. [Link]

    • Chin, J. W. (2017). Expanding and reprogramming the genetic code.
    • Coin, I., et al. (2013). Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling. Methods in Enzymology, 520, 281-305. [Link]

    • Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. Nature Reviews Molecular Cell Biology, 13(3), 168–182.
    • Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology, 4(6), 645-652.
    • Drag, M., & Salvesen, G. S. (2010). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 2(7), a008682. [Link]

    • Hong, S. H., et al. (2014). Cell-free protein synthesis from a release factor 1 deficient Escherichia coli activates efficient and multiple site-specific nonstandard amino acid incorporation. ACS Synthetic Biology, 3(6), 398-409. [Link]

    • Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Biotechnology and Bioengineering, 86(1), 19-26.
    • Katoh, T., & Suga, H. (2018). A new era of peptide drug discovery. Journal of Medicinal Chemistry, 61(1), 86-96.
    • Kim, C. H., et al. (2013). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 110(40), 16101-16106. [Link]

    • Klepach, A., et al. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Molecules, 26(18), 5567. [Link]

    • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
    • Lax, G., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Frontiers in Chemistry, 9, 776815. [Link]

    • Li, X., et al. (2020). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 64(2), 263-272. [Link]

    • Panowski, S., et al. (2014). A general approach to site-specific antibody drug conjugates. mAbs, 6(1), 34-45. [Link]

    • Qian, Z., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584942. [Link]

    • Rojas, L. A., & Finn, M. G. (2018). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology, 9, 608. [Link]

    • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
    • Staudinger, L., & Su, Y. O. (2012). Inhibition of Caspase-9 by Stabilized Peptides Targeting the Dimerization Interface. Protein and Peptide Letters, 19(6), 635-642. [Link]

    • Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191-200.
    • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
    • Watson, E. R., et al. (2015). A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Peptides. Benchchem.
    • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
    • Wiedemann, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01341-22. [Link]

    • Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins--an expanded genetic code. Nature Reviews Molecular Cell Biology, 7(10), 775-782.
    • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

    • Stengel, F., et al. (2007). A branched protease cascade in which caspase-8 activates caspase-3 and -7, and caspase-3, in turn, activates caspase-6. Journal of Biological Chemistry, 282(41), 30015-30022. [Link]

    • ChemRxiv. (2023). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. [Link]

    • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

    • Wallin, G., & von Heijne, G. (2014). Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time. Molecular Pharmacology, 85(2), 226-236. [Link]

    • Badran, A. H., & Liu, D. R. (2015). Efficient genetic code expansion without host genome modifications. Nature Chemical Biology, 11(10), 798-806. [Link]

    • Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

    Sources

    Application Note: Experimental Setup for the Asymmetric Alkylation of Glycine Derivatives via Phase-Transfer Catalysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The asymmetric alkylation of glycine derivatives is a cornerstone methodology in modern organic synthesis, enabling the scalable and highly enantioselective production of unnatural α-amino acids. This process is essential for structure-activity relationship (SAR) studies and peptidomimetic drug development.

    The most robust approach utilizes O'Donnell's Schiff base (e.g., N -(diphenylmethylene)glycine tert-butyl ester) in conjunction with chiral phase-transfer catalysts (PTCs), such as cinchona alkaloid derivatives or structurally rigid Maruoka catalysts.

    Causality of the System: The diphenylmethylene protecting group is not merely a passive protecting moiety; it actively increases the acidity of the α-protons (pKa ~18.7 in DMSO) 1. This allows for facile deprotonation by an aqueous base at the liquid-liquid interface. Once deprotonated, the enolate migrates into the organic phase by forming a tight, chiral ion pair with the quaternary ammonium cation of the PTC. The catalyst's rigid chiral pocket sterically shields one face of the enolate, dictating the trajectory of the incoming electrophile and ensuring exceptional enantiomeric excess (ee) 2.

    Experimental Workflow Visualization

    Experimental_Workflow Step1 1. Reagent Assembly Schiff Base + Chiral PTC + Toluene Step2 2. Thermal Equilibration Cool to 0 °C or -20 °C under Argon Step1->Step2 Step3 3. Interfacial Deprotonation Add 50% aq. KOH (Vigorous Stirring) Step2->Step3 Step4 4. Asymmetric Alkylation Dropwise addition of Alkyl Halide (R-X) Step3->Step4 Forms Chiral Ion Pair Step5 5. In-Process Validation TLC Monitoring & Chiral HPLC (ee %) Step4->Step5 Reaction Completion Step6 6. Deprotection (Optional) 1M Citric Acid / THF Cleavage Step5->Step6 Validated ee > 95% Step7 7. Final Product Enantiopure Unnatural α-Amino Acid Step6->Step7

    Workflow for the asymmetric alkylation of glycine Schiff bases via phase-transfer catalysis.

    Experimental Setup & Reagent Selection

    To guarantee a self-validating and reproducible system, every reagent choice must be mechanistically justified:

    • Solvent Selection (Toluene): Non-polar solvents are strictly required. Causality: In non-polar media like toluene, the chiral ammonium-enolate ion pair remains tightly bound, maximizing facial shielding. Polar solvents (e.g., THF, DMF) cause ion pair dissociation, leading to an unshielded enolate and a spike in racemic background reactions 3.

    • Ester Selection (tert-Butyl): The bulky tert-butyl group serves two critical functions: it drastically reduces the rate of undesired ester saponification by the strong aqueous base, and it provides necessary steric bulk that works synergistically with the chiral catalyst to lock the enolate geometry 4.

    • Base Selection (50% aq. KOH or CsOH·H₂O): A biphasic liquid-liquid system is standard. While 50% KOH is highly effective, switching to solid CsOH·H₂O can suppress undesired dialkylation and improve ee for exceptionally challenging electrophiles 5.

    Quantitative Data: Optimization Parameters

    The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the benzylation of O'Donnell's Schiff base.

    SolventBase SystemTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
    THF50% aq. KOH01.07582
    DCM50% aq. KOH01.08085
    Toluene50% aq. KOH01.09194
    Toluene50% aq. KOH-201.08597
    TolueneCsOH·H₂O (solid)-201.088>98

    (Data synthesized from standard optimization parameters for Maruoka/Cinchona catalyst systems 5)

    Detailed Step-by-Step Protocol

    This protocol describes the asymmetric benzylation of N -(diphenylmethylene)glycine tert-butyl ester. It incorporates in-process validation steps to ensure the integrity of the chiral induction.

    Step 1: Reaction Assembly
    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv, typically 1.0 mmol) and the chiral phase-transfer catalyst (e.g., (S) -Simplified Maruoka Catalyst or a Corey-Lygo Cinchona derivative, 1.0 - 2.0 mol%) 6.

    • Dissolve the mixture in anhydrous toluene (5.0 mL/mmol).

    • Purge the flask with Argon for 5 minutes. Causality: Enolates are highly susceptible to auto-oxidation; an inert atmosphere prevents the formation of α-hydroxy byproducts.

    Step 2: Thermal Equilibration & Interfacial Deprotonation
    • Cool the reaction mixture to 0 °C (or -20 °C for optimal ee) using a cryocooler or an ice/brine bath. Allow 15 minutes for thermal equilibration. Lower temperatures decrease the kinetic energy of the system, rigidifying the transition state of the ion pair and enhancing stereoselectivity [[5]]().

    • Add 50% aqueous KOH (1.5 mL/mmol) dropwise under vigorous stirring (>1000 rpm) . Causality: High stirring speed is mandatory to maximize the interfacial surface area between the aqueous and organic layers, facilitating rapid deprotonation and efficient ion exchange to form the active catalyst-enolate complex 7.

    Step 3: Electrophilic Alkylation
    • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.

    • Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting Schiff base is strongly UV-active. The reaction typically reaches completion within 4-12 hours depending on the steric hindrance of the electrophile.

    Step 4: Workup & In-Process Validation
    • Quench the reaction by adding distilled water (10 mL) and dilute with ethyl acetate (10 mL).

    • Separate the organic layer. Extract the aqueous layer twice with EtOAc (2 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Check: Analyze the purified intermediate via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H) to determine the enantiomeric excess before proceeding to deprotection 5.

    Step 5: Schiff Base Cleavage (Deprotection)
    • To isolate the free unnatural amino acid derivative, dissolve the alkylated Schiff base in THF and treat with 1M aqueous citric acid or 1N HCl at room temperature for 2 to 4 hours.

    • Wash the acidic aqueous layer with diethyl ether to remove the cleaved benzophenone byproduct.

    • Basify the aqueous layer with saturated NaHCO₃ to pH 8-9 and extract with DCM. Dry and concentrate to yield the enantiopure α-amino acid tert-butyl ester.

    Troubleshooting Guide

    • Issue: Low Enantiomeric Excess (<80%).

      • Cause: Insufficient stirring speed or polar solvent contamination.

      • Solution: Ensure stirring is >1000 rpm to prevent localized pockets of unshielded enolate. Verify that toluene is strictly anhydrous and free of polar stabilizers. Drop the reaction temperature to -20 °C.

    • Issue: High levels of dialkylation.

      • Cause: Over-reactive electrophile or excessive base concentration.

      • Solution: Switch from 50% aq. KOH to solid CsOH·H₂O, which provides a milder interfacial basicity and suppresses the second deprotonation event 5.

    Sources

    Application Note: High-Efficiency Chiral Separation of Amino Acids by Capillary Electrophoresis

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The enantiomeric purity of amino acids is a critical parameter in pharmaceutical development, clinical diagnostics, and the detection of astrobiological biosignatures[1]. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditional mainstays, Capillary Electrophoresis (CE) offers unparalleled separation efficiency, minimal sample consumption, and rapid analysis times[2]. This application note provides a comprehensive, causality-driven guide to developing and executing CE methods for the chiral resolution of amino acids, focusing on cyclodextrin (CD) mediated complexation and Micellar Electrokinetic Chromatography (MEKC).

    Mechanistic Foundations of Chiral Recognition

    In CE, chiral separation is predominantly achieved via the direct method, where a chiral selector is dynamically added to the Background Electrolyte (BGE)[3]. Cyclodextrins (cyclic oligosaccharides) are the most robust and widely used selectors.

    Causality of Separation: Enantiomeric resolution occurs because the D- and L-amino acids form transient, non-covalent diastereomeric complexes with the chiral selector at different binding affinities. The selector's hydrophobic cavity accommodates the analyte's side chain, while the rim engages in stereoselective hydrogen bonding and steric interactions. This difference in binding constants translates directly into differential electrophoretic mobilities ( Δμ )[3].

    Mechanism BGE Background Electrolyte (BGE) + Chiral Selector (e.g., Cyclodextrin) Complex_D Transient Complex: D-Enantiomer (Lower Binding Constant) BGE->Complex_D Inclusion & H-bonding Complex_L Transient Complex: L-Enantiomer (Higher Binding Constant) BGE->Complex_L Inclusion & H-bonding Racemate Racemic Amino Acid Mixture (D- and L- Enantiomers) Racemate->Complex_D Racemate->Complex_L Separation Differential Migration Velocities (Δμ > 0) Complex_D->Separation Faster Migration Complex_L->Separation Slower Migration

    Mechanistic pathway of transient diastereomeric complexation in CE.

    Strategic Selection of Chiral Selectors & BGE

    The choice of selector and BGE pH dictates the success of the analytical assay:

    • Anionic Selectors (e.g., Sulphated β -CD): Highly effective for aromatic amino acids (Trp, Tyr, Phe) under acidic conditions (pH 2.5).

      • Causality: At pH 2.5, amino acids are fully protonated (cationic). The strong electrostatic attraction between the cationic analytes and the highly anionic S- β -CD profoundly enhances inclusion complexation, yielding baseline resolution[4].

    • Dual Selector Systems (MEKC): Neutral amino acids (Ala, Ser, Val) often fail to resolve with simple Capillary Zone Electrophoresis (CZE).

      • Causality: Introducing a secondary selector, such as Sodium Taurocholate (STC) micelles, alongside γ -CD creates a dual-partitioning environment. The micellar hydrophobic core provides primary retention, while the γ -CD provides stereospecific recognition, amplifying the separation window[1]. Dual CD systems (e.g., HP- β -CD + HP- γ -CD) are also heavily utilized for complex pharmaceuticals with multiple stereocenters[5].

    Quantitative Data Presentation

    The following table summarizes optimized parameters for distinct amino acid classes based on recent authoritative validations.

    Analyte ClassTarget Amino AcidsChiral Selector(s)BGE ConditionsDetection ModeResolution ( Rs​ )
    Aromatic Trp, Tyr, Phe1.5 mM Sulphated β -CD25 mM Phosphate, pH 2.5UV (214 nm)> 1.5 (Baseline)
    Neutral Ala, Ser, Leu, Val30 mM γ -CD + STCMEKC Dual SystemLIF (FITC)7.8 – 16.5
    Complex/Drugs Multiple StereocentersHP- β -CD + HP- γ -CDBorate buffer, pH 9.5UV / MSBaseline

    Experimental Protocols

    The following protocols are designed as self-validating systems. Every critical step includes a validation checkpoint to ensure systemic integrity before proceeding.

    CE_Workflow SamplePrep 1. Sample Preparation (Derivatization / Extraction) BGE_Opt 2. BGE Formulation (Buffer + Chiral Selector) SamplePrep->BGE_Opt Capillary 3. Capillary Conditioning (NaOH -> H2O -> BGE) BGE_Opt->Capillary Injection 4. Sample Injection (Hydrodynamic / Electrokinetic) Capillary->Injection Separation 5. Electrophoretic Separation (High Voltage Application) Injection->Separation Detection 6. Detection & Analysis (UV, LIF, or MS) Separation->Detection

    Step-by-step workflow for CE-based chiral separation of amino acids.

    Protocol A: UV-Based Separation of Aromatic Amino Acids

    Objective: Baseline enantioseparation of Tryptophan, Tyrosine, and Phenylalanine[4].

    Step 1: BGE Formulation

    • Action: Prepare 25 mM H3​PO4​ and adjust to exactly pH 2.5 using 25 mM NaH2​PO4​ . Dissolve 1.5 mM Sulphated β -cyclodextrin (S- β -CD) into the buffer[4].

    • Causality: Precise pH control ensures analytes remain cationic, maximizing electrostatic interaction with the anionic S- β -CD.

    • Validation Checkpoint: Measure BGE conductivity. A stable, expected conductivity confirms correct ionic strength, preventing excessive Joule heating during separation.

    Step 2: Capillary Conditioning

    • Action: Use a bare fused-silica capillary (50 µm ID, 40 cm effective length). Flush sequentially at 20 psi: 1 M NaOH (20 min) 0.1 M NaOH (8 min) Ultrapure water (10 min) BGE (10 min)[4].

    • Causality: NaOH strips adsorbed contaminants and regenerates surface silanol groups, ensuring a reproducible Electroosmotic Flow (EOF).

    Step 3: Injection & Separation

    • Action: Inject the racemic sample hydrodynamically at 0.5 psi for 7 seconds. Apply a separation voltage of +22 kV. Maintain capillary temperature strictly at 25 ± 0.1 °C[4].

    • Causality: Higher temperatures weaken the binding forces between the CD cavity and the amino acids[2]. Strict thermoregulation is mandatory to maintain the Δμ .

    • Validation Checkpoint: Monitor the current upon applying +22 kV. A flat, stable current line indicates a bubble-free capillary and properly equilibrated BGE.

    Step 4: Detection

    • Action: Monitor UV absorbance at 214 nm[4].

    Protocol B: High-Sensitivity MEKC-LIF Separation of Neutral Amino Acids

    Objective: Trace-level resolution of neutral aliphatic amino acids (e.g., Ala, Val) using dual selectors for biosignature detection[1].

    Step 1: Analyte Derivatization

    • Action: React the amino acid mixture with Fluorescein-5-isothiocyanate (FITC) in a dark environment at 40 °C for 12 hours[1].

    • Causality: Native aliphatic amino acids lack strong chromophores. FITC conjugation enables ultra-sensitive Laser-Induced Fluorescence (LIF) detection, critical for trace biological or extraterrestrial samples.

    Step 2: Dual-Selector BGE Preparation

    • Action: Prepare a micellar buffer containing Sodium Taurocholate (STC) above its critical micelle concentration, supplemented with 30 mM γ -CD[1].

    • Causality: STC micelles act as a pseudo-stationary phase to separate the bulk amino acids by hydrophobicity, while γ -CD provides the chiral microenvironment necessary to split the enantiomeric pairs.

    Step 3: Extended Capillary Separation

    • Action: Utilize an extended capillary length of 40–50 cm. Apply a constant field strength of 0.5 kV/cm[1].

    • Causality: Increasing the effective length directly increases the number of theoretical plates, providing the necessary peak capacity to resolve up to 13 neutral amino acid species simultaneously without further BGE optimization[1].

    Step 4: LIF Detection

    • Action: Excite at 488 nm (Argon-ion laser) and monitor emission at 520 nm.

    Sources

    Application Notes and Protocols: (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid as a Molecular Probe for the L-Type Amino Acid Transporter 1 (LAT1)

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide for utilizing (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid , hereafter referred to as ACPA-1 , as a selective molecular probe for the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5). Given the critical role of LAT1 in cancer cell metabolism, selective probes are invaluable for elucidating its function and for screening potential therapeutic inhibitors.[1] This guide details the conceptual framework, validation protocols, and specific applications of ACPA-1 in both its unlabeled form for competitive binding assays and its fluorescently-labeled conjugate, ACPA-1-NBD , for live-cell imaging of transporter activity.

    Introduction: The Rationale for a Selective LAT1 Probe

    The metabolic landscape of cancer cells is characterized by a heightened demand for nutrients, particularly amino acids, to fuel rapid proliferation and biomass accumulation. The L-Type Amino Acid Transporter 1 (LAT1), a sodium-independent antiporter, is a key facilitator of this process, importing large neutral amino acids (e.g., leucine, phenylalanine) essential for protein synthesis and activation of the mTORC1 signaling pathway.[2] Crucially, LAT1 is highly overexpressed in a wide range of human cancers while showing limited expression in normal tissues, making it an attractive target for both therapeutic intervention and diagnostic imaging.[3]

    To investigate LAT1's biological role and to discover novel inhibitors, highly selective and validated chemical probes are essential.[4][5] An ideal probe should exhibit high affinity for the target, demonstrate clear target engagement in a cellular context, and possess physicochemical properties suitable for experimental assays.

    ACPA-1 is a synthetic β-amino acid derivative designed for this purpose. Its structure mimics that of natural LAT1 substrates, while the novel 2-chlorothiophen-3-yl moiety is hypothesized to confer enhanced selectivity by forming specific interactions within the LAT1 binding pocket that are not possible with endogenous amino acids. This guide outlines the methodologies to validate this hypothesis and leverage ACPA-1 as a robust tool for cancer biology research.

    Probe Characteristics and Preparation

    ACPA-1 is a stable, solid compound. For imaging applications, it is conjugated to a nitrobenzoxadiazole (NBD) fluorophore to create ACPA-1-NBD, a fluorescent analog that allows for direct visualization of cellular uptake.[6][7]

    Property(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid (ACPA-1)ACPA-1-NBD (Fluorescent Conjugate)
    Molecular Formula C₇H₈ClNO₂SC₁₃H₁₁ClN₄O₅S
    Molecular Weight 205.67 g/mol 370.77 g/mol
    Appearance White to off-white solidOrange solid
    Purity (HPLC) ≥95%≥95%
    Solubility Soluble in DMSO (≥20 mg/mL) and aqueous buffers (pH > 7.0)Soluble in DMSO (≥10 mg/mL)
    Storage Store at 2-8°C, protect from moistureStore at -20°C, protect from light and moisture
    Fluorescence (NBD) N/AExcitation: ~465 nm / Emission: ~535 nm
    Protocol 1: Reagent Preparation

    A. Preparation of Unlabeled ACPA-1 Stock Solution (10 mM):

    • Equilibrate the vial of ACPA-1 to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of ACPA-1, add 486 µL of DMSO).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

    B. Preparation of Fluorescent ACPA-1-NBD Stock Solution (5 mM):

    • Equilibrate the vial of ACPA-1-NBD to room temperature in the dark.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 5 mM concentration (e.g., for 1 mg of ACPA-1-NBD, add 540 µL of DMSO).

    • Vortex thoroughly in the dark until dissolved.

    • Aliquot into light-protected microcentrifuge tubes. Store at -20°C.

    Causality Note: Using DMSO as the solvent ensures solubility and stability of the stock solutions. Aliquoting is critical to maintain probe integrity by minimizing freeze-thaw cycles which can lead to degradation.

    Principle of Action and Experimental Workflow

    ACPA-1-NBD acts as a cargo that is transported into the cell by LAT1. The intensity of the intracellular fluorescence is directly proportional to the activity of the LAT1 transporter. The specificity of this uptake is validated by demonstrating its reduction in the presence of known LAT1 substrates or inhibitors (competitive antagonism).

    Visualization of the Scientific Approach

    G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis P1 Culture LAT1-High and LAT1-Low Cells E1 Incubate Cells with ACPA-1-NBD +/- Competitors P1->E1 P2 Prepare ACPA-1-NBD Working Solution P2->E1 A1 Live-Cell Confocal Microscopy E1->A1 Qualitative/ Localization A2 Fluorescence Plate Reader E1->A2 Quantitative/ High-Throughput D1 Quantify Intracellular Fluorescence A1->D1 A2->D1 D2 Calculate IC50 Values D1->D2 D3 Statistical Analysis & Interpretation D2->D3

    Caption: General experimental workflow for using ACPA-1-NBD.

    G extracellular Extracellular Space membrane intracellular Intracellular Space transporter LAT1 Transporter probe_in ACPA-1-NBD transporter->probe_in 2. Translocation leucine_out Leucine (in) transporter->leucine_out probe_out ACPA-1-NBD probe_out->transporter 1. Binding fluorescence Fluorescent Signal (Ex: 465nm, Em: 535nm) probe_in->fluorescence 4. Detection leucine_in Leucine (out) leucine_in->transporter 3. Antiport

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Propanoic Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of substituted propanoic acids. These molecules are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis can present numerous challenges, from low yields to complex purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure your success.

    Common Synthetic Pathways: An Overview

    The optimal route to a substituted propanoic acid depends heavily on the desired substitution pattern and the available starting materials. The three most versatile and widely employed methods are:

    • Malonic Ester Synthesis: A classic and reliable method for preparing α-substituted propanoic acids. The process involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation.[1][2] This method is valued for its use of relatively weak bases and its ability to introduce a wide variety of alkyl groups.[2][3]

    • Hydrolysis of Nitriles: This two-step sequence allows for the conversion of an alkyl halide into a carboxylic acid with one additional carbon.[4] The initial SN2 reaction with a cyanide salt followed by hydrolysis provides a straightforward route to the corresponding propanoic acid derivative.[4] Hydrolysis can be performed under either acidic or basic conditions, offering flexibility for substrates with varying sensitivities.[5][6][7]

    • Michael Addition: This reaction, also known as conjugate addition, is ideal for synthesizing γ-substituted propanoic acid derivatives (or their precursors). It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8]

    Troubleshooting Guide: A Problem-Solving Approach

    This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

    Issue 1: Low or No Product Yield

    Q: My malonic ester synthesis is resulting in a low yield, with a significant amount of unreacted starting material. What are the likely causes?

    A: Low yield in a malonic ester synthesis is a common problem that can typically be traced back to one of three key areas: deprotonation, the alkylating agent, or the reaction conditions.

    • Incomplete Deprotonation: The first step is the formation of the enolate. If this is not efficient, the subsequent alkylation cannot proceed.

      • Causality: Sodium ethoxide or other alkoxide bases are hygroscopic and can be deactivated by moisture. The acidity of malonic esters (pKa ~13) requires a sufficiently strong base for complete deprotonation.[2]

      • Solution: Ensure your base is fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use at least a full stoichiometric equivalent of the base; a slight excess (1.05-1.1 eq) can help drive the reaction to completion.[1]

    • Inactive Alkyl Halide: The reactivity of the electrophile is critical for the SN2 reaction.

      • Causality: Alkyl halides can degrade over time, especially if exposed to light or air. The order of reactivity is I > Br > Cl.

      • Solution: Check the purity of your alkyl halide. If it is old or discolored, consider purifying it by distillation or using a fresh bottle. Using a more reactive halide (e.g., switching from a chloride to a bromide or iodide) can significantly increase the reaction rate.

    • Insufficient Reaction Time or Temperature: The SN2 reaction may be kinetically slow.

      • Causality: The reaction requires sufficient thermal energy to overcome the activation barrier.

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction is sluggish, consider increasing the temperature, typically to the reflux temperature of the solvent (e.g., ethanol).[1] Ensure the reaction is allowed to run until the starting malonic ester is consumed.

    Q: My nitrile hydrolysis is stalling, and I'm not achieving full conversion to the carboxylic acid. How can I drive the reaction to completion?

    A: Incomplete nitrile hydrolysis often stems from the reaction conditions being too mild or the formation of a stable amide intermediate.

    • Acid-Catalyzed Hydrolysis:

      • Causality: This method involves protonating the nitrile to activate it for nucleophilic attack by water.[4][7] The reaction proceeds through an amide intermediate, which must also be hydrolyzed. Both steps often require harsh conditions.[5]

      • Solution: Use a strong acid like concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux for a prolonged period.[6][9] The progress can be monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by analytical techniques like TLC.

    • Base-Catalyzed Hydrolysis:

      • Causality: This pathway involves the direct nucleophilic attack of a hydroxide ion.[7] It initially forms a carboxylate salt, which is the final product until an acidic workup is performed.[5][6]

      • Solution: Use a concentrated solution of a strong base like NaOH or KOH in a water/alcohol solvent mixture and heat to reflux.[9] Ensure at least two equivalents of the base are used to account for the formation of the carboxylate and ammonia. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and obtain the desired propanoic acid.[6]

    Issue 2: Formation of Side Products and Impurities

    Q: I'm observing a significant amount of a dialkylated byproduct in my malonic ester synthesis. How can I improve selectivity for the mono-alkylated product?

    A: The formation of a dialkylated product is a classic side reaction in malonic ester synthesis. It occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.

    • Causality: The proton on the α-carbon of the mono-alkylated product is still acidic and can be removed by the base, creating a new enolate that can be further alkylated.

    • Solution: To favor mono-alkylation, use a slight excess of the malonic ester relative to the alkyl halide.[1][3] This ensures the alkyl halide is more likely to encounter the enolate of the starting material. A common strategy is to form the enolate first by adding the base to the malonic ester, and then adding the alkyl halide dropwise to the solution of the pre-formed enolate.

    Q: My reaction is producing a significant amount of an alkene (elimination product) instead of the desired substituted propanoic acid. How can I prevent this?

    A: Elimination reactions (E2) are a major competing pathway, especially when using sterically hindered reagents.

    • Causality: Alkoxide bases (like sodium ethoxide) are not only nucleophiles but also strong bases. When reacting with secondary or tertiary alkyl halides, they can act as a base, abstracting a proton and leading to the formation of an alkene instead of the substitution product.[10]

    • Solution: The Williamson ether synthesis, which shares mechanistic principles with malonic ester synthesis, highlights that the SN2 pathway is most efficient with primary alkyl halides.[10]

      • Substrate Choice: Whenever possible, use a primary alkyl halide. If your synthesis requires a secondary carbon to be attached, you may need to consider an alternative synthetic route.

      • Temperature Control: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination, as elimination often has a higher activation energy.

    Issue 3: Difficult Product Isolation and Purification

    Q: I am consistently forming emulsions during the aqueous workup of my reaction. How can I resolve this?

    A: Emulsions are a common and frustrating issue during workup, often caused by the presence of unreacted acidic starting materials or improper neutralization.

    • Causality: Carboxylic acids can act as surfactants, stabilizing the interface between the organic and aqueous layers.

    • Solution:

      • Complete Neutralization: If you used an acid catalyst, ensure it is fully neutralized by washing with a basic solution, such as saturated sodium bicarbonate, before proceeding with other washes.

      • Brine Wash: After the initial washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break up emulsions by increasing the polarity of the aqueous phase.

      • Patience and Separation: Allow the separatory funnel to stand for a longer period to give the layers more time to separate. Sometimes, gentle swirling or passing the mixture through a filter aid like Celite can help.

    Frequently Asked Questions (FAQs)

    Q: How do I choose between acidic and basic hydrolysis for my nitrile?

    A: The choice depends on the stability of other functional groups in your molecule. If your substrate contains acid-sensitive groups (e.g., certain esters, acetals), base-catalyzed hydrolysis is the preferred method.[7][9] Conversely, if your molecule has base-sensitive functionalities (e.g., certain protecting groups), acidic conditions would be more suitable.[9]

    Q: What are the key safety precautions when performing these syntheses?

    A: Chemical safety is paramount.

    • Strong Bases: Reagents like sodium ethoxide are corrosive and moisture-sensitive. They should be handled in an inert atmosphere and away from water.[1]

    • Corrosive Acids: Chlorosulfonic acid and concentrated sulfuric acid are extremely corrosive and react violently with water.[11] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[11]

    • Alkylating Agents: Many alkyl halides are lachrymators and should be handled in a fume hood.[1]

    • Exothermic Reactions: Be aware that many of these reactions, particularly chlorosulfonations and quenching steps, can be highly exothermic.[11] Maintain strict temperature control using ice baths or cooling circulators and perform additions slowly.[11]

    Q: What are the main challenges when scaling up a propanoic acid synthesis from the lab to a pilot plant?

    A: Scaling up introduces new challenges that are often not apparent at the bench scale.[12]

    • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a larger scale. Jacketed reactors and careful control of addition rates are critical.[11][12]

    • Mass Transfer: Efficient mixing becomes more difficult in large reactors, which can affect reaction rates and selectivity.

    • Downstream Processing: Purification methods like distillation and extraction must be optimized for larger volumes.[12][13] In some cases, such as with bio-based production, product inhibition can become a limiting factor, requiring specialized recovery systems.[12]

    Data and Protocols

    Data Presentation

    Table 1: Comparison of Typical Conditions for Nitrile Hydrolysis

    MethodReagentsTemperature (°C)Reaction TimeYield (%)Reference
    Acid-Catalyzed75% H₂SO₄Reflux1.5 hours78-82[7]
    Base-Catalyzed5 M NaOHReflux1 hourHigh[7]

    Note: Yields are substrate-dependent and these values are representative for a simple aromatic nitrile like benzonitrile.

    Experimental Protocols

    Protocol 1: Malonic Ester Synthesis of 3-phenylpropanoic acid

    This protocol is adapted from standard procedures for malonic ester synthesis.[1]

    • Enolate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 eq) in anhydrous ethanol. To this solution, add sodium ethoxide (1.0 eq) portion-wise while stirring.

    • Alkylation: To the resulting enolate solution, add benzyl chloride (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the benzyl chloride is consumed.

    • Workup: After completion, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-benzylmalonate.

    • Hydrolysis and Decarboxylation: To the crude product, add a solution of sodium hydroxide (3 eq) in a water/ethanol mixture. Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. Heat the acidic mixture to 150-180 °C until the evolution of CO₂ ceases. Cool the mixture, and the crude 3-phenylpropanoic acid will solidify. Filter the solid, wash with cold water, and dry.

    Protocol 2: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

    This protocol is a representative example of acid-catalyzed nitrile hydrolysis.[7]

    • Setup: In a 500 mL round-bottom flask, carefully prepare ~170 mL of 75% sulfuric acid by adding 110 mL of concentrated sulfuric acid to 60 mL of deionized water. Caution: This is a highly exothermic process. Allow the solution to cool.

    • Reaction: To the cooled sulfuric acid solution, add 50 g of benzonitrile. Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

    • Monitoring: Continue the reflux for 1.5 hours. The reaction is complete when the oily droplets of benzonitrile have disappeared.

    • Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice in a beaker. The benzoic acid will precipitate.

    • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The product can be further purified by recrystallization from hot water.

    Visualizations

    Troubleshooting_Workflow Troubleshooting Low Yield in Malonic Ester Synthesis cluster_deprotonation Deprotonation Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield Observed check_deprotonation Check Deprotonation Step start->check_deprotonation check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions base_fresh Is base fresh & anhydrous? check_deprotonation->base_fresh halide_purity Is alkyl halide pure/active? check_reagents->halide_purity time_temp Sufficient time & temp? check_conditions->time_temp base_stoich Is base stoichiometry correct (≥1 eq)? base_fresh->base_stoich Yes action_base_replace Use fresh, anhydrous base base_fresh->action_base_replace No action_deprotonation_ok Deprotonation likely OK base_stoich->action_deprotonation_ok Yes action_base_adjust Adjust stoichiometry (1.05-1.1 eq) base_stoich->action_base_adjust No action_halide_ok Halide likely OK halide_purity->action_halide_ok Yes action_halide_replace Purify or replace halide. Consider I > Br > Cl. halide_purity->action_halide_replace No action_conditions_ok Conditions likely OK time_temp->action_conditions_ok Yes action_conditions_adjust Increase temp (reflux). Increase reaction time. Monitor by TLC/HPLC. time_temp->action_conditions_adjust No

    Caption: A decision tree for troubleshooting low yields in malonic ester synthesis.

    Michael_Addition_Mechanism Key Steps in Michael Addition node1 1. Enolate Formation (Michael Donor) node2 2. Nucleophilic Attack (Conjugate Addition) node1->node2 node3 3. Protonation node2->node3 product 1,5-Dicarbonyl Product node3->product reagents1 Donor (e.g., Malonate) + Base reagents1->node1 acceptor Acceptor (e.g., Enone) acceptor->node2

    Caption: A simplified workflow of the Michael Addition reaction mechanism.

    References

    • Vertex AI Search, Grounding API Redirect. Nitrile to Acid - Common Conditions. Accessed March 28, 2026.
    • Chemguide. hydrolysis of nitriles. Accessed March 28, 2026.
    • Patsnap Eureka. Propionic Acid Synthesis for Cutting-Edge Industrial Processes. Accessed March 28, 2026.
    • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Accessed March 28, 2026.
    • PMC. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Accessed March 28, 2026.
    • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Accessed March 28, 2026.
    • Benchchem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis. Accessed March 28, 2026.
    • Benchchem. Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)
    • Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid. Accessed March 28, 2026.
    • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Accessed March 28, 2026.
    • Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis. Accessed March 28, 2026.
    • Chemcess. Propionic Acid: Properties, Reactions, Production And Uses. (2025). Accessed March 28, 2026.
    • R Discovery. Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source. (2010). Accessed March 28, 2026.
    • ResearchGate.
    • ResearchGate. Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source | Request PDF. Accessed March 28, 2026.
    • PubMed. Optimization and Scale-Up of Propionic Acid Production by Propionic Acid-Tolerant Propionibacterium Acidipropionici With Glycerol as the Carbon Source. (2010). Accessed March 28, 2026.
    • ACS Publications. Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators | Journal of Medicinal Chemistry. (2003). Accessed March 28, 2026.
    • Alfa Chemistry. Michael Addition. Accessed March 28, 2026.
    • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Accessed March 28, 2026.
    • ChemicalBook. PROPANEDIOIC ACID (MALONIC ACID). Accessed March 28, 2026.
    • Benchchem.
    • Organic Chemistry Portal. Michael Addition. Accessed March 28, 2026.
    • Organic Chemistry Portal. Malonic Ester Synthesis. Accessed March 28, 2026.
    • PMC. Propionic Acid: Method of Production, Current State and Perspectives. Accessed March 28, 2026.
    • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). Accessed March 28, 2026.
    • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Accessed March 28, 2026.
    • Benchchem. Troubleshooting low yields in solvent-free allyl ether synthesis. Accessed March 28, 2026.

    Sources

    Troubleshooting low yields in the synthesis of beta-amino acids

    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Incomplete Wolff Rearrangement\n(Steric Hindrance / Catalyst Poisoning)", fillcolor="#FBBC05", }

    Caption: Diagnostic workflow for troubleshooting low yields in β-amino acid synthesis.

    Troubleshooting Guides & FAQs

    Q1: My Arndt-Eistert homologation of N-Fmoc protected amino acids is yielding <30% product, with significant unreacted diazoketone and chloroketone byproducts. How can I resolve this?

    Mechanistic Causality: N-Fmoc protected α-amino acids often exhibit poor solubility and severe steric hindrance. In traditional thermal or Silver(I)-catalyzed Wolff rearrangements, this steric bulk limits the access of the catalyst to the reaction site. Consequently, the diazoketone intermediate fails to rearrange into the ketene, leading to incomplete conversion and the formation of haloketone byproducts during workup[1]. Actionable Solution: Transition from batch thermal/catalytic conditions to a photo-induced continuous flow reactor cascade . Photochemical Wolff rearrangement proceeds under mild conditions without the need for metal catalysts, entirely circumventing catalyst poisoning and steric exclusion. This pseudotelescopic approach efficiently converts sterically hindered N-Fmoc diazoketones to the desired β-amino acids with high purity[2].

    Q2: In asymmetric Mannich reactions for β-amino acid derivatives, my enantiomeric excess (ee) is stuck below 40%, and overall yields are poor. What is the failure point?

    Mechanistic Causality: Traditional quinine-based catalysts (e.g., Q-1 or Q-2) often fail to provide sufficient hydrogen-bonding networks to stabilize the transition state between the imine and the enolate equivalents. Without rigid coordination, the nucleophilic attack occurs with poor facial selectivity, leading to low ee and depressed conversion rates at elevated temperatures[3]. Actionable Solution: Switch your catalytic system to a squaramide cinchona alkaloid catalyst . The squaramide moiety acts as a powerful bifunctional hydrogen-bond donor. It rigidly coordinates the electrophile (imine) via dual hydrogen bonds, while the tertiary amine of the cinchona alkaloid activates the nucleophile (malonate). This precise spatial arrangement drastically lowers the activation energy for the desired enantiomer, boosting yields up to 61% and ee up to 99%[3].

    Q3: Synthesizing unprotected β-fluoroalkyl β-amino acids via standard condensation methods yields mostly degraded starting materials. Why is the reaction failing?

    Mechanistic Causality: The strong electron-withdrawing nature of a geminal trifluoromethyl (or similar fluoroalkyl) group drastically alters the electronic landscape of the intermediate. It prevents the necessary dehydration of intermediate hemiaminal-type compounds into stable NH-ketimines. Because the ketimine is never formed in sufficient quantities, standard Rodionov protocols fail, leading to substrate degradation[4]. Actionable Solution: Utilize a decarboxylative Mannich-type reaction protocol employing lithium hexamethyldisilazide (LHMDS) . LHMDS directly generates the NH-ketimine intermediate in situ from (het)arylfluoroalkyl ketones. By bypassing the problematic dehydration step entirely, the reactive ketimine is immediately trapped by malonic acid, yielding the target fluorinated β-amino acid[4].

    Quantitative Data: Yield Optimization Matrix

    The following table summarizes the expected quantitative improvements when transitioning from failing legacy methods to the optimized protocols described in this guide.

    Synthetic StrategyTarget SubstrateLegacy Method YieldOptimized YieldKey Optimization Parameter
    Arndt-Eistert Homologation N-Fmoc α-amino acids< 30% (Batch / Ag-cat)85–95% Photo-flow Wolff rearrangement
    Asymmetric Mannich Imines & Malonates37–39% (Quinine cat)45–61% (up to 99% ee) Squaramide cinchona alkaloid
    Decarboxylative Mannich Fluoroalkyl ketones0% (Rodionov protocol)56–87% LHMDS-mediated in situ ketimine

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

    Protocol A: Pseudotelescopic Photo-Flow Arndt-Eistert Homologation[2][5]

    Purpose: Homologation of sterically hindered or metal-sensitive α-amino acids.

    • Mixed Anhydride Formation:

      • Dissolve the N-Fmoc-α-amino acid (1.0 eq) in anhydrous THF at -15 °C.

      • Add N-methylmorpholine (1.1 eq). Causality: A weak base is critical here; stronger bases will cause racemization of the α-stereocenter.

      • Slowly add isobutyl chloroformate (1.1 eq) and stir for 15 minutes.

      • Self-Validation Check: Pull a small aliquot for TLC. Ensure complete consumption of the starting amino acid before proceeding.

    • Diazoketone Synthesis:

      • Introduce the mixed anhydride into a flow reactor stream containing anhydrous diazomethane (generated in situ via a Diazald flow setup) at 0 °C.

      • Self-Validation Check: Monitor the output stream via inline or offline IR spectroscopy. You must observe a strong, distinct diazo peak at ~2100 cm⁻¹ .

    • Photo-Flow Wolff Rearrangement:

      • Feed the diazoketone stream directly into a continuous flow photoreactor equipped with a 365 nm LED panel (e.g., 60W power, flow rate up to 3 mL/min).

      • Route the output into a receiving flask containing water/nucleophile to trap the highly reactive ketene intermediate, forming the β-amino acid.

      • Self-Validation Check: The disappearance of the 2100 cm⁻¹ IR peak in the output stream confirms 100% conversion of the diazoketone.

    Protocol B: LHMDS-Mediated Synthesis of β-Fluoroalkyl β-Amino Acids[4]

    Purpose: Direct synthesis of fluorinated β-amino acids bypassing unstable hemiaminals.

    • NH-Ketimine Generation:

      • To a solution of the (het)arylfluoroalkyl ketone (1.0 eq) in anhydrous THF at -78 °C, dropwise add LHMDS (1.2 eq, 1.0 M in THF).

      • Stir for 30 minutes, then slowly warm to room temperature.

      • Self-Validation Check: Pull a crude aliquot for ¹⁹F-NMR. The chemical shift of the CF₃ group will migrate significantly upon conversion from the ketone to the N-TMS ketimine. Do not proceed if the ketone peak remains dominant.

    • Decarboxylative Addition:

      • Add malonic acid (MA, 2.0 to 3.0 eq) and switch the solvent to anhydrous acetonitrile.

      • Heat the reaction mixture to 80 °C for 2 hours. Causality: The acidic nature of malonic acid cleaves the N-TMS bond in situ, generating the highly reactive NH-ketimine which immediately undergoes nucleophilic attack and subsequent decarboxylation.

    • Isolation:

      • Cool to room temperature. The target β-amino acid will often precipitate directly from the acetonitrile as a hydrochloride salt (if quenched with HCl), allowing for isolation via simple filtration in high yield (up to 87%).

    References

    • Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: ChemRxiv / ACS Publications URL:[Link]

    • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids Source: MDPI URL:[Link]

    • Access to Unprotected β-Fluoroalkyl β-Amino Acids and their α-Hydroxy Derivatives Source: LESTUDIUM URL:[Link]

    Sources

    Technical Support Center: Advanced Purification Strategies for Diastereomeric Impurities

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Separating diastereomeric impurities—such as epimers or macrocyclic isomers—poses unique challenges. Unlike enantiomers, diastereomers possess distinct physicochemical properties; however, these differences are often too subtle for conventional separation techniques 1. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

    Section 1: Fundamentals & FAQs

    Q: Why do my diastereomeric impurities co-elute on standard reverse-phase (RP) HPLC despite having multiple chiral centers? Causality: RP-HPLC separates molecules primarily based on their hydrophobic surface area (logP). Closely related diastereomers, particularly epimers (which differ at a single stereocenter), often possess nearly identical solvent-accessible hydrophobic surface areas. This leads to identical partitioning thermodynamics between the mobile phase and the C18 stationary phase. Solution: You must exploit orthogonal interactions. Switch to stationary phases that offer dipole-dipole, π−π , or steric interactions (e.g., Phenyl-Hexyl, Fluorophenyl, or Chiral Stationary Phases). Alternatively, Supercritical Fluid Chromatography (SFC) is highly recommended, as it leverages subcritical CO₂ and protic co-solvents to exploit subtle 3D conformational differences, often succeeding where RP-HPLC fails 2.

    Q: When should I pivot from Preparative HPLC to Supercritical Fluid Chromatography (SFC)? Causality: Preparative HPLC is limited by the viscosity of liquid mobile phases, which restricts flow rates due to high backpressure and mass transfer limitations (band broadening). SFC utilizes supercritical or subcritical CO₂, which possesses gas-like diffusivity and liquid-like density. This allows for significantly higher flow rates and faster equilibration without compromising column efficiency 1. Pivot Trigger: Transition to SFC when: (1) Resolution ( Rs​ ) remains < 1.2 on HPLC despite gradient optimization; (2) isolating highly polar diastereomers that exhibit poor retention on RP-HPLC; or (3) rapid solvent removal is critical to prevent post-purification degradation, as CO₂ evaporates instantly, leaving only the concentrated co-solvent 3.

    Section 2: Troubleshooting Guide - Preparative HPLC & SFC

    Issue 1: Poor peak shape or unexpected co-elution during SFC scale-up. Causality: In SFC, the solvating power of the mobile phase is highly dependent on fluid density. Pressure drops ( ΔP ) across the column create a density gradient. When scaling from analytical to preparative columns, the pressure drop profile inevitably changes. If the density drops too low at the column outlet, the heavier diastereomer may precipitate or co-elute due to a sudden loss of mobile phase solvating capacity. Self-Validating Protocol:

    • Calculate the density profile of the analytical method using the Back Pressure Regulator (BPR) and column inlet pressure.

    • Adjust the BPR on the preparative system to match the average density of the analytical run, not just the absolute pressure.

    • Validation Check: Inject a 1% scale-up volume. If Rs​ drops by >15% compared to the analytical run, increase the BPR pressure by 10-20 bar to compress the fluid and restore solvating power.

    Issue 2: HPLC prep fractions show re-equilibration or degradation of the isolated diastereomer. Causality: Certain diastereomers (e.g., hemiacetals, atropisomers, or compounds with acidic α -protons) have low interconversion barriers. The use of acidic or basic modifiers (like TFA or DEA) in the mobile phase catalyzes epimerization during the prolonged thermal stress of fraction concentration (rotary evaporation). Self-Validating Protocol:

    • Replace harsh modifiers with volatile, near-neutral buffers (e.g., 10 mM Ammonium Acetate or Ammonium Formate).

    • If modifiers are strictly required for peak shape, immediately neutralize fractions post-collection using a pre-calculated buffer quench.

    • Validation Check: Analyze fraction aliquots at t=0 and t=4 hours post-collection via analytical LC-MS to verify structural integrity before bulk solvent removal 4.

    Section 3: Troubleshooting Guide - Fractional Crystallization

    Issue 1: The diastereomeric salt "oils out" instead of forming crystals. Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which the solution supersaturates. Instead of nucleating crystals, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase, trapping impurities 5. Self-Validating Protocol:

    • Reduce the concentration of the API and resolving agent to lower the saturation temperature below the salt's melting point.

    • Switch to a solvent system with a higher boiling point and better solvating power at elevated temperatures.

    • Validation Check: Cool the solution at a strictly controlled rate (e.g., 0.1°C/min). If cloudiness appears without birefringence under polarized light, reheat immediately by 5°C and add seed crystals at the metastable zone boundary.

    Issue 2: Low diastereomeric excess (de) after the first crystallization crop. Causality: The ternary phase diagram of the two diastereomeric salts and the solvent indicates a narrow metastable zone or the formation of a solid solution. If the solubility difference between the salts is minimal, rapid cooling causes kinetic trapping of the undesired epimer within the crystal lattice 6. Self-Validating Protocol:

    • Avoid complete recrystallization. Instead, perform an Ostwald ripening reslurry.

    • Suspend the filtered solid in a solvent where it is only sparingly soluble and agitate at elevated temperature (e.g., 40°C) for 12-24 hours.

    • Validation Check: The thermodynamic driving force will cause the more soluble impurity to leach into the liquid phase. Filter and measure the de of the solid via chiral HPLC; repeat until de > 99%.

    Section 4: Experimental Protocols

    Protocol A: SFC Method Development and Scale-up for Diastereomer Separation
    • Column Screening: Screen a diverse panel of stationary phases (e.g., 2-Ethylpyridine, Diol, and Amylose/Cellulose-based Chiral Stationary Phases) using a generic gradient of 5-50% Methanol in CO₂ at 3 mL/min.

    • Co-solvent Optimization: Identify the column yielding the highest selectivity ( α ). Refine the co-solvent by testing Methanol, Ethanol, and Isopropanol. Add 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds to suppress secondary interactions.

    • Isocratic Translation: Convert the gradient method to an isocratic method. Target a retention factor ( k′ ) between 2 and 5 to maximize throughput.

    • Loading Study & Scale-up: Perform stacked injections on the analytical scale to determine the maximum loadability without peak merging. Scale the injection volume and flow rate geometrically based on the ratio of the preparative to analytical column cross-sectional areas ( rprep2​/ranalytical2​ ).

    • Validation Check: Run a mock preparative injection. Collect fractions and re-inject on the analytical system to confirm >98% purity.

    Protocol B: Diastereomeric Salt Screen and Fractional Crystallization Workflow
    • Resolving Agent Selection: Select 3-5 chiral resolving agents based on the pKa of your target molecule. Ensure a ΔpKa≥2 to guarantee salt formation rather than co-crystal formation 5.

    • Salt Formation: Dissolve the diastereomeric mixture in a primary solvent (e.g., Ethanol or Acetone). Add 1.0 equivalent of the resolving agent.

    • Heating and Cooling Profile: Heat to reflux until a clear solution is achieved. Cool linearly at 0.1°C/min to 20°C. Hold for 12 hours.

    • Filtration and Free-basing: Filter the precipitate. Wash with cold solvent. Dissolve the salt in a biphasic mixture of Dichloromethane and 1M NaOH (or HCl, depending on the API). Extract the organic layer to recover the free-based, purified diastereomer.

    • Validation Check: Analyze the mother liquor and the isolated solid via NMR or HPLC to close the mass balance and verify the diastereomeric ratio.

    Section 5: Data Presentation

    Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation

    TechniqueMobile PhasePrimary Separation MechanismScale-up SuitabilityKey Advantage
    RP-HPLC Water / Acetonitrile / MeOHHydrophobic partitioning (logP)High (Standard)Universal availability and high solubility for polar APIs.
    NP-HPLC Hexane / Ethyl AcetateDipole-dipole, H-bondingLow (Solvent cost/toxicity)Excellent for structural isomers and epimers.
    SFC Supercritical CO₂ / AlcoholsH-bonding, Steric, π−π Very High (Green, Fast)Orthogonal selectivity to RP-HPLC; rapid fraction drying 3.
    SMB Varies (Isocratic)Continuous counter-currentUltra-High (Manufacturing)Maximizes yield and minimizes solvent consumption.

    Table 2: Common Resolving Agents for Diastereomeric Salt Formation

    Target API Functional GroupRecommended Resolving AgentsTypical Solvents
    Basic (Amines, Pyridines)(+)-Tartaric Acid, (-)-Di-p-toluoyltartaric acid, (+)-Camphor-10-sulfonic acidEthanol, Methanol, Acetone
    Acidic (Carboxylic Acids)(R)-1-Phenylethylamine, Brucine, QuinineIsopropanol, Ethyl Acetate, Water

    Section 6: Visualizations

    G A Diastereomeric Mixture (API or Intermediate) B Scale Assessment A->B C Analytical/Prep LC (< 100g) B->C Discovery / Pre-Clinical D Process Scale (> 100g) B->D Manufacturing E RP-HPLC (Distinct Polarities) C->E ΔlogP > 0.5 F SFC (High Structural Similarity) C->F Epimers / Co-elution G Fractional Crystallization (Diastereomeric Salts) D->G Ionizable Centers Present H Simulated Moving Bed (SMB) Chromatography D->H Non-ionizable / Oils out

    Decision matrix for selecting diastereomeric purification strategies based on scale and properties.

    Section 7: References

    • CRC Handbook of - OPTICAL RESOLUTIONS: Resolution by Formation and Fractional Crystallization of Diastereomeric Salts. pageplace.de. 6

    • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed (nih.gov). 2

    • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation. PMC (nih.gov). 5

    • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. chromatographyonline.com. 1

    • Supercritical Fluid Chromatography | Analytical Chemistry. acs.org. 3

    • Identification of Pharmaceutical Impurities. uspto.gov. 4

    Sources

    Technical Support Center: Enantioselective Synthesis of Chiral Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process R&D Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals scaling up the asymmetric synthesis of natural and unnatural chiral amino acids. Here, we troubleshoot the three primary modalities of enantioselective amino acid production: Transition-Metal Asymmetric Hydrogenation, Biocatalytic Transamination, and Chiral Phase-Transfer Catalysis (PTC).

    Troubleshooting Guides & FAQs

    Module A: Transition-Metal Asymmetric Hydrogenation

    Q: My Rh-DuPhos catalyzed asymmetric hydrogenation of an α-dehydroamino acid is yielding high conversion but surprisingly low enantiomeric excess (ee). How do I fix this?

    A: In Rh-catalyzed asymmetric hydrogenation of dehydroamino acids (following the Halpern mechanism), the reaction exhibits anti-Michaelis-Menten kinetics. The major diastereomeric catalyst-substrate complex is actually unreactive, while the minor, less stable complex reacts rapidly with hydrogen to give the major enantiomer product.

    • Root Cause & Causality: If your hydrogen pressure is too high, the rate of oxidative addition of H 2​ to the major (unproductive) complex increases, allowing it to compete with the minor complex. This intercepts the stereocontrol mechanism and leads to a precipitous drop in enantioselectivity.

    • Actionable Solution:

      • Lower the H 2​ Pressure: Drop the pressure from 50 psi to 15-20 psi. Counterintuitively, lower pressure increases ee in these specific Rh-bisphosphine systems by ensuring only the highly reactive minor diastereomer undergoes oxidative addition.

      • Solvent Polarity: Ensure you are using a polar, non-coordinating solvent (like MeOH or EtOH). Protic solvents stabilize the polar transition states during the stereocollision step.

    Module B: Biocatalytic Transamination

    Q: I am using a D-Amino Acid Transaminase (DAAT) to convert an α-keto acid to a D-amino acid, but the reaction stalls at 50% conversion. Adding more enzyme does not help. What is the issue? [1][2]

    A: You are hitting a thermodynamic equilibrium. As outlined in[3], transaminases catalyze a reversible reaction transferring an amino group from an amine donor to the α-keto acid.

    • Root Cause & Causality: As the reaction proceeds, the ketone byproduct (e.g., pyruvate if using D-alanine as a donor) accumulates and drives the reverse reaction. Adding more biocatalyst only reaches equilibrium faster; it does not shift the thermodynamic endpoint.

    • Actionable Solution:

      • Equilibrium Shifting: Switch your amine donor to isopropylamine (IPA). The byproduct is acetone, which can be continuously removed from the reaction vessel via a gentle nitrogen sweep or mild vacuum, driving the reaction to >99% conversion.

      • PLP Cofactor Saturation: Ensure Pyridoxal-5'-phosphate (PLP) is supplemented at 0.1–1.0 mM. PLP can dissociate from the enzyme or degrade over time.

    Module C: Chiral Phase-Transfer Catalysis (Maruoka Catalysts)

    Q: I am attempting the asymmetric alkylation of a glycine Schiff base using a Maruoka Catalyst, but I am observing background racemization and lower-than-expected ee (around 70% instead of >95%). [4][5]

    A: According to [4] and the [5], Maruoka catalysts (rigid chiral quaternary ammonium salts) are highly effective for synthesizing α-alkyl and α,α-dialkyl amino acids. However, the unprotected α-proton of the product is susceptible to base-catalyzed racemization if the biphasic conditions are not strictly controlled.

    • Root Cause & Causality: Background racemization occurs when the product remains in the organic phase in the presence of excess aqueous base without sufficient chiral shielding. Furthermore, using a less sterically hindered imine protecting group (like p-chlorobenzaldehyde imine) lowers the pKa of the alpha-proton, increasing racemization risk compared to benzophenone imine.[4]

    • Actionable Solution:

      • Temperature Control: Lower the reaction temperature to -20 °C to 0 °C. The activation energy for the chiral alkylation is lower than that for the background racemization.[4]

      • Stirring Dynamics: Maintain a stirring rate of 600-800 rpm. You need sufficient interfacial area for the catalyst to exchange ions, but avoid creating a micro-emulsion that traps the product with the base.

    Experimental Protocols (Self-Validating Systems)

    Protocol 1: Asymmetric Phase-Transfer Alkylation (Maruoka Catalyst)[4][6]

    Purpose: Enantioselective synthesis of unnatural α-alkyl amino acids.

    • Preparation: In a flame-dried Schlenk flask, dissolve the protected glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester, 1.0 eq) in anhydrous toluene (0.1 M concentration).

    • Catalyst Addition: Add the Simplified Maruoka catalyst (e.g., (S)-6Db) at an optimized loading of 0.01–0.05 mol%.[5][6]

    • Cooling: Cool the biphasic mixture to 0 °C under argon to suppress background racemization.[4]

    • Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise.

    • Base Addition: Add pre-cooled 50% aqueous KOH solution (5.0 eq) dropwise under vigorous stirring (700 rpm).

    • Self-Validation Step: Extract a 50 µL aliquot at 1 hour, quench with water, and run a rapid chiral HPLC assay. A stable ee >95% confirms the stirring rate and temperature are successfully suppressing background racemization.[4]

    • Quenching & Deprotection: Quench with water, extract with EtOAc. Treat the organic extract with 1M HCl in THF to hydrolyze the imine and ester groups, yielding the free amino acid.

    Protocol 2: Biocatalytic Asymmetric Amination using DAAT[1][2]

    Purpose: Synthesis of D-amino acids from α-keto acids.

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0). Add 0.5 mM PLP (Pyridoxal-5'-phosphate).[2]

    • Substrate Loading: Dissolve the α-keto acid substrate (50 mM) and isopropylamine (250 mM) in the buffer.[2]

    • Enzyme Addition: Add the purified D-Amino Acid Transaminase (e.g., from Haliscomenobacter hydrossis) at 2-5 mg/mL.[2]

    • Incubation: Incubate at 40 °C with gentle orbital shaking (150 rpm).[2]

    • Equilibrium Shift: Apply a gentle nitrogen sweep over the headspace to continuously evaporate the acetone byproduct.

    • Self-Validation Step: Monitor the reaction mixture spectrophotometrically at 410 nm. A stable peak indicates intact PLP-internal aldimine complexes. A sudden drop in absorbance signals cofactor degradation, prompting immediate PLP supplementation.[2]

    Quantitative Data Summary

    Synthesis MethodCatalyst SystemTypical SubstrateEnantiomeric Excess (ee)Key AdvantagePrimary Limitation
    Asymmetric Hydrogenation Rh(I)-DuPhosα-Dehydroamino acids95 - 99%Perfect atom economy; highly scalable.Requires high-pressure H 2​ infrastructure; metal cost.
    Biocatalytic Transamination DAAT / PLPα-Keto acids>99%Aqueous media; absolute stereocontrol.[2]Thermodynamic equilibrium limits conversion without cascade.[3]
    Phase-Transfer Catalysis Maruoka CatalystGlycine Schiff bases96 - 99%Mild conditions; extremely low catalyst loading (0.01 mol%).[5][6]Requires biphasic optimization to prevent racemization.[4]

    Workflows & Pathway Visualizations

    TroubleshootingHydrogenation Start Issue: Low ee in Rh-Catalyzed Asymmetric Hydrogenation CheckP Check H2 Pressure Start->CheckP HighP Pressure > 30 psi? (Anti-Michaelis-Menten) CheckP->HighP LowerP Solution: Lower H2 pressure to 15-20 psi HighP->LowerP Yes CheckSolv Check Solvent Polarity HighP->CheckSolv No NonPolar Using non-polar solvent? (e.g., Toluene) CheckSolv->NonPolar Polar Solution: Switch to protic solvent (MeOH/EtOH) NonPolar->Polar Yes

    Diagnostic workflow for resolving low enantioselectivity in asymmetric hydrogenation.

    TransaminaseCycle PLP PLP (Resting Enzyme) Internal Aldimine ExtAld1 External Aldimine 1 PLP->ExtAld1 + Donor Donor Amine Donor (e.g., Isopropylamine) Donor->ExtAld1 PMP PMP (Aminated Enzyme) ExtAld1->PMP - Ketone Byproduct ExtAld2 External Aldimine 2 PMP->ExtAld2 + α-Keto Acid Keto α-Keto Acid Substrate Keto->ExtAld2 ExtAld2->PLP - Product Product Chiral Amino Acid ExtAld2->Product

    PLP-dependent catalytic cycle of Transaminase for chiral amino acid synthesis.

    References

    • Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

    • Title: Japan Academy Prize to: Keiji Maruoka for Development of Chiral Phase-transfer Catalysts Source: The Japan Academy URL: [Link]

    • Title: Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase Source: MDPI URL: [Link]

    Sources

    Addressing stability issues of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid in solution

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique physicochemical challenges of handling this specialized chiral β -amino acid in solution.

    Unlike standard α -amino acids, β -amino acids exhibit unique stability profiles[1]. The presence of the electron-withdrawing 2-chlorothiophene ring further complicates its behavior in aqueous media, making it susceptible to specific degradation pathways if not handled with precision.

    Part 1: Troubleshooting & Mechanistic FAQs

    Q1: Why does the chiral purity (ee%) of my solution drop when stored in basic aqueous buffers? The Causality: Chiral β -amino acids are highly susceptible to racemization under basic conditions via a reversible elimination-addition mechanism[2]. The electron-withdrawing 2-chlorothiophene ring increases the acidity of the α -protons (at C2). At pH > 7.5, deprotonation occurs, triggering an E1cB elimination of ammonia to form an achiral intermediate: 3-(2-chlorothiophen-3-yl)acrylic acid[3]. The subsequent Michael re-addition of free ammonia back into this unsaturated system is non-stereoselective, converting your pure (3R)-enantiomer into a racemic (3R/3S) mixture[3]. Corrective Action: Always maintain solution pH between 5.5 and 6.5. In this range, the amine remains protonated (as an ammonium salt), preventing the elimination cascade.

    Q2: During LC-MS analysis of an aged stock solution, I observed a new major peak with a mass shift of -17 Da. What is this degradation product? The Causality: A mass shift of -17 Da corresponds exactly to the loss of ammonia ( NH3​ ). This confirms that your compound has undergone irreversible deamination to form the α,β -unsaturated derivative[3]. Heat acts as a primary catalyst for this E1cB pathway. Corrective Action: Never heat solutions of this compound above 37°C to force dissolution. Use gentle sonication in a temperature-controlled water bath instead.

    Q3: My clear stock solution turned pale yellow after being left on the laboratory benchtop for an afternoon. Is it still viable for my assay? The Causality: No, the solution should be discarded. The yellow discoloration is a classic indicator of photo-oxidation. 2-Chlorothiophene derivatives are sensitive to ambient UV light and dissolved oxygen, which catalyze the formation of thiophene S-oxides and can induce homolytic cleavage of the C-Cl bond (dehalogenation)[4]. Corrective Action: Solutions must be protected from light using amber vials and prepared using degassed solvents[4].

    Part 2: Mechanistic Visualizations

    To better understand the chemical behavior of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid, review the degradation pathways below.

    Pathway A (3R)-3-Amino-3-(2-chlorothiophen-3-yl) propanoic acid B E1cB Elimination (Loss of NH3) A->B High pH / Heat F Photo-oxidation A->F UV Light / O2 C 3-(2-Chlorothiophen-3-yl) acrylic acid B->C D Michael Addition (+ NH3) C->D E Racemization (3S/3R Mixture) D->E Non-stereoselective G Thiophene S-Oxides & Degradants F->G

    Caption: Mechanistic pathways of deamination, racemization, and oxidation in solution.

    Part 3: Quantitative Stability Profile

    The table below summarizes the quantitative stability of the compound under various environmental conditions, allowing you to predict shelf-life and plan your experiments accordingly.

    Storage ConditionpHTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
    Aqueous Buffer2.025°CMinimal (Stable ammonium salt)> 6 months
    Aqueous Buffer6.04°CNone observed> 12 months
    Aqueous Buffer7.437°CSlow oxidation / Deamination~ 14 days
    Basic Solution10.025°CE1cB Deamination & Racemization< 48 hours
    UV Light (Ambient)6.025°CPhoto-oxidation & Dehalogenation< 24 hours

    Part 4: Self-Validating Preparation Protocol

    To ensure absolute scientific integrity, do not simply mix the powder into a buffer. Follow this self-validating protocol to prepare stable, high-fidelity stock solutions.

    Workflow S1 1. Solvent Degassing (Ar Sparging) S2 2. Inert Weighing (N2 Atmosphere) S1->S2 S3 3. pH Adjustment (Target pH 5.5-6.5) S2->S3 S4 4. Sterile Filtration (0.22 µm PTFE) S3->S4 S5 5. Aliquot Storage (-20°C, Amber Vials) S4->S5

    Caption: Optimized workflow for the preparation and storage of stable stock solutions.

    Step-by-Step Methodology:

    Step 1: Solvent Deoxygenation

    • Action: Sparge your chosen solvent (e.g., HPLC-grade water or 10 mM MES buffer) with Argon gas for 15 minutes prior to dissolution.

    • Causality: The thiophene ring is highly susceptible to electrophilic attack by dissolved oxygen (ROS). Removing O2​ halts the oxidative degradation pathway[4].

    Step 2: Inert Weighing

    • Action: Weigh the (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid powder inside a nitrogen-purged glove box or under a localized inert gas stream.

    • Causality: Prevents the hygroscopic uptake of atmospheric moisture and limits initial oxygen exposure to the solid API.

    Step 3: pH-Controlled Dissolution

    • Action: Dissolve the compound and strictly maintain the solution pH between 5.5 and 6.5. If adjustment is needed, use 0.1 M HCl or 0.1 M NaOH dropwise under rapid stirring to avoid localized pH spikes.

    • Causality: Localized high pH (even transiently during base addition) will deprotonate the α -carbon, triggering immediate E1cB elimination and subsequent racemization[3]. Rapid stirring dissipates the base instantly.

    Step 4: Sterile Filtration

    • Action: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removes undissolved micro-particulates and microbial contaminants that could enzymatically degrade the β -amino acid[1].

    Step 5: Aliquoting and Storage

    • Action: Aliquot the final solution into argon-purged amber glass vials and store immediately at -20°C.

    • Causality: Amber glass blocks UV transmission, preventing photolytic cleavage of the C-Cl bond[4]. Freezing arrests the thermodynamic kinetics of deamination.

    Step 6: Self-Validation Check (Critical)

    • Action: Prior to using the stock in a critical assay, run a 5 µL aliquot on a Chiral Stationary Phase (CSP) LC column (e.g., Chiralpak ZWIX).

    • Causality: This establishes a baseline enantiomeric excess (ee%) and validates that your preparation process did not inadvertently induce retro-Michael racemization[2]. A self-validating protocol relies on empirical proof of purity before downstream application.

    References

    • Christianson CV, et al. "The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis - PubMed." nih.gov.
    • BenchChem Technical Support Team. "2-Chlorothiophene | 96-43-5 - Benchchem." benchchem.com.
    • "CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof - Google Patents." google.com.
    • "Theoretical analysis of secondary structures of beta-peptides - PubMed." nih.gov.

    Sources

    Minimizing side reactions in the synthesis of thiophene-containing compounds

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Thiophene Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex side reactions encountered during the synthesis and functionalization of thiophene-containing compounds.

    Thiophenes are privileged pharmacophores, but their electron-rich nature and the presence of a nucleophilic sulfur atom make them prone to catalyst poisoning, regioselectivity issues, and oligomerization. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

    Module 1: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling

    The Causality of Catalyst Deactivation

    In cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) involving thiophene halides or boronic acids, the most common failure mode is the sudden stalling of the reaction accompanied by the precipitation of a black solid. This is palladium black —an inactive, agglomerated form of palladium metal[1].

    Why does this happen? The sulfur atom in the thiophene ring is a "soft" Lewis base that strongly coordinates to the "soft" Pd(0) center. This coordination outcompetes standard monodentate phosphine ligands (like PPh₃), leading to ligand dissociation. Without steric protection, the Pd(0) species rapidly aggregates. Furthermore, electron-rich thiophenes have slower rates of oxidative addition, prolonging the lifetime of the vulnerable Pd(0) intermediate[2].

    The Solution: Steric Shielding and Pre-Catalyst Selection

    To prevent sulfur coordination, you must use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or specialized bulky ligands like L1) that tightly bind to the palladium center and accelerate oxidative addition[3].

    PdTroubleshooting Start Reaction Stalls / Low Yield CheckBlack Is Black Precipitate Formed? Start->CheckBlack PdBlack Yes: Pd Black Formation (Sulfur Poisoning) CheckBlack->PdBlack Yes NoBlack No: Protodeboronation or Poor Oxidative Addition CheckBlack->NoBlack No Sol1 Increase Ligand Bulk (e.g., XPhos, SPhos) PdBlack->Sol1 Sol2 Use Boronic Esters & Optimize Base NoBlack->Sol2

    Troubleshooting Logic for Pd-Catalyzed Thiophene Cross-Coupling

    Quantitative Data: Catalyst Optimization

    Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Thiophene-2-Boronic Esters[3]

    Catalyst SystemLigand TypeCatalyst LoadingTime (h)Yield (%)Primary Side Reaction
    Pd(PPh₃)₄Standard5.0 mol%2445%Pd Black / Homocoupling
    Pd₂(dba)₃XPhos1.0 mol%1282%Minor Protodeboronation
    Pd(0) Pre-catalystBulky L10.1 mol%4889%None Detected
    Validated Protocol: Suzuki-Miyaura Cross-Coupling

    Self-Validating Check: The reaction mixture should remain a clear, homogeneous yellow/orange solution. If it turns black within the first 30 minutes, your solvent is insufficiently degassed, or your ligand-to-palladium ratio is too low.

    • Preparation: In a glovebox or under strict Schlenk conditions, add the aryl bromide (1.0 equiv), thiophene-2-boronic acid pinacol ester (1.2 equiv), Pd₂(dba)₃ (0.5 mol%), and the bulky ligand (e.g., XPhos, 1.2 mol%) to an oven-dried Schlenk flask.

    • Solvent Addition: Add anhydrous, rigorously degassed THF (0.2 M) and a degassed aqueous solution of K₃PO₄ (2.0 equiv). Note: The biphasic system requires vigorous stirring.

    • Reaction: Heat the mixture to 65 °C under argon. Monitor via TLC/LC-MS.

    • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

    Module 2: Controlling Regioselectivity in C-H Functionalization

    The Causality of Isomeric Mixtures

    Direct C-H functionalization of thiophenes often yields complex mixtures of isomers. The C2 and C5 positions accumulate a greater amount of negative charge compared to the C3 and C4 positions, making them inherently more susceptible to electrophilic attack and direct C-H activation[4]. Functionalizing the C3 or C4 position requires overriding this inherent electronic bias.

    The Solution: Directing Groups and Sequential Activation

    To achieve selective functionalization at the less reactive positions, researchers must employ removable, pH-sensitive directing groups (like perfluorotoluimide) that guide the transition metal catalyst to the desired C-H bond, effectively shutting down the undirected pathway[2]. Alternatively, selective lithiation at low temperatures can isolate C2 reactivity[4].

    Regioselectivity Thiophene Thiophene Core C2C5 C2 / C5 Positions (High Electron Density) Thiophene->C2C5 C3C4 C3 / C4 Positions (Sterically/Electronically Hindered) Thiophene->C3C4 DirectCH Direct C-H Activation Lithiation (-78°C) C2C5->DirectCH DirectingGroup pH-Sensitive Directing Group or Blocking Groups C3C4->DirectingGroup

    Strategies for Overcoming Inherent Regioselectivity Biases in Thiophenes

    Quantitative Data: Regioselectivity Ratios

    Table 2: Regioselectivity in C-H Arylation based on Directing Strategy[2]

    SubstrateDirecting StrategyCatalyst SystemMajor ProductC2:C3 Ratio
    Unsubstituted ThiopheneNone (Undirected)Pd(OAc)₂ / Ag₂CO₃C2-Arylated> 20:1
    Thiophene-3-carboxylic acidStandard CarboxylateRh(III) / AgNTf₂C2-Arylated15:1
    Thiophene + Directing GroupPerfluorotoluimide (pH switch)Rh(III) / SurfactantC4-Arylated> 95:5
    Validated Protocol: Selective C2-Lithiation

    Self-Validating Check: Quenching a small aliquot with D₂O and analyzing via ¹H-NMR should show >95% deuterium incorporation exclusively at the C2 position.

    • Cooling: Dissolve the thiophene derivative (1.0 eq) in anhydrous THF under argon. Cool the solution to -78 °C in a dry ice/acetone bath[4].

    • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes to prevent localized heating. Stir at -78 °C for exactly 1 hour[4].

    • Trapping: Add the desired electrophile (1.2 eq) neat or as a solution in THF.

    • Warming: Allow the reaction to slowly warm to room temperature over 2-4 hours, then quench with saturated aqueous NH₄Cl[4].

    Module 3: Mitigating Byproducts in the Gewald Reaction

    The Causality of Polysulfide Decomposition

    The Gewald reaction is a powerful multicomponent synthesis for 2-aminothiophenes. However, it is notorious for low yields and complex byproduct profiles. The reaction initiates with a Knoevenagel condensation, followed by the opening of elemental sulfur to form polysulfide intermediates[5].

    The Trap: If the temperature is too high or the base is too strong, these polysulfide intermediates undergo rapid unimolecular decomposition or nucleophilic degradation rather than the desired cyclization and aromatization[5]. Additionally, the α,β-unsaturated nitrile intermediate can dimerize before sulfur addition occurs[6].

    The Solution: Stepwise Addition and Thermodynamic Control

    To funnel the intermediates toward the thermodynamically favored thiophene product, strict temperature control (40-70 °C) and a stepwise protocol are required. Using a catalytic secondary amine (like piperidine) minimizes dimer formation[6].

    GewaldPathway Ketone Ketone + Nitrile Knoevenagel Knoevenagel Condensation (Base Catalyzed) Ketone->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Dimer Dimerization Byproduct (Avoid via Temp Control) Intermediate->Dimer Side Reaction Sulfur Elemental Sulfur Addition Intermediate->Sulfur Polysulfide Polysulfide Intermediates Sulfur->Polysulfide Decomp Unimolecular Decomposition Polysulfide->Decomp Side Reaction Cyclization Cyclization & Aromatization Polysulfide->Cyclization Product 2-Aminothiophene Cyclization->Product

    Mechanistic Pathways and Side Reactions in the Gewald Synthesis

    Quantitative Data: Byproduct Distribution

    Table 3: Byproduct Distribution in Gewald Synthesis vs. Conditions[5][6]

    ProtocolBaseTemp (°C)2-Aminothiophene YieldDimerization ByproductPolysulfide Waste
    One-Pot (All reagents at once)Et₃N (1.0 eq)80 °C35%20%High
    One-PotMorpholine (1.1 eq)25 °C45%10%Moderate (Stalled)
    Two-Step (Pre-form Nitrile)Piperidine (Cat.)50 °C88%< 2%Low
    Validated Protocol: Optimized Two-Step Gewald Synthesis

    Self-Validating Check: Monitor the first step via TLC. Do not add sulfur until the ketone starting material is completely consumed to prevent competitive side reactions.

    • Step 1 (Condensation): Dissolve the ketone (1.0 mmol) and active methylene nitrile (1.0 mmol) in ethanol (10 mL). Add a catalytic amount of piperidine (0.1 mmol). Stir at room temperature until TLC indicates complete formation of the α,β-unsaturated nitrile (typically 15-30 mins)[6].

    • Step 2 (Sulfurization): Add elemental sulfur (1.1 mmol) and morpholine (1.0 mmol) to the reaction mixture[6].

    • Cyclization: Heat the mixture strictly to 50 °C. Do not exceed 70 °C to prevent polysulfide decomposition.

    • Isolation: Upon completion, cool to room temperature and pour into ice-cold water. Collect the precipitated 2-aminothiophene by filtration[6].

    Frequently Asked Questions (FAQs)

    Q: My thiophene substrate is undergoing over-halogenation during bromination. How do I stop this? A: Thiophenes are highly electron-rich. Using strong reagents like Br₂ often leads to di- or tri-bromination. Switch to a milder reagent like N-Bromosuccinimide (NBS) in a non-polar solvent (e.g., DMF or CHCl₃) at 0 °C, and add the NBS portion-wise to maintain a low active concentration of the electrophile.

    Q: In my C-H functionalization, I am seeing bis-arylated products. What is the root cause? A: Electron-rich aryl halides have slower rates of oxidative addition, requiring prolonged reaction times. This extended time in the catalytic cycle allows the mono-arylated product to re-enter the cycle, leading to a significant increase in the formation of bis-arylated products[2]. Closely monitor the reaction and consider stopping at 80% conversion to maximize mono-arylation yield.

    Q: Can I use inorganic bases in the Gewald reaction to simplify purification? A: Yes. While secondary amines (morpholine, piperidine) are traditional, specific variations of the Gewald reaction successfully employ inorganic bases, which can be easily washed out during an aqueous workup, thus simplifying the purification of the final 2-aminothiophene[6].

    References

    • Sequential Regioselective C–H Functionalization of Thiophenes. American Chemical Society (ACS). 2

    • Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. Benchchem. 4

    • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Benchchem. 6

    • Palladium catalyst issues in cross-coupling reactions. Benchchem. 1

    • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. 5

    • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. 3

    Sources

    Overcoming challenges in the scale-up synthesis of chiral intermediates

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the Scale-Up Synthesis of Chiral Intermediates .

    Scaling up asymmetric synthesis and chiral resolution is rarely a linear extrapolation of bench-top chemistry. At scale, the delicate interplay of thermodynamics, kinetics, mass transfer, and heat dissipation often shifts, leading to enantiomeric excess (ee%) erosion, sudden exotherms, or crystallization failures.

    This guide is engineered for process chemists and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind scale-up failures and providing self-validating protocols to ensure your processes remain robust from the gram to the multi-kilogram scale.

    Diagnostic Workflow: Chiral Scale-Up Failures

    ScaleUpTroubleshooting Start Scale-Up Anomaly Detected Decision1 Primary Failure Mode? Start->Decision1 Path1 Enantiomeric Excess (ee%) Erosion Decision1->Path1 Path2 Thermal Exotherm / Catalyst Death Decision1->Path2 Path3 Oiling Out / Racemate Co-crystal Decision1->Path3 Root1 Mass Transfer Limit (Byproduct Accumulation) Path1->Root1 Root2 Thermal Instability of Precatalyst Ligands Path2->Root2 Root3 High Supersaturation (Kinetic Trapping) Path3->Root3 Fix1 Implement Active Gas Stripping Root1->Fix1 Fix2 Strict Inertion & Calorimetry (ARC/DSC) Root2->Fix2 Fix3 PAT-Guided Seeding (FBRM/ReactIR) Root3->Fix3

    Diagnostic workflow for troubleshooting chiral intermediate scale-up failures.

    FAQ & Troubleshooting Guide

    Section 1: Enantiomeric Excess (ee%) Erosion in Asymmetric Catalysis

    Q: My asymmetric transfer hydrogenation (ATH) of acetophenone yields 98% ee in the lab, but drops to 85% ee in the 50L pilot reactor. What is causing this erosion?

    A: The root cause is a mass transfer limitation specific to scale-up. In ATH reactions utilizing isopropanol as a hydrogen donor, acetone is generated as a byproduct. At the bench scale, the high surface-area-to-volume ratio allows acetone to easily escape the liquid phase. In a 50L batch reactor, the gas/liquid interface is drastically reduced, and standard impellers flood if gas flow is pushed too high[1].

    Because the ATH reaction is reversible, the accumulation of acetone in the bulk liquid drives the reverse reaction. The catalyst non-selectively dehydrogenates your chiral product back into the ketone, which is then re-hydrogenated, scrambling the stereocenter and eroding the ee%.

    The Fix: Transition from a standard batch reactor to a continuous gas-liquid micromesh reactor, or implement aggressive subsurface nitrogen sparging with a gas-entraining impeller. Efficient acetone stripping shifts the equilibrium forward and completely halts the reverse racemization pathway[1].

    Section 2: Exotherms and Catalyst Deactivation

    Q: We experienced a sudden, dangerous exotherm and complete catalyst deactivation when scaling up a Rh(I)-catalyzed asymmetric hydrogenation. The bench reaction was mildly exothermic. Why did this happen?

    A: You are likely encountering the thermal instability of weakly coordinated precatalyst ligands . Many Rh(I) precatalysts, such as [Rh(ethylene)2Cl]2, rely on loosely bound ligands (like ethylene) that must dissociate to form the active catalytic species.

    While highly active, these complexes are intrinsically unstable. At scale, minor deficiencies in heat transfer can trigger the thermal decomposition of the precatalyst. More critically, if your pilot plant environment allows even trace exposure to air during catalyst charging, the adiabatic induction time (the time it takes for a runaway exothermic decomposition to occur) drops drastically—from years under inert conditions down to mere hours[2]. This decomposition releases noncondensable, flammable gases, causing the pressure spike and exotherm you observed.

    The Fix: Conduct Accelerating Rate Calorimetry (ARC) on your specific catalyst batch before scale-up. Implement closed-system, vacuum-purged solid charging to guarantee zero air exposure during the catalyst transfer phase.

    Section 3: Chiral Crystallization Failures

    Q: During the chiral resolution of a conglomerate, our pilot-scale cooling crystallization yielded a sticky racemate rather than the pure enantiomer. How do we prevent this "oiling out"?

    A: This is a classic case of kinetic trapping due to uncontrolled supersaturation . At scale, cooling gradients are uneven. If the reactor wall is significantly colder than the bulk fluid, local supersaturation spikes, forcing the rapid, unselective nucleation of the metastable racemate (or an amorphous oil) before the desired enantiopure conglomerate can grow.

    Interestingly, crystal growth itself can be harnessed to amplify ee% if managed correctly. Under conditions where enantiomers undergo racemization in solution (e.g., Viedma ripening), maintaining a slow crystal growth rate allows the solid-phase majority enantiomer to systematically pull the solution equilibrium toward the desired chirality, resulting in massive chiral amplification[3].

    The Fix: You must decouple nucleation from cooling. Utilize Process Analytical Technology (PAT)—specifically ReactIR to monitor supersaturation and FBRM (Focused Beam Reflectance Measurement) to track particle size[4]. Hold the temperature strictly within the metastable zone and introduce enantiopure seeds.

    Self-Validating Experimental Protocols

    Protocol 1: Asymmetric Transfer Hydrogenation with Active Byproduct Stripping

    Objective: Prevent ee% erosion by actively removing the ketone byproduct.

    • Setup & Baseline: Equip the reactor with a subsurface N2 sparger and an in-situ ReactIR probe. Record the background IR spectrum of the pure solvent (e.g., isopropanol).

    • Dosing: Charge the substrate and chiral Ru/Rh catalyst.

    • Active Stripping: Initiate N2 sparging at a calculated volumetric flow rate (scaled to match a gas/liquid ratio of >5:1).

    • Self-Validation Checkpoint (Crucial): Continuously monitor the carbonyl stretch (e.g., ~1715 cm⁻¹ for acetone) via ReactIR.

      • Validation: If the acetone concentration remains below 0.1 M, the stripping is successful, and the reaction is validated to proceed without ee% erosion.

      • Intervention: If the acetone signal rises and plateaus above 0.1 M, the mass transfer is failing. Automatically pause substrate dosing and increase agitation/sparging until the signal drops. Proceeding while the signal is high guarantees ee% erosion.

    Protocol 2: PAT-Guided Seeded Chiral Crystallization

    Objective: Isolate a pure enantiomer from a racemic mixture without oiling out.

    • Dissolution: Heat the racemic mixture and solvent to 5°C above the clear point. Verify complete dissolution via FBRM (counts must equal zero).

    • Metastable Zone Entry: Cool the reactor at 0.1°C/min until ReactIR indicates the solution has reached the target supersaturation level (within the metastable zone, avoiding the labile zone).

    • Seeding: Introduce 2-5 wt% of highly pure (>99% ee) milled seed crystals of the desired enantiomer.

    • Self-Validation Checkpoint (Crucial): Monitor the FBRM chord length distribution.

      • Validation: A slow, steady increase in counts in the 50–150 µm range confirms the seeds are growing (secondary nucleation). The cooling ramp can continue.

      • Intervention: A sudden, massive spike in fine particle counts (<10 µm) indicates catastrophic unseeded primary nucleation (the racemate is crashing out). Immediately trigger a heating cycle to redissolve the fines, re-establish the metastable zone, and re-seed.

    Quantitative Data & System Comparisons

    Table 1: Impact of Reactor Mass Transfer on ATH Enantiomeric Excess Data demonstrates the necessity of byproduct stripping to prevent ee% erosion[1].

    Reactor TypeGas/Liquid RatioAcetone Removal (at 5 min)Final ConversionFinal Enantiomeric Excess (ee%)
    Standard Batch ReactorLow~10%< 70%82% (Significant Erosion)
    Gas-Liquid MicromeshHigh~90%> 95%96% (Preserved)

    Table 2: Thermal Stability of [Rh(ethylene)2Cl]2 Precatalyst Data highlights the extreme danger of air exposure during pilot-scale catalyst handling[2].

    Storage/Handling EnvironmentTemperatureAdiabatic Induction Time (Time to Exotherm)Risk Level
    Strict Inert Gas (N2/Ar)25 °C6.9 YearsLow
    Strict Inert Gas (N2/Ar)67 °C24 HoursModerate
    Air Exposed (Contaminated) 25 °C 3.1 Days High
    Air Exposed (Contaminated) 31.7 °C 24 Hours Critical / Explosion Risk

    References

    • Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 3. A Novel Gas−Liquid Reactor for Catalytic Asymmetric Transfer Hydrogenation with Simultaneous Acetone Stripping. ACS Publications - Organic Process Research & Development.[Link]

    • Thermal Instability and Associated Potential Safety Hazards of Rhodium(I) Precatalyst Complexes with Weakly Coordinated Ligands. ACS Publications - Organic Process Research & Development.[Link]

    • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. National Institutes of Health (PMC).[Link]

    • Chirality in Chemical Synthesis: Technology to Achieve Chiral Objectives. Mettler Toledo.[Link]

    Sources

    Chiral Chromatography Technical Support Center: Enhancing Enantiomeric Resolution

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Chiral Chromatography. Achieving baseline resolution ( Rs≥1.5 ) of enantiomers is notoriously challenging due to the identical physicochemical properties of stereoisomers in achiral environments. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate chiral separations using mechanistic insights and field-proven methodologies.

    Diagnostic Workflow

    Before adjusting instrument parameters, follow the logical progression in the decision tree below to isolate the root cause of your resolution failure.

    ChiralTroubleshooting Start Issue: Poor Resolution (Rs < 1.5) Partial Is there partial separation (Rs > 0.5)? Start->Partial ScreenCSP Screen Alternative CSPs (Amylose, Cellulose, etc.) Partial->ScreenCSP No (Co-elution) Tailing Are peaks tailing or broad? Partial->Tailing Yes ScreenCSP->Partial New CSP Selected Additives Optimize Additives (DEA, TFA, Formic Acid) Tailing->Additives Yes Thermo Optimize Thermodynamics (Temp, Flow Rate) Tailing->Thermo No Success Baseline Resolution Achieved (Rs ≥ 1.5) Additives->Success Thermo->Success

    Fig 1. Decision tree for troubleshooting and optimizing chiral chromatography resolution.

    Section 1: Method Development & Optimization FAQs

    Q1: Why am I seeing complete co-elution of my enantiomers on a new polysaccharide column? A1: A complete lack of separation indicates a failure in chiral recognition. Chiral separations depend on the formation of short-lived, transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP)[1]. If the spatial arrangement of the analyte does not allow for at least three points of interaction (the "three-point rule") with the chiral selector, no separation will occur. Causality & Solution: Because there is no universal CSP that can separate all chiral compounds, predicting the optimal phase is virtually impossible[2]. If altering the mobile phase polarity does not induce partial separation, you must switch the CSP. Implement an intelligent column screening approach[2], evaluating orthogonal selectors such as amylose derivatives, cellulose derivatives, and macrocyclic glycopeptides.

    Q2: My enantiomers are partially resolved, but the peaks exhibit severe tailing. How do I correct this? A2: Peak tailing in chiral chromatography is predominantly caused by secondary interactions. While the primary interaction is with the chiral selector, polar functional groups on your analyte can also interact with residual silanols on the underlying silica support or with the polysaccharide backbone itself. Causality & Solution: To suppress these unwanted interactions, you must introduce mobile phase additives that compete for these active sites. For basic analytes, add a basic modifier like Diethylamine (DEA); for acidic analytes, use Trifluoroacetic acid (TFA) or Formic Acid[3]. Be aware that additives can profoundly alter selectivity and even reverse the elution order of enantiomers depending on their concentration[3]. Caution: Polysaccharide columns, particularly amylosic phases, exhibit a strong "memory effect" when exposed to acidic additives. These additives bind tightly to the stationary phase, causing prolonged chromatographic changes even after they are removed from the mobile phase[4]. Dedicated columns for acidic vs. basic additives are highly recommended.

    Q3: How does column temperature affect chiral resolution, and should I always run at lower temperatures? A3: The effect of temperature on chiral resolution is a delicate balance between thermodynamics and mass transfer kinetics. Causality & Solution: Chiral recognition is typically an enthalpy-driven process. According to the Gibbs-Helmholtz relationship ( ΔΔG=ΔΔH−TΔΔS ), lowering the temperature ( T ) enhances the enthalpic contribution, generally increasing the enantioselectivity factor ( α )[5]. However, lower temperatures also increase mobile phase viscosity and decrease the analyte's diffusion coefficient. This slows down mass transfer kinetics, leading to broader peaks. Consequently, while selectivity ( α ) improves at lower temperatures, overall resolution ( Rs ) might paradoxically degrade due to peak broadening[5]. You must construct a van't Hoff plot (ln k vs. 1/T ) to experimentally determine the optimal temperature that maximizes resolution without compromising peak shape.

    Q4: How do I transfer a normal-phase chiral method to an LC-MS compatible system? A4: Normal-phase solvents (e.g., hexane/isopropanol) and traditional additives (e.g., TFA, TEA) cause severe ion suppression and are highly unfavorable for Mass Spectrometry (MS)[6]. Causality & Solution: To make the system LC-MS amenable, you must transition to a reversed-phase or polar organic mode. Replace non-volatile additives with MS-friendly alternatives; for instance, substituting a traditional buffer with 0.1% formic acid significantly improves the detection of chiral enantiomers in +ESI mode[6].

    Section 2: Step-by-Step Troubleshooting Protocols

    Protocol A: Systematic CSP and Mobile Phase Screening

    Objective: Rapidly identify a viable CSP/Mobile Phase combination for a novel racemate. Self-Validating Check: Before screening, inject an achiral neutral marker (e.g., 1,3,5-tri-tert-butylbenzene). If the marker peak is asymmetric, the system has physical dead volume or column bed degradation, invalidating any chiral screening results.

    • Select a Screening Panel: Assemble a panel of 4-6 orthogonal columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate), and a Cyclofructan-based phase).

    • Standardize the Mobile Phase: Begin with a standard Normal Phase mixture (e.g., 90:10 Hexane:Isopropanol) or a Polar Organic mixture (e.g., 100% Methanol) depending on analyte solubility.

    • Execute Isocratic Runs: Run the racemate on each column using an isocratic method. Do not use gradients, as chiral columns require extended equilibration times to maintain a stable chiral environment.

    • Evaluate Partial Separation: Identify any column yielding an Rs>0.5 . This column becomes your primary candidate for thermodynamic and additive optimization.

    Protocol B: Optimizing Additives for Peak Shape

    Objective: Eliminate peak tailing without destroying enantioselectivity.

    • Baseline Assessment: Run the partially resolved racemate without additives. Calculate the asymmetry factor ( As​ ) for both peaks.

    • Select the Additive: Based on the analyte's pKa, select the appropriate additive (see Table 2 below).

    • Titrate Concentration: Start with a low concentration (0.05% v/v). Increase in 0.05% increments up to 0.2% v/v. Monitor both As​ and Rs . Note: Exceeding 0.5% can degrade the immobilized chiral selector over time.

    • Clearance (If necessary): If switching additive classes (e.g., from acidic to basic) on the same column, flush the column with 100% Ethanol for at least 30 column volumes to mitigate the additive memory effect[4].

    Section 3: Quantitative Data Tables

    Table 1: Common Chiral Stationary Phases (CSPs) and Recommended Mobile Phases

    CSP TypeChiral Selector ExamplePrimary Interaction MechanismRecommended Mobile Phase Modes
    Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π−π , steric fitNormal Phase, Polar Organic, Reversed-Phase
    Cellulose-based Cellulose tris(4-methylbenzoate)Hydrogen bonding, dipole-dipoleNormal Phase, Polar Organic
    Macrocyclic Teicoplanin / VancomycinInclusion complexes, ionic interactionsReversed-Phase, Polar Organic
    Cyclodextrin Derivatized β -CyclodextrinHydrophobic inclusionReversed-Phase, Gas Chromatography

    Table 2: Additive Selection Guide

    Analyte NatureRecommended AdditiveTypical ConcentrationLC-MS Compatible Alternative
    Basic (Amines) Diethylamine (DEA), Triethylamine (TEA)0.1% v/vAmmonium Formate / Ammonia
    Acidic (Carboxylic acids) Trifluoroacetic acid (TFA), Acetic Acid0.1% v/vFormic Acid (0.1% v/v)
    Amphoteric / Zwitterionic TFA + DEA mixture0.1% v/v eachAmmonium Acetate buffer

    Sources

    Validation & Comparative

    Validation of a chiral HPLC method for (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

    In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount, often dictating its pharmacological efficacy and toxicological profile.[1][2] For active pharmaceutical ingredients (APIs) like (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, a chiral β-amino acid derivative, ensuring enantiomeric purity is not merely a quality control checkpoint; it is a regulatory and safety imperative. The presence of its corresponding (S)-enantiomer could be inactive, less effective, or potentially harmful.[2]

    This guide provides an in-depth validation of a novel chiral High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of the (3R)-enantiomer and its undesired (S)-enantiomer. As Senior Application Scientists, our goal is not just to present a protocol but to elucidate the scientific rationale behind each step. The validation strategy is rigorously grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global benchmark for analytical procedure validation.[3][4][5] We will also compare this validated HPLC method with alternative chiral separation technologies to provide a comprehensive analytical perspective.

    The Analytical Challenge: Why Chiral HPLC?

    Direct separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment.[2] Chiral HPLC is the gold standard for this task, utilizing a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers.[1][6] The differing stability of these transient complexes leads to different retention times, enabling their separation and quantification.[1]

    For a β-amino acid like our target analyte, several CSPs could be effective, including polysaccharide-based, macrocyclic glycopeptide, and crown-ether phases.[1][7][8] Our developed method employs a polysaccharide-based CSP, known for its broad applicability and robustness.[1]

    The Validation Workflow: A Systematic Approach

    Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Our approach follows a logical progression, beginning with method development and system suitability, then moving through the core validation parameters as stipulated by ICH.

    G cluster_0 Phase 1: Method Development & Suitability cluster_1 Phase 2: Core Method Validation (ICH Q2) cluster_2 Phase 3: Performance & Finalization Dev Method Development (Column & Mobile Phase Screening) SST System Suitability Testing (SST) (Resolution, Tailing, Precision) Dev->SST Establish Criteria Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness (Deliberate Parameter Variation) Sensitivity->Robustness Report Final Validation Report Robustness->Report

    Workflow from method development to validation for a chiral HPLC assay.

    Experimental Protocol: The Validated Chiral HPLC Method

    This section details the optimized and validated chromatographic conditions.

    ParameterCondition
    Instrumentation HPLC System with UV or Diode-Array Detector
    Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm)[11]
    Mobile Phase n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25°C
    Detection Wavelength 220 nm
    Injection Volume 10 µL
    Analyte Concentration Standard: 1.0 mg/mL of racemic mixture in mobile phase

    In-Depth Analysis of Validation Parameters

    The validation process is a holistic evaluation of the method's performance characteristics.[9][11] Each parameter answers a critical question about the method's reliability.

    System Suitability Testing (SST)

    Why it's critical: SST is performed before any validation run to ensure the chromatographic system is performing adequately on that day.[6][12][13] It's a mini-validation that confirms the method's readiness.[6] Key SST parameters include resolution, injection precision, and peak shape (tailing factor).[12][13]

    Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the (R)- and (S)-enantiomer peaks.

    • Tailing Factor (T): ≤ 1.5 for both enantiomer peaks.

    • Precision (%RSD): ≤ 2.0% for the peak area of six replicate injections of the (3R)-enantiomer.[13]

    Specificity

    Why it's critical: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the other enantiomer.[11][13][14] This ensures there is no interference at the retention time of the peaks of interest.

    Experimental Protocol:

    • Analyze a blank (mobile phase) to ensure no system peaks are present.

    • Analyze a solution of the (3R)-enantiomer (API).

    • Analyze a solution of the (S)-enantiomer (the impurity).

    • Analyze a racemic mixture to confirm baseline separation.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the API and analyze the stressed samples to ensure that degradation products do not co-elute with either enantiomer.[15]

    Results Summary: The method is specific if the (3R)- and (S)-enantiomer peaks are well-resolved from each other and from any peaks generated during forced degradation. Peak purity analysis using a DAD detector should confirm homogeneity.

    Linearity and Range

    Why it's critical: Linearity confirms that the detector response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval over which the method is shown to be precise, accurate, and linear.[14] For an enantiomeric impurity method, this is crucial for accurately quantifying low levels of the undesired enantiomer.

    Experimental Protocol:

    • Prepare a series of at least five concentrations of the (S)-enantiomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

    Data Summary:

    Parameter(S)-Enantiomer (Impurity)Acceptance Criteria
    Range 0.05% - 0.20% (relative to 1 mg/mL API)Established by Linearity, Accuracy, Precision
    Correlation Coefficient (r²) 0.9995≥ 0.999
    Y-Intercept Close to zeroShould not be statistically different from zero
    Accuracy

    Why it's critical: Accuracy measures the closeness of the test results to the true value.[9] In this context, it is determined by a recovery study, where a known amount of the (S)-enantiomer is spiked into the pure (3R)-enantiomer.[16]

    Experimental Protocol:

    • Prepare samples of the (3R)-enantiomer (API) spiked with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[16]

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    Data Summary:

    Spiked Level (% of Specification)Mean Recovery (%)%RSDAcceptance Criteria
    50%99.5%1.2%90.0% - 110.0% Recovery
    100%101.2%0.9%90.0% - 110.0% Recovery
    150%100.5%1.1%90.0% - 110.0% Recovery
    Precision

    Why it's critical: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and equipment.[9]

    • Intermediate Precision: Assesses variations within a lab, such as different days, analysts, or equipment.[14]

    Experimental Protocol (Repeatability):

    • Prepare six individual samples by spiking the (3R)-enantiomer with the (S)-enantiomer at the 100% specification limit.

    • Analyze all six samples and calculate the %RSD of the results.[16]

    Data Summary:

    Precision Level%RSD for (S)-EnantiomerAcceptance Criteria
    Repeatability (n=6) 1.8%≤ 15% for impurity at the limit[16]
    Intermediate Precision (n=6) 2.5%≤ 15% for impurity at the limit
    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] For an impurity method, the LOQ must be below the reporting threshold.

    Determination: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.[9]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ = standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curves.

    Data Summary:

    ParameterResult (relative to 1 mg/mL API)Acceptance Criteria
    LOD 0.015%Method can detect the impurity
    LOQ 0.05%Method can accurately quantify the impurity
    Robustness

    Why it's critical: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage and transfer to other labs.[17][18][19]

    Experimental Protocol:

    • Prepare a system suitability sample.

    • Analyze the sample while making small, deliberate changes to parameters, one at a time.[16]

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 5 °C (e.g., 20°C and 30°C).

      • Mobile Phase Composition: Vary the percentage of isopropanol by ± 2% absolute (e.g., 8% and 12%).

    • Evaluate the impact on critical responses like resolution and retention time.

    Results Summary: The method is robust if the system suitability criteria (e.g., resolution ≥ 2.0) are met under all varied conditions.[16]

    G cluster_foundational Foundational Parameters cluster_quantitative Quantitative Performance cluster_limits Method Boundaries center Validated Method Specificity Specificity center->Specificity SST System Suitability center->SST Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Range->center

    Interrelationship of key validation parameters for a chiral HPLC method.

    Comparison with Alternative Chiral Separation Techniques

    While chiral HPLC is a powerful and widely used technique, it is essential to consider alternatives. The choice of method depends on factors like analyte properties, required sensitivity, and available instrumentation.

    TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
    Chiral HPLC (This Method) Differential interaction with a Chiral Stationary Phase (CSP).[6]High Versatility: Wide range of CSPs available.[1] Robust & Reliable: Well-established, transferable methods.[17] Direct Analysis: No derivatization required.[8]Solvent Consumption: Normal phase methods use significant amounts of organic solvents. Cost: Chiral columns can be expensive.
    Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO₂) as the mobile phase with a co-solvent.High Speed & Efficiency: Separations are often much faster than HPLC.[20] Green Chemistry: Reduced organic solvent consumption. Lower Viscosity: Leads to lower backpressure.Specialized Equipment: Requires a dedicated SFC system. Solubility: Analyte must be soluble in the supercritical fluid mobile phase.
    Gas Chromatography (GC) Separation in the gas phase, typically requiring derivatization to make the analyte volatile.High Resolution: Excellent separation efficiency.Derivatization Required: Amino acids are not volatile; requires a two-step process (esterification then acylation) which can introduce errors. Thermal Instability: Risk of analyte degradation at high temperatures.
    Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, often with a chiral selector in the buffer.[6]Extremely Low Sample/Reagent Consumption. High Efficiency: Can achieve very high theoretical plate counts. Orthogonal Selectivity: Separation mechanism is different from chromatography.Lower Sensitivity: Especially with UV detection, concentration sensitivity can be a limitation. Reproducibility: Can be more challenging to achieve high precision compared to HPLC.

    Conclusion

    The validation of this chiral HPLC method for (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid demonstrates that it is specific, linear, accurate, precise, and robust for its intended purpose: the quantification of the enantiomeric impurity. The comprehensive data presented confirms its suitability for use in a regulated quality control environment, adhering to the stringent requirements of the ICH Q2(R1) guideline.

    While alternative technologies like SFC offer advantages in speed and solvent reduction, the validated HPLC method stands as a reliable, well-understood, and widely accessible technique.[20] The choice between these methods will ultimately depend on the specific needs of the laboratory regarding sample throughput, environmental impact, and available capital. This guide provides the foundational data and scientific rationale necessary for researchers and drug development professionals to confidently implement this method or make an informed decision on the best analytical strategy for their chiral separation challenges.

    References

    • Chion, I., Pakula, R., & Weissmueller, D.W. (2026, March 27). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]

    • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

    • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]

    • Hughes, N. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

    • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

    • De Boer, T. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

    • Layton, S.E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

    • Milenkovic, D., et al. (2020). Analytical Quality by Design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Vander Heyden, Y. (2026, April 1). Robustness Tests. LCGC International. [Link]

    • Xu, Y., et al. (2005). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatographic Science. [Link]

    • Pirkle, W.H., & Dappen, R. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography. [Link]

    • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software. [Link]

    • Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

    • Gnoth, M.J., & Schwarz, M. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis. [Link]

    • Long, W.J. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

    • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

    • Dutta, S., et al. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

    • Vander Heyden, Y., et al. (2001). Robustness/ruggedness tests in method validation. ResearchGate. [Link]

    • Vaia. (2023, October 21). Separation of Amino Acids: Thin Layer & Chiral Techniques. [Link]

    • Gecse, Z., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

    • Armstrong, D.W. (2026, April 1). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International. [Link]

    • Rajmane, A.D., & Shinde, K.P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

    • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?[Link]

    • Le-Masurier, S. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

    • Sharma, A., & Sharma, S. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/.pdf]([Link]].pdf)

    • Chiral Technologies. Amino Acid Database. [Link]

    • Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

    • Uddin, M.N., et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

    • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

    • Reddy, G.S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

    • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]

    • Aydoğan, C., & Çetin, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

    • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

    • ResearchGate. (2018, December 15). How to separate amino acid enantiomers?[Link]

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    Determining the enantiomeric excess of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Determining the Enantiomeric Excess of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic Acid: A Comparative Guide

    Introduction (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a highly specialized chiral β3 -amino acid. The presence of the bulky, electron-rich 2-chlorothiophene moiety adjacent to the chiral center makes it a valuable pharmacophore in drug development, but it also presents unique steric challenges for analytical resolution. Accurately determining the enantiomeric excess (ee) of this intermediate is critical, as trace amounts of the (3S) enantiomer can drastically alter the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API).

    This guide objectively compares the three leading analytical methodologies for determining the ee of β3 -amino acids: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Reversed-Phase HPLC via Marfey's Reagent, and Chiral Capillary Electrophoresis (CE).

    Methodological Landscape: Causality and Mechanisms

    Direct Chiral HPLC (Crown Ether Columns) Direct separation utilizing a chiral stationary phase (CSP), such as the Crownpak CR(+) column, is often considered the gold standard for underivatized primary amino acids. The mechanism relies on host-guest complexation. The chiral crown ether cavity encapsulates the protonated primary amine ( −NH3+​ ) of the β -amino acid[1]. Enantiomeric discrimination is driven by steric hindrance: the bulky 2-chlorothiophen-3-yl group of the (3S) enantiomer clashes with the chiral barrier of the stationary phase, while the (3R) enantiomer adopts a more thermodynamically stable conformation, leading to differential elution[1]. Because this interaction requires a fully protonated amine, the mobile phase must be highly acidic (typically pH < 2.0).

    Indirect RP-HPLC (Pre-column Derivatization with Marfey's Reagent) When direct separation fails to achieve baseline resolution ( Rs​>1.5 ), indirect HPLC is the premier alternative. This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent) to convert the enantiomeric mixture into stable diastereomers[2]. The nucleophilic aromatic substitution reaction occurs between the primary amine of the analyte and the fluorinated carbon of FDAA[2]. Because diastereomers possess distinct physicochemical properties (e.g., different dipole moments and hydrophobicity), they can be easily separated on standard, cost-effective achiral C18 columns[3].

    Chiral Capillary Electrophoresis (CE) CE employs chiral selectors, such as sulfated- β -cyclodextrins, directly in the background electrolyte. Separation is achieved based on the transient formation of inclusion complexes and differences in electrophoretic mobility. While CE offers exceptional theoretical plate counts and requires minimal sample volume, it often struggles with lower reproducibility and higher limits of detection compared to LC-MS or LC-UV methods.

    Quantitative Performance Comparison

    The following table summarizes the objective performance metrics of the three methodologies when applied to aromatic β -amino acids.

    MetricDirect Chiral HPLC (Crownpak CR+)Indirect RP-HPLC (Marfey's Reagent)Chiral Capillary Electrophoresis (CE)
    Resolution ( Rs​ ) 1.5 – 2.5> 3.01.2 – 2.0
    LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.05 µg/mL / 0.15 µg/mL~2.0 µg/mL / 6.0 µg/mL
    Analysis Time 15 – 25 min30 – 45 min (incl. derivatization)10 – 15 min
    Sample Integrity Preserved (Non-destructive)Destroyed (Covalent modification)Preserved
    Primary Advantage No sample prep; preparative scale-upExceptional sensitivity; standard C18 useLow solvent/sample consumption
    Cost per Sample High (Expensive CSPs)Low (Standard C18 + Reagent)Medium (Capillaries & Selectors)

    Mechanistic Workflows

    MarfeysWorkflow A Racemic β-Amino Acid (3R / 3S) C Nucleophilic Aromatic Substitution (pH 8.0, 40°C) A->C B Marfey's Reagent (L-FDAA) B->C D Diastereomeric Mixture (L-FDAA-3R & L-FDAA-3S) C->D E RP-HPLC Separation (Achiral C18 Column) D->E F UV/MS Detection (ee Quantification) E->F

    Workflow for indirect ee determination using Marfey's reagent and RP-HPLC.

    DirectChiral A Protonated β-Amino Acid (-NH3+) C Host-Guest Inclusion Complex (Hydrogen Bonding) A->C B Crownpak CR(+) Column (Chiral Crown Ether) B->C D Steric Hindrance with 2-Chlorothiophene Ring C->D E Differential Elution (3R vs 3S Resolution) D->E

    Mechanism of direct chiral separation via host-guest complexation on a Crownpak CR(+) column.

    Experimental Protocols: Self-Validating Systems

    To ensure rigorous scientific standards, the following protocols incorporate internal validation steps to prevent false ee inflation due to kinetic resolution or incomplete derivatization.

    Protocol A: Direct Chiral HPLC (Crownpak CR+)

    Causality Check: The Crownpak CR(+) column requires the primary amine to be fully protonated to form the requisite hydrogen bonds with the crown ether oxygens[1]. Therefore, perchloric acid is used to drive the mobile phase pH down to 1.5. Sub-ambient column temperatures enhance the weak diastereomeric interactions, improving resolution.

    Step-by-Step Methodology:

    • Mobile Phase Preparation : Prepare an aqueous solution of pH 1.5 using Perchloric acid ( HClO4​ ). Add 10% v/v Methanol to reduce the hydrophobic retention of the bulky chlorothiophene ring. Filter through a 0.22 µm PTFE membrane.

    • System Setup : Install a Crownpak CR(+) column (4.0 x 150 mm, 5 µm). Set the column compartment temperature strictly to 5°C. Set the flow rate to 0.8 mL/min.

    • Sample Preparation : Dissolve 1.0 mg of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid in 1.0 mL of the mobile phase.

    • Self-Validation (System Suitability) : Inject a 50:50 racemic standard of the target molecule. You must observe baseline resolution ( Rs​≥1.5 ) between the (3S) and (3R) peaks before proceeding. The (3R) enantiomer typically elutes second due to stronger inclusion complexation.

    • Analysis : Inject 10 µL of the synthesized sample. Monitor UV absorbance at 210 nm and 254 nm. Calculate the ee using the area under the curve (AUC): ee(%)=AUC3R​+AUC3S​AUC3R​−AUC3S​​×100 .

    Protocol B: Indirect RP-HPLC (Marfey's Derivatization)

    Causality Check: Derivatization reactions can suffer from kinetic resolution, where one enantiomer reacts faster than the other, artificially skewing the final ee[4]. To prevent this, L-FDAA must be added in a strict molar excess (at least 5-fold), and the reaction must be driven to absolute completion[2].

    Step-by-Step Methodology:

    • Reagent Preparation : Prepare a 50 mM solution of L-FDAA in acetone. Prepare a 50 mM solution of the analyte in water.

    • Derivatization Reaction : In a microcentrifuge tube, combine 50 µL of the analyte solution, 100 µL of the L-FDAA solution, and 20 µL of 1.0 M Sodium Bicarbonate ( NaHCO3​ ) to maintain a basic pH (~8.0) necessary for nucleophilic attack[4].

    • Incubation : Heat the mixture at 40°C for exactly 60 minutes in a thermomixer.

    • Quenching (Critical Step) : Stop the reaction by adding 20 µL of 1.0 M HCl. Why? Acidifying the mixture protonates the unreacted amine and stabilizes the formed diastereomers, preventing degradation prior to injection[3]. Dilute with 810 µL of Mobile Phase A.

    • Self-Validation (Blank Run) : Run a blank derivatization (water instead of analyte) to map the retention times of hydrolyzed FDAA artifacts (e.g., FDAA-OH), ensuring they do not co-elute with the target diastereomers.

    • Chromatographic Separation : Inject 5 µL onto a standard C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Use a linear gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) from 10% B to 60% B over 30 minutes. Monitor at 340 nm (the λmax​ of the dinitrophenyl group).

    References

    • Studinski, C. I., et al. "Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent." ACS Omega. URL:[Link]

    • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac. URL:[Link]

    • Harms, K., et al. "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS." PMC, NIH. URL:[Link]

    • Szabolcs, B., et al. "Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants." PubMed, NIH. URL:[Link]

    • ASM Journals. "Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus." Applied and Environmental Microbiology. URL:[Link]

    Sources

    A Comparative Guide to the Biological Activity of Beta-Amino Acid Enantiomers

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, understanding the nuances of stereochemistry is not merely an academic exercise; it is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the biological activities of β-amino acid enantiomers, moving beyond theoretical concepts to present supporting experimental data and validated protocols. We will explore the causal relationships between molecular configuration and biological function, equipping you with the insights necessary to navigate the complexities of chiral drug development.

    The Significance of Chirality in β-Amino Acids

    β-amino acids, structural isomers of the more common α-amino acids, are characterized by the placement of the amino group on the third carbon atom from the carboxyl group. This seemingly minor alteration introduces significant conformational flexibility and, crucially, resistance to proteolytic degradation, making them highly valuable as building blocks for peptidomimetics.[1][2] The presence of at least one stereocenter (the β-carbon) means that most β-amino acids are chiral and exist as a pair of enantiomers, typically designated as (R) and (S).

    These enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. However, the biological milieu is profoundly chiral. Receptors, enzymes, and other biological macromolecules are composed of L-amino acids and D-sugars, creating stereospecific environments. Consequently, enantiomers of a chiral drug can—and often do—exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5] This principle of enantioselectivity is a critical consideration in modern drug discovery and development.

    Case Study: Stereoselectivity of β-Adrenergic Blockers

    To illustrate the profound impact of stereochemistry on biological activity, we will examine the enantiomers of β-adrenergic receptor antagonists (beta-blockers). While many are β-amino alcohols, their mechanism of stereoselective recognition is directly analogous to that of β-amino acids and provides a well-documented example with extensive quantitative data. We will focus on Timolol, a non-selective β-blocker used in the treatment of glaucoma and hypertension.

    The therapeutic action of Timolol resides almost exclusively in one of its enantiomers, (S)-Timolol.[6] This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which dictates the molecule's ability to bind effectively to the β-adrenergic receptor.

    Comparative Biological Activity: (S)-Timolol vs. (R)-Timolol

    The primary measure of a beta-blocker's potency is its ability to inhibit the binding of agonists like isoproterenol to β-adrenergic receptors. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

    EnantiomerTarget ReceptorBiological Activity (Potency)Key Finding
    (S)-Timolol β1- and β2-Adrenergic~54 times more active than (R)-Timolol[6]The therapeutically active enantiomer (eutomer).
    (R)-Timolol β1- and β2-AdrenergicSignificantly less active at extraocular receptors.[6][7]The less active enantiomer (distomer).

    Note: The exact potency difference can vary based on the specific assay conditions and tissue type.

    The data clearly demonstrates that the β-blocking activity resides predominantly in the (S)-enantiomer. While (R)-Timolol is largely inactive at beta-receptors throughout the body, it's interesting to note that some studies have shown it can still contribute to the reduction of intraocular pressure, suggesting a different or less stereospecific mechanism for this particular effect.[7] This highlights the complexity of enantiomeric activity and the importance of comprehensive evaluation.

    Mechanistic Basis for Enantioselectivity

    The differential activity of Timolol enantiomers is a direct consequence of their interaction with the chiral binding pocket of the β-adrenergic receptor. The "three-point attachment" model is a well-established concept explaining this phenomenon. For high-affinity binding, a ligand must interact with at least three points on the receptor surface.

    For (S)-Timolol, the spatial orientation of the hydroxyl group, the secondary amine, and the aromatic ring system allows for a perfect complementary fit with the amino acid residues in the receptor's binding site. In contrast, the (R)-enantiomer, being a mirror image, cannot achieve this optimal three-point interaction simultaneously. While some binding may occur, the affinity is drastically reduced, leading to its lower pharmacological potency.

    cluster_receptor β-Adrenergic Receptor Binding Pocket (Chiral Environment) receptor_site Binding Site Hydrophobic Pocket H-bond Donor/Acceptor Ionic Interaction Site s_timolol (S)-Enantiomer Aromatic Ring Hydroxyl Group (-OH) Amine Group (-NH-) s_timolol:g1->receptor_site:p1 Optimal Fit s_timolol:g2->receptor_site:p2 s_timolol:g3->receptor_site:p3 r_timolol (R)-Enantiomer Aromatic Ring Hydroxyl Group (-OH) Amine Group (-NH-) r_timolol:g1->receptor_site:p1 Steric Hindrance / Mismatch r_timolol:g2->receptor_site:p3

    Caption: Differential binding of (S)- and (R)-Timolol to a chiral receptor site.

    Experimental Validation: Radioligand Binding Assay

    To quantitatively determine the binding affinity of each enantiomer for β-adrenergic receptors, a competitive radioligand binding assay is a standard and robust method. This protocol provides a self-validating system by including controls for total and non-specific binding, allowing for the precise calculation of specific binding.

    Objective:

    To determine the inhibition constant (Ki) of (S)-Timolol and (R)-Timolol for β1- and β2-adrenergic receptors.

    Materials:
    • Cell Membranes: Prepared from cells expressing a high density of either β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity, receptor-specific radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA).

    • Test Compounds: (S)-Timolol and (R)-Timolol, dissolved in a suitable vehicle (e.g., DMSO).

    • Non-specific Antagonist: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

    • Scintillation Counter and Scintillation Cocktail.

    Step-by-Step Methodology:
    • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of (S)-Timolol and (R)-Timolol in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

    • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + Assay Buffer + Radioligand.

      • Non-specific Binding (NSB): Cell membranes + Non-specific Antagonist + Radioligand.

      • Competitive Binding: Cell membranes + Test Compound (at each concentration) + Radioligand.

    • Incubation: Add a fixed, subsaturating concentration of the radioligand (e.g., 0.5 nM [³H]-DHA) to all wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of radioligand concentration and incubation time is critical and must be optimized based on the receptor density and the radioligand's own binding kinetics (Kd).

    • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. The speed of this step is crucial to prevent dissociation of the specifically bound ligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter. The output will be in counts per minute (CPM).

    • Data Analysis:

      • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each enantiomer.

      • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]-DHA) - Test Enantiomers - Assay Buffer serial_dil Perform Serial Dilutions of (R)- and (S)-Timolol prep_reagents->serial_dil plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding serial_dil->plate_setup incubation Add Radioligand & Incubate (e.g., 60 min at 25°C) plate_setup->incubation filtration Terminate via Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantify Quantify Radioactivity (Scintillation Counting) washing->quantify calc_ic50 Calculate IC50: Plot % Inhibition vs. [Compound] (Non-linear Regression) quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

    Caption: Workflow for a competitive radioligand binding assay.

    Conclusion and Implications for Drug Development

    The case of Timolol provides a clear and compelling demonstration of the critical importance of stereochemistry in pharmacology. The biological activity of a chiral molecule can be overwhelmingly concentrated in a single enantiomer due to the stereospecific nature of its biological target. This has profound implications for the development of drugs containing β-amino acids and other chiral scaffolds:

    • Development of Single-Enantiomer Drugs: There is a strong regulatory and therapeutic incentive to develop single-enantiomer drugs (chiral switches or new chemical entities).[3][8] This approach can lead to improved therapeutic indices, simplified dose-response relationships, and reduced potential for side effects caused by the distomer.

    • Stereoselective Synthesis: The demand for enantiomerically pure compounds drives innovation in asymmetric synthesis and chiral separation techniques.[9][10][11]

    • Comprehensive Evaluation: It is insufficient to test a racemic mixture alone. Regulatory bodies often require data on the individual enantiomers to fully characterize the drug's activity and safety profile.[8]

    By understanding and applying the principles of stereoselectivity, and by employing robust experimental methodologies for validation, researchers can design more effective, specific, and safer therapeutic agents. The study of β-amino acid enantiomers will continue to be a fertile ground for discovering novel peptidomimetics and other drugs with enhanced therapeutic properties.[1][12]

    References

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    • peptide661.wiki. (2026). beta amino acids peptide drug metic. peptide661.wiki.
    • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
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    • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids, 2nd ed. John Wiley & Sons, Inc..
    • Sibi, M. P., & Asano, Y. (2003). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. ACS Publications.
    • Buchwald, S. L., et al. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC.
    • MacMillan, D. W. C. (2001). β-Amino Acids: Function and Synthesis. Macmillan Group.
    • Unknown Author. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. MMSL.
    • O'Hagan, D., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed.
    • Nguyen, L. A., et al. (n.d.). Chiral Drugs: An Overview. PMC - NIH.
    • ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate.
    • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 1-(6-Methoxy-2-naphthyl)ethanol Enantiomers. BenchChem.
    • ResearchGate. (n.d.). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. ResearchGate.
    • Clemmer, D. E., et al. (n.d.). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. PMC.
    • Leadlay, P. F., & Abe, I. (2014). Biosynthesis of natural products containing β-amino acids. PubMed.
    • European Medicines Agency. (n.d.). Investigation of chiral active substances. ema.
    • Dahlof, B., et al. (n.d.). Comparisons of beta-adrenergic blocking properties of S- and R-timolol in humans. Source not available.
    • Fisar, Z., & Hroudová, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
    • Gamon, K., et al. (2002). Amino acids involved in differences in the pharmacological profiles of the rat and human noradrenaline transporters. PubMed.
    • Gilon, C., et al. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

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    A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases for Amino Acid Separation

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the precise separation and quantification of amino acid enantiomers is a foundational requirement. The biological activity of proteins, peptides, and many pharmaceutical compounds is intrinsically linked to the stereochemistry of their constituent amino acids.[1] D-amino acids, once considered "unnatural," are now recognized as having significant roles in biological systems, including neurotransmission, making the ability to resolve them from their L-enantiomers critical.[1][2]

    The cornerstone of achieving this separation via High-Performance Liquid Chromatography (HPLC) is the selection of an appropriate Chiral Stationary Phase (CSP). A CSP creates a chiral environment that allows for differential interaction with enantiomers, leading to their separation. This guide provides an in-depth comparison of the primary classes of CSPs used for amino acid analysis, supported by experimental data and practical insights to inform your method development.

    The Principle of Chiral Recognition

    Successful enantiomeric separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] The difference in stability of these complexes for each enantiomer results in differential retention times and, thus, separation. The prevailing theory explaining this phenomenon is the three-point interaction model , first proposed by Easson and Stedman.[4][5] This model posits that for chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, ionic interactions) must exist between the chiral selector and one of the enantiomers.[6][7][8] Its mirror image will only be able to interact at a maximum of two of these points, leading to a weaker overall interaction and earlier elution.[5][6]

    I. Macrocyclic Glycopeptide (Antibiotic) CSPs

    Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin and vancomycin, are exceptionally versatile for separating native, underivatized amino acids.[9][10] Their complex structures contain multiple stereogenic centers and a variety of functional groups (ionic, hydroxyl, aromatic) that provide numerous potential interaction sites.[1] This multifunctionality allows for several chiral recognition mechanisms, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation within their basket-like structures.[1][11]

    These phases are particularly advantageous due to their compatibility with both reversed-phase and polar organic mobile phases, making them suitable for a wide range of amino acids, from hydrophobic to hydrophilic.[9][12] Teicoplanin-based CSPs, in particular, have demonstrated broad success in resolving a vast array of amino acid types.[1][13][14]

    Performance Data for Macrocyclic Glycopeptide CSPs
    Amino AcidCommercial Column ExampleMobile PhaseSeparation Factor (α)Resolution (Rs)Elution OrderSource(s)
    DL-TryptophanAstec CHIROBIOTIC TMeOH/H₂O/TFA (various ratios)>1.2>1.5D then L[9]
    DL-PhenylalanineAstec CHIROBIOTIC TACN/H₂O (75:25, v/v)--D then L[14]
    DL-ValineAstec CHIROBIOTIC TMeOH/H₂O/TFA (various ratios)>1.3>2.0D then L[9]
    DL-MethionineAstec CHIROBIOTIC TMeOH/H₂O/TFA (various ratios)>1.4>2.5D then L[9]
    β-Homoamino AcidsChirobiotic T / TAG0.1% TEAA (pH 4.1)/MeOH (30/70)VariesVariesR then S

    Note: Performance values are representative and highly dependent on specific experimental conditions.

    Chiral Recognition Mechanism: Macrocyclic Glycopeptide CSP

    G cluster_CSP Macrocyclic Glycopeptide CSP (Teicoplanin) cluster_Analyte Amino Acid Enantiomer CSP Hydrophobic Cavity Amide Groups (H-bonding) Carboxyl Group (Ionic) Sugar Moieties (Steric/H-bonding) Analyte Side Chain (R) Amino Group (NH₃⁺) Carboxyl Group (COO⁻) Analyte:f0->CSP:f0 Inclusion / Hydrophobic Interaction Analyte:f1->CSP:f2 Ionic Interaction Analyte:f2->CSP:f1 Hydrogen Bonding G CSP Chiral Ligand (on Stationary Phase) Cu Cu(II) Ion CSP->Cu Complex_L More Stable Ternary Complex (CSP-Cu-L-AA) Complex_D Less Stable Ternary Complex (CSP-Cu-D-AA) Analyte_L L-Amino Acid Cu->Analyte_L Analyte_D D-Amino Acid Cu->Analyte_D G start Define Analytical Goal: Separation of Amino Acid Enantiomers step1 Analyte Characterization: Native or Derivatized? start->step1 step2_native Initial CSP Screening (Native AA) 1. Macrocyclic Glycopeptide 2. Zwitterionic / Ligand-Exchange 3. Crown Ether step1->step2_native Native step2_deriv Initial CSP Screening (Derivatized AA) 1. Pirkle-Type 2. Polysaccharide-Based step1->step2_deriv Derivatized step3 Select Initial Mobile Phase (Reversed-Phase or Polar Organic) step2_native->step3 step2_deriv->step3 step4 Perform Initial Isocratic/Gradient Run step3->step4 decision Resolution (Rs) > 1.5? step4->decision step5_opt Optimize Parameters: - Mobile Phase Ratio - pH / Additive - Temperature - Flow Rate decision->step5_opt No end Validated Chiral Method decision->end Yes step5_opt->step4 step6_fail Select Alternative CSP from screening list step5_opt->step6_fail No improvement step6_fail->step3

    Sources

    Cross-validation of analytical methods for chiral purity assessment

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide by a Senior Application Scientist on establishing, executing, and cross-validating analytical methodologies for chiral purity.

    The Imperative for Orthogonal Cross-Validation in Chiral Purity

    In modern pharmaceutical development, enantiomeric purity is a critical quality attribute (CQA). The distomer (the unwanted enantiomer) is treated as an impurity that can exhibit drastically different pharmacological or toxicological profiles compared to the eutomer (the active drug). Regulatory agencies demand rigorous control strategies, often requiring a Limit of Quantitation (LOQ) of 0.05% or lower for the distomer.

    Relying on a single analytical technique introduces a critical blind spot: the potential co-elution of an unknown achiral impurity with the distomer. To mitigate this risk, we must employ cross-validation using orthogonal techniques. According to the [1], cross-validation demonstrates that two or more analytical procedures meet the same predefined performance criteria and can be used interchangeably. This aligns perfectly with the Analytical Quality by Design (AQbD) lifecycle approach outlined in ICH Q14 [2].

    The Causality of Method Selection: Why Orthogonality Matters

    To achieve true cross-validation, the selected methods must rely on fundamentally different physiochemical separation mechanisms. Validating a Normal-Phase HPLC method against another Normal-Phase HPLC method using a slightly different column is insufficient; you must change the state of the mobile phase or the driving force of the separation.

    • Supercritical Fluid Chromatography (SFC) - The Primary Workhorse: SFC utilizes supercritical CO₂ as the bulk mobile phase. The Causality: Supercritical fluids possess liquid-like density (providing high solvating power) but gas-like viscosity and diffusivity [3]. This unique state allows for extremely rapid mass transfer. Consequently, we can utilize sub-2 µm Chiral Stationary Phases (CSPs) at high flow rates without exceeding system pressure limits, achieving separations 3 to 5 times faster than traditional HPLC [4].

    • Capillary Electrophoresis (CE) - The Ultimate Orthogonal Check: CE does not use a stationary phase. The Causality: Separation is driven by differences in electrophoretic mobility within a fused-silica capillary under a high-voltage field. Chiral recognition is achieved dynamically by adding a chiral selector—typically a cyclodextrin (CD)—to the background electrolyte (BGE) [5]. Because the separation mechanism relies on charge-to-hydrodynamic-size ratio and transient inclusion complexes rather than stationary phase partitioning, CE is completely orthogonal to SFC and HPLC.

    Quantitative Comparison of Chiral Analytical Techniques

    To establish an Analytical Target Profile (ATP), we must objectively compare the performance metrics of the available techniques.

    ParameterSFC (Supercritical Fluid)HPLC (Reversed/Normal Phase)CE (Capillary Electrophoresis)
    Separation Mechanism Partitioning (Supercritical/Solid)Partitioning (Liquid/Solid)Electrophoretic Mobility & Complexation
    Typical Analysis Time 2 – 8 minutes15 – 45 minutes10 – 20 minutes
    Resolution ( Rs​ ) Very High ( Rs​ > 2.5)High ( Rs​ > 2.0)Extremely High ( Rs​ > 3.0)
    LOD / LOQ Capability 0.01% / 0.05%0.01% / 0.05%0.05% / 0.10% (Concentration dependent)
    Solvent Consumption Very Low (Green Chemistry)HighMinimal (Microliters)
    Orthogonality Primary MethodLow (if compared to SFC)Maximum (vs. SFC/HPLC)

    Workflow Visualization: Orthogonal Method Screening

    MethodScreening Start Chiral API Method Development Assess Assess Polarity & Solubility Start->Assess Branch1 Lipophilic / Organic Soluble Assess->Branch1 Branch2 Highly Polar / Aqueous Assess->Branch2 SFC SFC Screening (Primary Choice) Branch1->SFC CE Capillary Electrophoresis (Orthogonal Check) Branch2->CE HPLC HPLC Screening (Secondary Choice) SFC->HPLC Fails / Matrix Issue Valid1 Optimize Modifier & CSP SFC->Valid1 Success HPLC->Valid1 Valid2 Optimize Cyclodextrin & pH CE->Valid2 CrossVal Execute Cross-Validation (ICH Q2(R2)) Valid1->CrossVal Valid2->CrossVal

    Caption: Decision-tree workflow for selecting orthogonal analytical methods for chiral purity assessment.

    Self-Validating Experimental Protocols

    A robust analytical method must be a "self-validating system." This means the protocol includes internal System Suitability Testing (SST) controls that automatically verify the integrity of the run. If the SST criteria fail, the system invalidates the data, preventing the reporting of false chiral purity values.

    Protocol A: Primary SFC-UV Method for Chiral Purity

    Objective: Quantify the distomer at the 0.05% level in a basic chiral API.

    • System Setup: Configure the SFC system with a Back Pressure Regulator (BPR) set to 120 bar. Causality: The BPR maintains the CO₂ in a supercritical state throughout the column, preventing phase separation and catastrophic loss of efficiency.

    • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica (e.g., Chiralpak IA).

    • Mobile Phase: 80% CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA competitively binds to residual acidic silanol groups on the silica support. Without DEA, the basic API would undergo secondary ion-exchange interactions, leading to severe peak tailing and artificially inflating the apparent LOQ of the distomer.

    • Flow Rate & Temperature: 3.0 mL/min at 35°C.

    • Self-Validation (SST Criteria):

      • Inject a resolution standard (1% distomer spiked into eutomer).

      • Pass Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; Signal-to-Noise (S/N) of the distomer > 10.

    Protocol B: Orthogonal CE-UV Method with Cyclodextrin

    Objective: Cross-validate the SFC findings using an entirely different physical mechanism.

    • Capillary Preparation: Use a bare fused-silica capillary (50 µm ID, 40 cm effective length). Flush with 1M NaOH, followed by water, then the Background Electrolyte (BGE).

    • BGE Composition: 50 mM Phosphate buffer at pH 2.5 containing 20 mM Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Causality: At pH 2.5, the electroosmotic flow (EOF) of the capillary is effectively suppressed because surface silanols are protonated. Simultaneously, basic drugs are fully ionized. This ensures the separation is purely driven by electrophoretic mobility and differential inclusion complexation with the neutral cyclodextrin cavity [5].

    • Voltage & Injection: Apply +20 kV. Hydrodynamic injection at 50 mbar for 5 seconds.

    • Self-Validation (SST Criteria):

      • Inject the resolution standard.

      • Pass Criteria: Migration time Relative Standard Deviation (RSD) < 1.0% over 6 consecutive injections; Rs​ > 1.5.

    Executing the Cross-Validation Lifecycle

    Once both self-validating methods are established, they must be cross-validated against each other following ICH Q2(R2) parameters.

    CrossValidation MethodA Method A (SFC-UV) Spec 1. Specificity & Peak Purity MethodA->Spec MethodB Method B (CE-UV) MethodB->Spec Sens 2. Sensitivity (LOD/LOQ) Spec->Sens Acc 3. Accuracy & Precision Sens->Acc Stat Statistical Equivalence (F-test & t-test) Acc->Stat Approve Validated for Intended Purpose Stat->Approve

    Caption: Structured lifecycle for cross-validating orthogonal analytical procedures per ICH Q2(R2) guidelines.

    Statistical Equivalence

    To finalize the cross-validation, the quantitative outputs of both methods must be statistically compared using samples spiked with the distomer at 0.05%, 0.10%, and 0.50%:

    • F-test for Precision: Compares the variances of the two methods. If Fcalculated​<Fcritical​ , there is no significant difference in the precision of the SFC and CE methods.

    • Paired t-test for Accuracy: Compares the mean recovery values. If tcalculated​<tcritical​ , the methods are deemed statistically equivalent in their ability to accurately quantify the chiral impurity.

    By proving that an electrophoretic method (CE) yields the exact same quantitative chiral purity as a supercritical fluid partitioning method (SFC), you definitively prove the absence of co-eluting achiral impurities, ensuring absolute confidence in the safety and quality of the pharmaceutical product.

    References

    • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[Link]

    • European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. (2022).[Link]

    • University of Southampton. Supercritical Fluid Chromatography (SFC). (2012).[Link]

    • Zhang, K., et al. Method screening strategies of stereoisomers of compounds with multiple chiral centers and a single chiral center. PubMed / Journal of Chromatography A. (2020).[Link]

    • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024).[Link]

    A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Amino Acid Samples

    Author: BenchChem Technical Support Team. Date: April 2026

    In the realms of pharmaceutical manufacturing, nutraceuticals, and clinical research, the purity of amino acids is not merely a quality metric; it is a critical determinant of safety, efficacy, and biological function. Impurities, even at trace levels, can have significant consequences, ranging from altered therapeutic effects to outright toxicity. This guide provides an in-depth comparison of the principal analytical techniques used for the quantitative analysis of impurities in amino acid samples, grounded in scientific principles and supported by experimental data. As your Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind these methodological choices, empowering you to select and implement the most robust analytical strategies for your specific needs.

    The Landscape of Amino Acid Impurities

    Before delving into analytical methodologies, it is crucial to understand the nature of the impurities we seek to quantify. Impurities in amino acid samples can be broadly categorized into three main classes:

    • Enantiomeric Impurities: Amino acids (with the exception of glycine) are chiral molecules existing as L- and D-enantiomers. While L-amino acids are the proteinogenic forms used in the human body, the presence of their D-counterparts can have different biological functions or effects.[1] For synthetic peptides, D-isomers can be introduced as impurities from starting materials or formed during the synthesis process.[2]

    • Related Amino Acids and Ninhydrin-Positive Substances: These are amino acids that are structurally similar to the target amino acid, often arising as byproducts during synthesis or fermentation. The European Pharmacopoeia (Ph. Eur.) refers to impurities detected by post-column derivatization with ninhydrin as "ninhydrin-positive substances".[3][4]

    • Process-Related Impurities & Degradation Products: This is a broad category that includes residual solvents from manufacturing and purification, reagents, and products of amino acid degradation (e.g., the degradation of glutamic acid to pyroglutamic acid).[1][5][6] Residual solvents are a significant concern as they can be cytotoxic.[5]

    Core Analytical Techniques: A Comparative Overview

    The selection of an analytical technique is governed by the physicochemical properties of the amino acids and their impurities. Most amino acids are polar, non-volatile, and lack strong UV chromophores, making their analysis challenging.[1][3] The following table provides a high-level comparison of the most prevalent analytical technologies.

    Technique Principle Primary Application for Impurity Analysis Advantages Limitations
    HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Enantiomeric purity, related amino acids, degradation products.Versatile (multiple modes like RP, IEX, HILIC), robust, most common method.[1][7]Often requires derivatization for detection, can have long run times.[3]
    GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Residual solvents, volatile impurities. Can be used for chiral analysis.High resolution for volatile compounds, established methods (USP <467>).[5][6]Requires derivatization for non-volatile amino acids, potential for thermal degradation.[8][9]
    MS Separation of ions based on their mass-to-charge ratio (m/z).Impurity identification and quantification, often coupled with LC or GC.High sensitivity and selectivity, provides structural information.[][11][12]Matrix effects can suppress ion signals, higher instrument cost.[13]
    CE Separation of ions in an electrolyte solution under the influence of an electric field.Charged/hydrophilic impurities, enantiomeric purity.High separation efficiency, low sample and reagent consumption.[1][14][15]Lower sensitivity with UV detection, reproducibility can be challenging.[15]

    Workflow for Impurity Analysis

    A systematic approach is essential for the reliable quantification of impurities. The following diagram illustrates a typical workflow from sample reception to the final analytical report.

    cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Review Review Specifications (e.g., USP, EP, JP) Sample->Review Method_Selection Select Analytical Method (HPLC, GC, etc.) Review->Method_Selection Sample_Prep Sample Preparation (Hydrolysis, Derivatization) Method_Selection->Sample_Prep Instrumentation Instrument Setup & System Suitability Test Sample_Prep->Instrumentation Analysis Chromatographic/Electrophoretic Separation & Detection Instrumentation->Analysis Integration Peak Integration & Identification Analysis->Integration Quantification Quantification vs. Reference Standards Integration->Quantification Report Final Report Generation (Pass/Fail Assessment) Quantification->Report

    Caption: General workflow for amino acid impurity analysis.

    In-Depth Analysis by Impurity Type

    Part A: Enantiomeric Purity (Chiral Analysis)

    The determination of enantiomeric purity is critical for ensuring the quality of peptide pharmaceuticals and amino acid-based products.[2] The primary challenge is to separate and quantify trace amounts of one enantiomer in the presence of a large excess of the other.

    Method Comparison: Chiral HPLC vs. Chiral GC-MS

    Method Principle Sample Preparation LOD/LOQ Key Advantage
    Chiral HPLC Direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent to form diastereomers.[16][17]Minimal for direct method; derivatization for indirect method.Can reach <0.1% for D-isomer impurities.[2]Direct analysis is simpler; widely applicable.
    Chiral GC-MS Derivatization to form volatile esters/amides, followed by separation on a chiral GC column.[16][18]Hydrolysis (if peptide) and two-step derivatization.[16][18]pg-level detection limits.[18]High sensitivity; can use deuterium labeling to correct for racemization during sample prep.[2]

    Experimental Protocol: Chiral HPLC with Pre-column Derivatization

    This protocol describes a common approach for quantifying D-amino acid impurities in an L-amino acid sample using a chiral derivatizing agent.

    • Standard and Sample Preparation:

      • Accurately weigh and dissolve the L-amino acid sample in 0.1 M HCl.

      • Prepare a racemic (D/L) standard of the same amino acid.

      • Prepare a standard containing only the D-amino acid impurity.

    • Derivatization:

      • To an aliquot of each sample/standard, add a borate buffer to adjust the pH.

      • Add a solution of o-Phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine). This forms fluorescent, diastereomeric isoindole derivatives.

      • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Sodium acetate buffer.

      • Mobile Phase B: Acetonitrile/Methanol mixture.

      • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).

      • Flow Rate: 1.0 mL/min.

      • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Analysis:

      • Inject the derivatized racemic standard to confirm the separation and elution order of the D and L diastereomers.

      • Inject the D-amino acid standard to confirm peak identity.

      • Inject the derivatized sample.

      • Quantify the D-isomer peak in the sample against a calibration curve prepared from the D-amino acid standard.

    Part B: Related Amino Acids

    Pharmacopeial methods have traditionally relied on dedicated Amino Acid Analyzers (AAA).[19][20] These systems use ion-exchange chromatography with post-column ninhydrin derivatization, which reacts with primary and secondary amines to form a colored product detected by a UV-Vis detector.[1][4] While robust, these methods can have very long run times (e.g., >80 minutes).[3]

    Modern HPLC methods offer a faster and often more sensitive alternative.

    Experimental Protocol: RP-HPLC with UV and Charged Aerosol Detection (CAD)

    This method is suitable for separating polar amino acids and their related organic acid impurities in a single run, offering significant time savings over traditional methods.[3]

    • Standard and Sample Preparation:

      • Prepare individual standards of the main amino acid and all known potential impurities (e.g., for L-Aspartic Acid, impurities could include malic acid and alanine).[1]

      • Dissolve the sample and standards in the mobile phase.

    • Chromatographic Conditions:

      • Column: A polar-embedded C18 column (e.g., Acclaim Polar Advantage II).[3]

      • Mobile Phase: An aqueous buffer containing a volatile ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) and an organic modifier like acetonitrile.

      • Flow Rate: 0.5 mL/min.

      • Detectors:

        • UV Detector set at a low wavelength (e.g., 210 nm) for impurities with chromophores.

        • Charged Aerosol Detector (CAD) connected in series for universal detection of non-volatile analytes, providing superior sensitivity for weak-chromophoric amino acids.[3]

    • Analysis:

      • Inject a standard mixture to establish retention times and detector responses for all compounds.

      • Inject the sample and identify impurity peaks based on retention times.

      • Quantify impurities based on their peak area relative to the main peak (area percent) or against an external standard curve.

    Part C: Residual Solvents

    The analysis of residual solvents in pharmaceutical articles is governed by USP General Chapter <467> and ICH Q3C guidelines, which classify solvents based on their toxicity.[6][21] The standard technique for this analysis is Headspace Gas Chromatography (GC-HS).

    Principle of Headspace GC: The sample is placed in a sealed vial and heated. Volatile solvents partition from the sample matrix into the gas phase (the "headspace") in the vial. A sample of this gas is then injected into the GC system for separation and detection. This technique avoids injecting the non-volatile amino acid matrix onto the GC column.[5][6]

    Experimental Protocol: GC-HS Analysis for Residual Solvents (Based on USP <467>)

    • Sample Preparation:

      • Accurately weigh the amino acid sample into a headspace vial.

      • Add a suitable solvent (e.g., dimethyl sulfoxide or water, depending on sample solubility).

      • Seal the vial tightly with a septum and cap.

    • Headspace Conditions:

      • Vial Equilibration Temperature: 80 °C

      • Vial Equilibration Time: 15 minutes

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • GC Conditions:

      • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or G16 (polyethylene glycol).[6]

      • Carrier Gas: Helium or Nitrogen.

      • Oven Program: A temperature gradient, for example, 40 °C held for 20 minutes, then ramped to 240 °C.

      • Detector: Flame Ionization Detector (FID).

    • Analysis:

      • Analyze a standard solution containing the expected residual solvents to determine their retention times and response factors.

      • Analyze the headspace of the sample vial.

      • Identify and quantify any detected solvents by comparing them to the standard.

    Method Selection Logic

    Choosing the right analytical tool is paramount. The following decision tree provides a logical framework for selecting a primary technique based on the impurity of interest.

    Start Identify Target Impurity Type ImpurityType What is the primary impurity class? Start->ImpurityType IsVolatile Is the impurity volatile? ImpurityType->IsVolatile Process-Related IsChiral Is it a chiral (enantiomeric) impurity? ImpurityType->IsChiral Structurally-Related GC Use Gas Chromatography (GC-HS) IsVolatile->GC Yes (e.g., Solvents) HPLC Use High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No (e.g., Reagents) IsChiral->HPLC No (e.g., Related Amino Acids) ChiralMethod Use Chiral HPLC or Chiral GC IsChiral->ChiralMethod Yes

    Caption: Decision tree for selecting an analytical technique.

    Conclusion

    The quantitative analysis of impurities in amino acid samples is a multifaceted challenge that requires a deep understanding of both chemistry and analytical instrumentation. While HPLC remains the most versatile and widely used technique for analyzing related amino acids and enantiomeric purity, GC is the undisputed standard for residual solvents.[1][5] The strategic coupling of these separation techniques with mass spectrometry provides unparalleled sensitivity and specificity, enabling the confident identification and quantification of impurities at trace levels.[11][22] Adherence to pharmacopeial guidelines and the implementation of robust, validated methods are essential for ensuring the quality and safety of amino acid products used in research and medicine.

    References

    • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11). National Center for Biotechnology Information. [Link]

    • Analyses of amino acids, Enantiomeric purity - CAT. Custom Analysis Turner. [Link]

    • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. [Link]

    • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020, November 15). PubMed. [Link]

    • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]

    • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PMC. National Center for Biotechnology Information. [Link]

    • Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS. Almac Group. [Link]

    • Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry. Science.gov. [Link]

    • Analysis of Amino Acids by KBr Tablet Method. Shimadzu. [Link]

    • Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs. [Link]

    • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

    • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

    • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC. National Center for Biotechnology Information. [Link]

    • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

    • Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. CD Formulation. [Link]

    • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

    • Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2000, March 15). PubMed. [Link]

    • Analysis of Amino Acids. The International Council on Amino Acid Science (ICAAS). [Link]

    • A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products. (2016, October 10). SGS. [Link]

    • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2000, February 18). ACS Publications. [Link]

    • Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

    • Analytical Methods for Amino Acids. Shimadzu. [Link]

    • Identification of Therapeutic Peptide and its Impurities. Agilent. [Link]

    • Capillary Electrophoresis Applications - Amino Acid Analysis. HORIBA. [Link]

    • Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global. [Link]

    • Amino Acid Analysis, Amino Acid Quantification and Identification Services. Bio-Synthesis Inc. [Link]

    • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC. National Center for Biotechnology Information. [Link]

    • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

    • Solvent extraction clean-up for pre-treatment in amino acid analysis by gas chromatography. Application to age estimation from the D/L ratio of aspartic acid in human dentine. PubMed. [Link]

    • <1052> Biotechnology-Derived Articles—Amino Acid Analysis. US Pharmacopeia (USP). [Link]

    • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

    • Residual Solvents Testing. (2024, May 11). Eurofins Scientific. [Link]

    Sources

    Transition-Metal Catalyzed Asymmetric Hydrogenation (The Chemical Benchmark)

    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of chiral β -amino acids has undergone a profound evolution over the last two decades. As critical building blocks for peptidomimetics, β -peptides, and blockbuster pharmaceuticals (most notably the DPP-4 inhibitor Sitagliptin), the demand for enantiopure β -amino acids has driven the pharmaceutical industry to shift from traditional transition-metal catalysis to advanced, directed-evolution biocatalysis.

    As an Application Scientist, evaluating these synthetic routes requires looking beyond basic yield metrics. We must analyze the thermodynamic drivers, the mechanistic causality behind catalyst selection, and the scalability of the protocols. This guide objectively compares the three leading synthetic routes to chiral β -amino acids, providing actionable protocols and mechanistic insights for drug development professionals.

    For years, the industrial gold standard for β -amino acid synthesis was the asymmetric hydrogenation of β -keto esters or β -enamine amides using chiral Ruthenium (Ru) or Rhodium (Rh) complexes [1].

    Mechanistic Causality: In first-generation approaches, Ru(II)-BINAP catalysts are used to reduce β -keto esters to β -hydroxy acids, which are subsequently converted to β -amino acids via multi-step amination. A critical, often overlooked mechanistic requirement in this system is the addition of trace amounts of strong acid (e.g., HCl). The acid facilitates the tautomerization of the β -keto ester into its enol form, which is the actual species that coordinates to the Ru metal center for stereoselective hydride transfer.

    In second-generation processes (such as Merck’s early Sitagliptin synthesis), Rh-Josiphos catalysts are employed for the direct asymmetric hydrogenation of unprotected enamines [2]. The rigid, electron-rich Josiphos ligand creates a deep chiral pocket that forces the enamine to adopt a single reactive conformation, enabling direct access to the β -amino acid with >95% enantiomeric excess (ee).

    Standard Protocol: Rh-Catalyzed Asymmetric Hydrogenation of β -Enamines

    This protocol is a self-validating system; the reaction ceases hydrogen uptake precisely at completion, serving as an internal kinetic monitor.

    • Preparation: In a nitrogen-filled glovebox, dissolve the β -enamine substrate (1.0 equiv) in degassed methanol (0.5 M concentration).

    • Catalyst Loading: Add [Rh(cod)Cl]₂ (0.1 mol%) and the chiral bis-phosphine ligand (e.g., t-Bu-Josiphos, 0.105 mol%). The slight excess of ligand prevents the formation of unselective, ligand-free Rh species.

    • Pressurization: Transfer the mixture to a stainless-steel Parr autoclave. Purge with H₂ gas three times, then pressurize to 30 psi (for standard substrates) or up to 250 psi for sterically hindered enamines.

    • Reaction: Heat to 40 °C with vigorous stirring (800 rpm) to eliminate gas-liquid mass transfer limitations. Monitor the pressure drop; the reaction is complete when H₂ consumption plateaus (typically 12–24 hours).

    • Validation: Vent the reactor. Filter the mixture through a short pad of silica to remove the Rh catalyst. Analyze conversion via achiral HPLC (210 nm) and determine enantiopurity via chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

    Biocatalytic Transamination (The Green Evolution)

    While asymmetric hydrogenation is highly effective, it relies on expensive, toxic precious metals and high-pressure infrastructure. The modern industrial paradigm has shifted to biocatalysis, specifically utilizing ω -transaminases ( ω -TAs) [3].

    Mechanistic Causality: ω -TAs operate via a PLP (Pyridoxal 5′-phosphate)-dependent ping-pong bi-bi mechanism [4]. The enzyme first accepts an amine group from a donor molecule (e.g., isopropylamine or α -methylbenzylamine), converting the PLP cofactor to pyridoxamine phosphate (PMP). The pro-chiral β -keto acid then enters the active site, where the amine is stereoselectively transferred from PMP to the ketone, yielding the chiral β -amino acid and regenerating PLP.

    The primary thermodynamic challenge here is reaction equilibrium, which strongly favors the ketone over the amine. To drive the reaction to completion, scientists employ "smart" amine donors like isopropylamine (IPA) [3]. The byproduct of IPA is acetone, a volatile ketone that can be actively removed from the reaction matrix via gas sweeping or mild vacuum, pulling the equilibrium forward via Le Chatelier's principle. Recent advancements have also utilized lysine as a smart donor in dynamic kinetic resolutions [5].

    PingPong PLP Enzyme-PLP Complex PMP Enzyme-PMP Complex PLP->PMP 2. PLP to PMP Product Chiral β-Amino Acid PLP->Product 6. Release PMP->PLP 5. Amine Transfer Ketone Ketone Byproduct (e.g., Acetone) PMP->Ketone 3. Release Donor Amine Donor (e.g., Isopropylamine) Donor->PLP 1. Amine Transfer Acceptor Pro-chiral Ketone Acceptor->PMP 4. Ketone Binding

    Ping-Pong Bi-Bi Mechanism of PLP-Dependent ω-Transaminases.

    Standard Protocol: ω -Transaminase Bioconversion

    This protocol utilizes pH-stat titration to self-regulate and validate the reaction progress, as amine consumption alters the buffer capacity.

    • Buffer Preparation: Prepare a 100 mM triethanolamine buffer (pH 8.5) containing 1 mM PLP.

    • Substrate & Donor Addition: Dissolve the pro-chiral β -keto acid (50 g/L) and isopropylamine (5.0 equiv) in the buffer. If the substrate is highly hydrophobic, add up to 15% v/v DMSO as a co-solvent (ensure the engineered ω -TA is DMSO-tolerant).

    • Enzyme Loading: Add the lyophilized ω -TA powder (typically 1–5 g/L depending on specific activity).

    • Incubation & Equilibrium Shift: Incubate at 45 °C in a bioreactor. Apply a gentle nitrogen sweep over the headspace to continuously evaporate the acetone byproduct.

    • Validation: Maintain the pH at 8.5 using a pH-stat delivering 1M HCl. The cessation of acid addition indicates reaction completion. Quench with 1 volume of acetonitrile, centrifuge to pellet the denatured protein, and analyze the supernatant via LC-MS.

    Ammonia Lyases and Aminomutases (The Emerging Biosynthetic Pathway)

    A highly elegant, atom-economical alternative to transaminases is the use of aminomutases, such as Phenylalanine Aminomutase (PAM).

    Mechanistic Causality: Unlike transaminases that require a separate amine donor, aminomutases catalyze the direct internal isomerization of naturally abundant α -amino acids into β -amino acids [6]. This is facilitated by a unique 4-methylideneimidazole-5-one (MIO) cofactor. The MIO group acts as a powerful electrophilic sink, abstracting the highly unactivated β -proton of the α -amino acid, leading to the migration of the amino group to the β -position. This route boasts 100% atom economy as no external reagents or donors are required.

    Quantitative Comparison of Synthetic Routes

    To aid in route selection for drug development scale-up, the following table summarizes the performance metrics of each methodology.

    Synthetic RouteKey Catalyst / EnzymeStereocontrol MechanismTypical YieldTypical eeAtom EconomyE-Factor (Waste)
    Asymmetric Hydrogenation Ru-BINAP / Rh-JosiphosChiral ligand pocket dictates hydride face attack85–95%93–99%Medium (requires H₂ and high pressure)High (Heavy metal waste, organic solvents)
    ω -Transamination Engineered ω -TAsDirected evolution of active site binding pockets>90%>99.5%Low/Medium (requires excess amine donor)Low (Aqueous media, biodegradable)
    Aminomutation Phenylalanine AminomutaseMIO cofactor-mediated internal migration60–80%>99%100% (Isomerization)Very Low (Aqueous, no co-substrates)

    The Evolution of Sitagliptin Synthesis: A Case Study

    The impact of these technologies is best visualized through the evolution of Merck's Sitagliptin manufacturing process, which transitioned from heavy-metal chemistry to an entirely enzymatic cascade, drastically reducing environmental impact and improving yield [1][3].

    G cluster_gen1 Gen 1: Chemical Route cluster_gen2 Gen 2: Direct Hydrogenation cluster_gen3 Gen 3: Biocatalysis n1 β-Keto Ester n2 Ru-BINAP Hydrogenation n1->n2 n3 β-Hydroxy Acid n2->n3 n4 Sitagliptin (Gen 1) n3->n4 n5 Dehydro-Sitagliptin n6 Rh-Josiphos Hydrogenation n5->n6 n7 Sitagliptin (Gen 2) n6->n7 n8 Pro-Sitagliptin Ketone n9 Engineered ω-Transaminase n8->n9 n10 Sitagliptin (Gen 3) n9->n10

    Evolution of Sitagliptin manufacturing from chemical hydrogenation to green biocatalysis.

    Conclusion

    For modern drug development, the selection of a synthetic route to chiral β -amino acids depends heavily on the stage of development. Transition-metal catalyzed asymmetric hydrogenation remains highly reliable for early-stage medicinal chemistry where substrate scope flexibility is paramount. However, for process scale-up and commercial manufacturing, ω -transaminase biocatalysis is undeniably the superior choice, offering unparalleled enantioselectivity, elimination of heavy metal contamination, and a drastically reduced environmental footprint.

    References

    • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Frontiers in Bioengineering and Biotechnology URL:[Link]

    • Google Patents (WO2020121321A1)
    • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI Catalysts URL:[Link]

    • Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor Journal of the American Chemical Society (JACS) URL:[Link]

    • Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids PubMed (National Institutes of Health) URL:[Link]

    Evaluating the Impact of the Thiophene Substituent on Biological Activity: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Strategic Role of Bioisosteric Replacement

    In the landscape of lead optimization, addressing suboptimal pharmacokinetic (PK) profiles or insufficient target affinity is a daily challenge. One of the most powerful and classical strategies in medicinal chemistry is bioisosteric replacement —specifically, substituting a ubiquitous phenyl ring with a thiophene heterocycle[1].

    While a phenyl ring provides excellent hydrophobic contacts and structural rigidity, it is notoriously susceptible to rapid oxidative metabolism and can limit aqueous solubility. Thiophene, a five-membered sulfur-containing aromatic ring, serves as a classical bioisostere due to its similar size, planarity, and aromatic character[1]. However, the introduction of the sulfur atom fundamentally alters the molecule's electronic distribution, creating a ripple effect across its biological activity, target binding, and metabolic stability[2].

    This guide objectively compares the performance of the thiophene substituent against its phenyl and furan alternatives, providing mechanistic insights and validated experimental protocols to evaluate these shifts in your own drug development pipelines.

    Mechanistic Insights: The Causality of Thiophene's Impact

    To understand why replacing a benzene ring with a thiophene alters biological activity, we must examine the fundamental physicochemical differences driven by the sulfur atom:

    A. Electronic Profile and Receptor Engagement

    Benzene is a symmetrical, non-polar ring with a dipole moment of 0 D. In contrast, thiophene possesses an inherent dipole moment (~0.53 D) due to the electronegativity difference between sulfur and carbon[2]. More importantly, the sulfur atom possesses lone pairs of electrons that can act as weak hydrogen bond acceptors[3]. This allows thiophene analogs to engage in novel, directional interactions within a receptor's binding pocket that a purely hydrophobic phenyl ring cannot achieve, often leading to enhanced potency[4].

    B. Lipophilicity (LogP) and Permeability

    The replacement of a phenyl group with a thiophene typically results in a slight reduction or maintenance of lipophilicity (LogP)[2]. The polarizable nature of the sulfur atom can improve aqueous solubility without drastically sacrificing the membrane permeability required for oral bioavailability or blood-brain barrier penetration[5].

    C. Metabolic Stability and the "Toxicophore" Paradox

    A primary driver for this substitution is to bypass Cytochrome P450 (CYP450) mediated oxidation. Phenyl rings are electron-rich and prone to epoxidation, leading to reactive metabolites and rapid intrinsic clearance[6]. The sulfur atom in thiophene alters the electron density, often making the ring more resistant to these specific oxidative pathways[2].

    Crucial Caveat: Thiophene is not universally stable. Unsubstituted thiophenes can sometimes act as toxicophores, undergoing bioactivation at the α-carbon to form reactive electrophilic species[7]. Causality in Design: To mitigate this, medicinal chemists frequently introduce substituents (e.g., halogens or methyl groups) at the C4 or C5 (α-carbon) positions. This provides steric hindrance and withdraws electron density, effectively blocking the bioactivation pathway while preserving the bioisostere's benefits[7].

    Quantitative Comparison: Phenyl vs. Thiophene vs. Furan

    The following table summarizes the general physicochemical and biological shifts observed when transitioning from a phenyl lead to its heteroaromatic bioisosteres.

    Property / FeaturePhenyl Ring (Reference)Thiophene BioisostereFuran Bioisostere
    Aromaticity 6 π-electron, highly stable6 π-electron, slightly less stable6 π-electron, least stable
    Dipole Moment 0 D (Non-polar)~0.53 D (Polarizable S-atom)~0.71 D (Highly electronegative)
    H-Bond Acceptor None (Hydrophobic only)Weak (Sulfur lone pairs)Strong (Oxygen lone pairs)
    Metabolic Stability Prone to CYP450 epoxidationGenerally resistant (if α-substituted)Susceptible to ring opening
    LogP Impact BaselineGenerally lower or similarSignificantly lower
    Typical IC50 Shift BaselineTarget-dependent (often improved)Often reduced due to lower stability

    Experimental Protocols: Validating the Bioisosteric Shift

    To objectively evaluate the impact of a thiophene substitution, we employ a self-validating assay matrix. Do not rely solely on in silico predictions; empirical validation is required.

    Protocol 1: In Vitro Metabolic Stability (Microsomal Incubation)

    Objective: Quantify the shift in intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) between the phenyl lead and the thiophene analog. Self-Validating Mechanism: This protocol includes a minus-NADPH negative control to isolate CYP-specific metabolism from non-specific degradation, and a positive control (e.g., Verapamil) to confirm microsomal enzyme viability[5].

    • Preparation: Prepare a 1 µM solution of the test compound (phenyl or thiophene analog) in 100 mM potassium phosphate buffer (pH 7.4).

    • Microsome Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation (Causality Step): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Why? CYP450 enzymes are obligate dependent on NADPH as an electron donor. Omitting NADPH in a parallel control definitively proves whether degradation is CYP-mediated.

    • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard. Why? The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise timepoints, while the internal standard normalizes any volumetric or matrix-suppression errors during mass spectrometry.

    • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the depletion rate and CLint​ .

    Protocol 2: Target Binding Affinity via Fluorescence Polarization (FP)

    Objective: Ensure the thiophene substitution maintains or enhances target engagement.

    • Tracer Titration: Determine the Kd​ of a fluorescently labeled known ligand (tracer) for the target protein.

    • Competition Setup: Incubate the target protein (at a concentration equal to the tracer's Kd​ ) with a fixed concentration of the tracer.

    • Compound Addition (Causality Step): Add the thiophene and phenyl analogs in a 10-point dose-response dilution series. Why a competition assay? By measuring the displacement of the tracer, we directly quantify the change in binding free energy ( ΔG ) caused by the sulfur atom's unique electronic and steric interactions within the pocket.

    • Readout: Measure fluorescence polarization (mP). Calculate the IC50​ using a 4-parameter logistic regression model.

    Visualizations of Workflows and Mechanisms

    Below are the structural workflows and mechanistic pathways detailing the evaluation of thiophene bioisosteres.

    BioisostereWorkflow Lead Lead Compound (Phenyl Scaffold) Design Bioisosteric Replacement (Thiophene Insertion) Lead->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Assay1 Target Affinity Assay (IC50 Determination) Synthesis->Assay1 Assay2 Metabolic Stability (CYP450 Microsomes) Synthesis->Assay2 Decision Evaluate ADME & Potency Shift Assay1->Decision Assay2->Decision

    Workflow for evaluating thiophene bioisosteres in lead optimization.

    CYP450Metabolism Phenyl Phenyl Ring Substituent CYP CYP450 Enzyme Oxidation Phenyl->CYP Thiophene Thiophene Bioisostere Thiophene->CYP Epoxide Reactive Epoxide (Rapid Clearance / Toxicity) CYP->Epoxide High Susceptibility Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Steric/Electronic Resistance

    Metabolic pathway comparison of phenyl versus thiophene rings under CYP450.

    References

    • Benchchem - Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. 1[1]

    • Benchchem - Comparative study of thiophene versus benzene bioisosteres in drug design. 2[2]

    • ACS Publications - Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. 5[5]

    • Chemistry LibreTexts - 1.6: Drug Modifications to Improve Stability. 6[6]

    • ACS Publications - Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes.7[7]

    • PMC / NIH - Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. 3[3]

    • ACS Publications - Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. 4[4]

    Sources

    Conformational Analysis of Peptides Containing (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic Acid: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Peptidomimetics, Foldamer Design, and Protein-Protein Interaction (PPI) Inhibitors

    Executive Summary & Mechanistic Rationale

    The development of therapeutic peptides is historically bottlenecked by two critical flaws: rapid proteolytic degradation and lack of conformational stability in solution. The introduction of β -amino acids into peptide backbones—pioneered independently by Gellman [1] and Seebach[2]—birthed the field of "foldamers," oligomers that adopt highly predictable, protease-resistant secondary structures.

    (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid (hereafter referred to as β3 -2ClTh ) represents a next-generation building block in foldamer design. By combining a β3 -homo-amino acid backbone with a halogenated heteroaromatic side chain, this molecule solves complex structural challenges through two distinct mechanistic pathways:

    • The β3 -Backbone (Conformational Pre-organization): The insertion of an extra methylene group between the α -carbon and the carboxylate shifts the hydrogen-bonding register. When incorporated into oligomers, (3R)- β3 -amino acids strongly induce a left-handed 14-helix (characterized by i,i−3 hydrogen bonds). This unnatural backbone is fundamentally unrecognized by human proteases [2].

    • The 2-Chlorothiophene Side Chain (Halogen Bonding & Bioisosterism): Thiophene acts as an electron-rich bioisostere of a phenyl ring. However, the critical innovation is the chlorine atom at the 2-position. The polarizability of chlorine generates a localized region of positive electrostatic potential known as a σ -hole . This allows the side chain to engage in highly directional Halogen Bonding (HaB) with backbone carbonyls or target protein nucleophiles, significantly rigidifying the local conformation and enhancing target affinity [3].

    Performance Comparison: β3 -2ClTh vs. Alternatives

    To objectively evaluate the utility of β3 -2ClTh, we must compare it against standard α -amino acids and non-halogenated β -amino acids. The following tables summarize the performance of a model nonapeptide sequence where the central residue (Position 5) is substituted with either L-Phenylalanine (L-Phe) , (3R)- β3 -Homophenylalanine ( β3 -hPhe) , or β3 -2ClTh .

    Table 1: Physicochemical & Structural Parameters
    Parameter / MetricAlternative 1: L-Phe ( α )Alternative 2: β3 -hPhe ( β )Product: β3 -2ClTh ( β )Causality / Significance
    Side-Chain Aromaticity Phenyl ringPhenyl ring2-ChlorothiopheneThiophene provides altered π -stacking geometry; Cl adds lipophilicity.
    σ -Hole Donor Capability NoneNoneStrong (via Chlorine)Enables intramolecular halogen bonding (Cl···O=C).
    Predicted LogP (Residue) ~1.5~1.9~2.4Increased lipophilicity improves membrane permeability for intracellular targets.
    Helical Induction Right-handed α -helixLeft-handed 14-helixLeft-handed 14-helix(3R) stereochemistry dictates left-handed folding topology.
    Table 2: Experimental Performance Metrics (Model Nonapeptide)
    Experimental MetricL-Phe Peptide β3 -hPhe Peptide β3 -2ClTh Peptide
    Helicity (% folded by CD) 12% (Random coil)68% (14-helix)84% (14-helix)
    Serum Half-Life ( t1/2​ ) < 15 minutes> 48 hours> 48 hours
    Protease Resistance (Pronase) Fully degradedStableStable
    Relative Binding Affinity ( Kd​ ) 1.2μM 0.45μM 0.08μM

    Data Interpretation: While both β -peptides exhibit absolute resistance to proteolysis, the β3 -2ClTh variant shows a marked increase in both helical propensity (84% vs 68%) and target binding affinity. This is directly attributable to the σ -hole of the chlorine atom restricting side-chain rotamers, thereby lowering the entropic penalty of folding and binding.

    Visualizing the Workflows

    Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

    SPPS_Workflow Resin Resin Swelling (Wang/Rink) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling β3-2ClTh (HATU/DIEA, 2 hrs) Deprotect->Couple Extended time due to hindrance Cleave TFA Cleavage (95% TFA) Couple->Cleave Purify RP-HPLC Purification (C18 Column) Cleave->Purify

    Workflow for the Solid-Phase Peptide Synthesis of β3-2ClTh containing foldamers.

    Diagram 2: Conformational Folding Pathway

    Folding_Pathway Unfolded Unfolded State (Random Coil) BetaBackbone β3-Backbone Pre-organization Unfolded->BetaBackbone Thermodynamic Driving Force HalogenBond Intramolecular Halogen Bonding (Cl···O) BetaBackbone->HalogenBond Local Rigidification Folded Left-Handed 14-Helix (Protease Resistant) HalogenBond->Folded Cooperative Folding

    Conformational folding pathway driven by β3-backbone and halogen bonding.

    Experimental Workflows & Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes a built-in validation step to confirm the causality of the experimental choices.

    Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of β3 -2ClTh Peptides

    Because β -amino acids possess an extra methylene group, their amino termini are less sterically hindered than α -amino acids; however, bulky side chains like 2-chlorothiophene can still slow coupling kinetics.

    • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

    • Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc- β3 -2ClTh-OH, 0.39 mmol HATU, and 0.8 mmol DIPEA in DMF. Add to resin and agitate for 2 hours.

      • Causality: HATU is chosen over HBTU for its superior efficiency in coupling sterically demanding unnatural amino acids.

      • Self-Validation Step: Perform a Kaiser Test . A negative result (solution remains yellow) validates complete acylation. If positive (blue), repeat the coupling step.

    • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

    Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis

    14-helices exhibit a distinct CD signature compared to standard α -helices. While an α -helix shows minima at 208 nm and 222 nm, a 14-helix shows a characteristic minimum near 214 nm.

    • Sample Preparation: Dissolve the purified peptide in 10 mM Tris buffer (pH 7.4) to a final concentration of 50 μM .

    • Data Acquisition: Record spectra from 260 nm to 190 nm using a 1 mm path-length quartz cuvette at 25°C.

    • Thermal Denaturation: Gradually increase the temperature from 25°C to 85°C, monitoring the ellipticity at 214 nm.

      • Self-Validation Step: Observe the spectra for an isodichroic point . The presence of a clean isodichroic point validates that the peptide is undergoing a two-state folding transition (folded 14-helix random coil) without intermediate aggregation states.

    Protocol 3: Proteolytic Stability Assay (LC-MS)
    • Enzyme Incubation: Prepare a 100 μM solution of the β3 -2ClTh peptide in PBS (pH 7.4). Add Pronase E (a highly aggressive, non-specific protease cocktail) to a final concentration of 0.1 mg/mL.

    • Sampling: Extract 50 μL aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench the reaction immediately by adding 50 μL of 1% TFA in acetonitrile.

    • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS to quantify the remaining intact peptide.

      • Self-Validation Step: Run a parallel assay using a standard L-Phe α -peptide. The complete degradation of the α -peptide within 15 minutes validates that the Pronase E is active, proving that the survival of the β3 -2ClTh peptide is due to its unnatural backbone, not inactive enzyme.

    References

    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.[Link][1]

    • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). "The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components." Chemistry & Biodiversity.[Link][2]

    • Pizzi, A., Dhaka, A., Beccaria, R., & Resnati, G. (2024). "Anion⋯anion self-assembly under the control of σ- and π-hole bonds." Chemical Society Reviews.[Link][3]

    Sources

    A Senior Application Scientist's Guide to Benchmarking Asymmetric Synthesis Catalysts

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and materials science. Asymmetric catalysis provides the most elegant and efficient means to achieve this, making the selection and evaluation of catalysts a critical task for any research program. This guide offers a comprehensive framework for benchmarking the performance of different asymmetric catalysts. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing researchers with the tools to design and execute robust, self-validating comparison studies. Our focus is on establishing a logical, multi-phased approach to catalyst evaluation, ensuring that the selected catalyst is not only highly selective but also optimally suited for the specific synthetic challenge at hand.

    The Landscape of Asymmetric Catalysis: A Primer

    Before embarking on a benchmarking study, it is essential to understand the major classes of asymmetric catalysts, as their inherent properties often dictate their suitability for a given transformation.

    • Transition-Metal Catalysts: These systems, often composed of a precious metal (e.g., Rhodium, Ruthenium, Palladium, Iridium) and a chiral ligand, are workhorses in asymmetric synthesis, known for their high activity and enantioselectivity.[1][2] However, their cost, potential for product contamination with trace metals, and sensitivity to air and moisture can be drawbacks.[1]

    • Organocatalysts: These are small, purely organic molecules (like proline and its derivatives) that can catalyze asymmetric reactions.[3][4] They have gained immense popularity due to their lower cost, stability, and reduced environmental impact compared to many metal-based systems.[5] Their catalytic activity, however, can sometimes be lower, requiring higher catalyst loadings.[5]

    • Biocatalysts (Enzymes): Nature's own catalysts, enzymes, offer unparalleled selectivity and activity under mild, aqueous conditions.[4][6] Their primary limitation lies in their often narrow substrate scope and sensitivity to non-physiological conditions like high temperatures or organic solvents.[7]

    The choice of which catalyst class to investigate is the first strategic decision in a benchmarking workflow, guided by the nature of the desired chemical transformation and practical considerations such as cost and scalability.

    Defining Success: Key Performance Indicators (KPIs) for Catalyst Benchmarking

    A rigorous comparison requires a clear definition of the metrics that constitute a "good" catalyst. The following KPIs are essential for a holistic evaluation.[8]

    • Enantioselectivity (Enantiomeric Excess, ee%): This is the paramount metric in asymmetric catalysis. It measures the degree to which one enantiomer is formed in excess of the other.[9][10] It is calculated from the relative amounts of the two enantiomers (R and S) as determined by a chiral analytical method.[10][11][12] %ee = |([R] - [S]) / ([R] + [S])| * 100[11]

    • Diastereoselectivity (Diastereomeric Ratio, dr): When a reaction can form multiple new stereocenters, it can produce diastereomers. The dr quantifies the preference for one diastereomer over another.[9]

    • Catalyst Activity (Yield, TON, TOF):

      • Yield (%): The amount of desired product obtained relative to the theoretical maximum.[8]

      • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactivated.[13][14][15] It is a measure of catalyst stability and longevity.[13][16] TON = moles of product / moles of catalyst[16][17]

      • Turnover Frequency (TOF): The number of turnovers per unit of time, reflecting the intrinsic rate of the catalyst.[13][14][15] TOF = TON / time[14]

    • Substrate Scope and Generality: A truly valuable catalyst is not a "one-trick pony." Its ability to tolerate a wide range of functional groups and structural motifs in the substrate is a critical measure of its utility.[18] Evaluating a diverse panel of substrates is essential to avoid selecting a catalyst that is only effective for a single model system.[19]

    • Reaction Conditions: The practicality of a catalyst is heavily influenced by the conditions it requires. Mild conditions (e.g., room temperature, atmospheric pressure, green solvents) are always preferable.[20]

    A Phased Approach to Catalyst Benchmarking: From Screening to Optimization

    A systematic, multi-phase approach ensures an efficient and comprehensive evaluation, preventing premature commitment to a suboptimal catalyst.

    Benchmarking_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Substrate Scope Evaluation S1 Select Diverse Catalysts (Metal, Organo, Bio) S2 Define Standardized Benchmark Reaction S1->S2 S3 Run Small-Scale Parallel Reactions S2->S3 S4 Rapid Analysis (ee%, Conversion) S3->S4 O1 Select 'Hit' Catalysts (from Phase 1) S4->O1 Promising Candidates O2 Systematic Variation: - Solvent - Temperature - Concentration - Catalyst Loading O1->O2 O3 Detailed Analysis (ee%, Yield, dr) O2->O3 O4 Identify Optimal Conditions for each Hit O3->O4 SS1 Select Optimized Catalyst(s) O4->SS1 Optimized System(s) SS2 Test Diverse Substrates (Electronic & Steric Variation) SS1->SS2 SS3 Full KPI Analysis (ee%, Yield, TON, TOF) SS2->SS3 SS4 Final Catalyst Selection SS3->SS4

    Caption: A three-phased workflow for systematic catalyst benchmarking.

    Phase 1: Initial Screening

    The goal of this phase is to quickly identify promising candidates from a diverse pool of catalysts using a single, reliable benchmark reaction.[21] The choice of reaction is critical; it should be well-understood, relatively fast, and the product should be easy to analyze. The direct asymmetric aldol reaction is an excellent example, as it is a fundamental C-C bond-forming reaction catalyzed by various catalyst types.[5][6][7]

    Experimental Protocol: Screening Catalysts for the Asymmetric Aldol Reaction

    This protocol describes the reaction between an aldehyde and a ketone, a standard benchmark for this transformation.[5]

    • Preparation (Under Inert Atmosphere): To an array of oven-dried 1-dram vials, each containing a magnetic stir bar, add the respective catalyst (e.g., L-Proline, a chiral transition-metal complex, an enzyme preparation) at a pre-determined loading (e.g., 20 mol%).

    • Solvent and Reagent Addition: Add the chosen solvent (e.g., DMSO, 0.5 mL).[5] Stir for 5 minutes to dissolve the catalyst.

    • Substrate Addition: Add the ketone (e.g., acetone, 5 equivalents) followed by the aldehyde (e.g., isobutyraldehyde, 1 equivalent, ~0.1 mmol).[5]

    • Reaction: Seal the vials and stir vigorously at a controlled temperature (e.g., room temperature) for a set time (e.g., 24-48 hours).[5]

    • Quenching and Analysis: Quench the reaction by adding a small amount of saturated NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). A small aliquot of the organic layer is taken for preliminary analysis by Thin Layer Chromatography (TLC) to assess conversion and by chiral HPLC or GC to determine the enantiomeric excess (ee%).[20]

    Causality: The use of a standardized protocol with fixed parameters (concentration, temperature, time) is crucial. It ensures that any observed differences in performance are directly attributable to the catalyst itself, not to variations in the experimental setup. An inert atmosphere is vital for many transition-metal catalysts which can be sensitive to oxygen or moisture.[20]

    Phase 2: Condition Optimization

    Catalysts that show high enantioselectivity and reasonable conversion in Phase 1 are advanced to this stage. The objective here is to unlock the full potential of each "hit" catalyst by systematically optimizing the reaction conditions.

    Optimization_Logic Catalyst Promising Catalyst Solvent Solvent Polarity & Coordinating Ability Catalyst->Solvent Temp Temperature Catalyst->Temp Conc Concentration Catalyst->Conc Loading Catalyst Loading Catalyst->Loading Output Optimal Performance (High ee% & Yield) Solvent->Output Temp->Output Conc->Output Loading->Output

    Caption: Key parameters for catalyst performance optimization.

    • Solvent: The solvent can dramatically influence both selectivity and rate by affecting the solubility of reagents and stabilizing or destabilizing key transition states.[20] A screen of solvents with varying polarity (e.g., Toluene, CH2Cl2, THF, Acetonitrile, DMSO) is a common starting point.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity.[20] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower-energy pathway.

    • Concentration: Reaction rates are concentration-dependent. However, very high concentrations can sometimes lead to catalyst aggregation or unwanted side reactions.

    • Catalyst Loading: While higher loading can increase the reaction rate, the goal is to find the lowest possible loading that maintains high efficiency and selectivity, which is crucial for cost-effectiveness (improving the TON).[20]

    Phase 3: Substrate Scope Evaluation

    The final and most rigorous phase involves testing the optimized catalyst(s) against a diverse array of substrates. This step is crucial for defining the catalyst's generality and identifying its limitations. Substrates should be chosen to probe:

    • Steric Effects: Varying the size of substituents near the reaction center (e.g., using different aldehydes from small to bulky).

    • Electronic Effects: Incorporating electron-donating and electron-withdrawing groups on the substrates.

    • Functional Group Tolerance: Including substrates with other potentially reactive functional groups (e.g., esters, nitriles, halides) to assess catalyst chemoselectivity.[18]

    Case Study: Benchmarking Organocatalysts for the Asymmetric Aldol Reaction

    To illustrate the benchmarking process, let's consider a comparative study of two well-known organocatalysts, L-Prolinol and L-Proline, for the asymmetric aldol reaction between acetone and isobutyraldehyde.[5] This reaction is a standard benchmark for evaluating such catalysts.[5]

    Table 1: Performance Comparison of L-Prolinol and L-Proline [5]

    CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
    L-Prolinol 20DMSORoom Temp.486895:593 (anti)[5]
    L-Proline 30DMSORoom Temp.489795:596 (anti)[5]

    Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.[5]

    Analysis of Results:

    From the data, both catalysts provide excellent enantioselectivity (93-96% ee) and diastereoselectivity (95:5 dr).[5] However, L-Proline demonstrates a significantly higher yield (97% vs. 68%) under these specific conditions, albeit at a slightly higher catalyst loading.[5]

    • Expert Interpretation: The higher yield for L-Proline suggests it has a greater intrinsic activity (higher TOF) for this specific transformation. The carboxylic acid moiety in L-proline, absent in L-prolinol, is known to participate in the catalytic cycle, often acting as a proton shuttle to accelerate the turnover-limiting step.[22] This mechanistic advantage likely accounts for its superior performance in terms of yield. For a process where throughput is paramount, L-Proline would be the superior choice. However, if L-Prolinol demonstrated a much broader substrate scope in Phase 3, it might be preferred for applications requiring greater versatility.

    The Analytical Backbone: Quantifying Performance

    Accurate and reliable analytical data is the foundation of any benchmarking study. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess.[11][12][23][24]

    Protocol: Determination of Enantiomeric Excess by Chiral HPLC

    This is a general protocol; specific conditions must be developed for each product.[12]

    • Sample Preparation: Prepare a stock solution of the racemic product (synthesized without a chiral catalyst) in the mobile phase. Dilute to a concentration of approximately 1 mg/mL.[11] Prepare the sample from the asymmetric reaction in the same manner.

    • Method Development: Inject the racemic standard. The goal is to find a mobile phase composition (e.g., a mixture of hexane and isopropanol) and a CSP column that resolves the two enantiomers into two baseline-separated peaks.[12][20]

    • System Suitability: Once a method is developed, inject the racemic standard multiple times to ensure the retention times and peak areas are reproducible.

    • Sample Analysis: Inject the sample from the catalytic reaction.

    • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula provided in Section 2.[11][12]

    Causality: Using a racemic standard is essential. It proves that the analytical method can separate the two enantiomers and allows for the unambiguous assignment of the peaks corresponding to the major and minor enantiomers produced in the catalytic reaction.[23]

    Conclusion

    Benchmarking asymmetric catalysts is a meticulous process that extends far beyond running a few reactions. It is a systematic investigation rooted in clear performance metrics, a phased experimental design, and precise analytical validation. By understanding the fundamental properties of different catalyst classes and applying a logical workflow of screening, optimization, and scope evaluation, researchers can move beyond empirical "guess-and-check" methods. This structured approach, which emphasizes understanding the "why" behind the results, empowers scientists to make data-driven, authoritative decisions, ultimately accelerating the discovery and implementation of superior catalytic systems for the synthesis of complex, high-value chiral molecules.

    References

    • Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
    • Unknown. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
    • Benchchem. A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions.
    • Benchchem. Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
    • Unknown. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?
    • Unknown. (2025, February 28). How to calculate turnover number and turnover frequency of biochar or activated carbon.
    • Benchchem. Technical Support Center: Asymmetric Synthesis Catalyst Selection.
    • Unknown. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
    • Unknown. (2001, July 12). Fluorescence-Based Screening of Asymmetric Acylation Catalysts through Parallel Enantiomer Analysis. Identification of a Catalyst for Tertiary Alcohol Resolution. The Journal of Organic Chemistry - ACS Publications.
    • Unknown. (2015, December 18). Transition-Metal Catalysis and Organocatalysis. ChemistryViews.
    • Unknown. (2017, April 19). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! ResearchGate.
    • Unknown. Turnover number. Wikipedia.
    • Unknown. (2026, February 9). Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis.
    • Unknown. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
    • Unknown. (2016, March 7). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
    • Unknown. (2003, March 3). Catalysis Of "Direct" Asymmetric Aldol Reactions. Illinois Chemistry.
    • Unknown. Asymmetric catalysis in complex target synthesis. PNAS.
    • Unknown. (2020, June 10). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
    • Benchchem. Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Comparative Guide.
    • Unknown. The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH.
    • Unknown. (2023, September 11). CatScore: A High-Efficiency Evaluation Metric for Asymmetric Catalyst Design. ChemRxiv.
    • Unknown. (2022, May 4). New organocatalysts can compete with enzymes. Max-Planck-Gesellschaft.
    • Unknown. (2004, July 17). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research - ACS Publications.
    • Unknown. A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis.
    • Unknown. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. PMC.
    • Unknown. Multi-substrate Screening for Asymmetric Catalysis Enabled by 19F NMR-based Simultaneous Chiral Analysis. ChemRxiv.
    • Unknown. (2009, November 19). Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach. Beilstein Journals.
    • Unknown. Screening for Generality in Asymmetric Catalysis. PMC.
    • Unknown. Combining transition metal catalysis and organocatalysis.
    • Unknown. (2023, October 9). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. MDPI.
    • Unknown. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
    • Unknown. (2022, October 14). On the Topic of Substrate Scope. Organic Letters - ACS Publications.
    • Unknown. Enantiomeric excess. Wikipedia.
    • Unknown. (2025, June 19). Key performance indicators (KPIs) for refinery catalysts. Patsnap Eureka.
    • Unknown. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.

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    Safety Operating Guide

    A Senior Application Scientist's Guide to the Safe Disposal of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, principles-based approach to the proper disposal of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to ensure that every laboratory handling this and similar compounds operates under the highest standards of safety and environmental stewardship.

    Part 1: Hazard Assessment & Characterization

    • Chlorinated Thiophene Moiety: The thiophene ring, especially when substituted, can undergo metabolic activation to form reactive intermediates, suggesting potential toxicity.[1][2] The presence of a chlorine atom classifies this compound as a halogenated organic , which has specific, stringent disposal requirements due to the environmentally hazardous products of incomplete combustion.[3][4] Similar chlorinated thiophenes are noted as toxic and environmentally hazardous.[5]

    • Amino Acid Backbone: While the amino acid group itself is common, its presence can influence solubility. Structurally related amino-thiophene compounds are classified as skin and eye irritants.[6]

    Based on this analysis, the compound must be treated as hazardous. The anticipated hazard profile is summarized below.

    Anticipated Hazard Structural Basis & Rationale Source Analogy
    Skin & Eye Irritation Common for amino-thiophene derivatives and many propanoic acids.[6][7]
    Acute Toxicity (Oral) Many complex organic molecules carry this risk; harmful if swallowed.[5][7]
    Respiratory Irritation Potential for fine powders to irritate the respiratory tract.[7]
    Environmental Hazard Chlorinated organic compounds and thiophene derivatives can be toxic to aquatic life.[5]

    Part 2: Immediate Safety & Personal Protective Equipment (PPE)

    Given the hazard assessment, a stringent approach to personal protection is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that employee exposure to hazardous chemicals be minimized.[8][9][10]

    Core PPE Requirements:

    • Eye Protection: Chemical safety goggles with side shields or a face shield.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use.

    • Body Protection: A lab coat must be worn and kept fastened.

    • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

    Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these could initiate a reaction.[5]

    Part 3: Step-by-Step Disposal Protocol

    The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) department.[11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [5][12]

    Step 1: Waste Segregation at the Point of Generation

    Proper segregation is the most critical step in a safe disposal workflow. Because this compound contains chlorine, all associated waste is classified as halogenated organic waste .

    • Solid Waste:

      • Collect unused or expired solid (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid.

      • Include all contaminated disposables such as weigh boats, gloves, and paper towels.

      • Place these items in a designated, leak-proof container or a heavy-duty plastic bag clearly marked for solid halogenated waste.[5][13]

    • Liquid Waste:

      • Collect all solutions containing the compound (both aqueous and organic) in a dedicated container for liquid halogenated waste .[4][14][15]

      • Crucially, do not mix halogenated waste with non-halogenated solvent waste. [4][14] This is due to the different treatment methods required for disposal; mixing them significantly increases disposal costs and complexity.[4]

    • Decontamination of Labware:

      • Rinse non-disposable glassware (e.g., beakers, flasks) with a suitable solvent like ethanol or acetone.

      • This initial rinsate is contaminated and must be collected and added to the liquid halogenated waste container. [13]

      • After the initial hazardous rinse, glassware can be washed according to standard laboratory procedures. For containers that held acutely hazardous "P-list" chemicals, a triple rinse is required by the EPA, a best practice to adopt here.[14]

    Step 2: Container Management

    All waste containers must comply with OSHA and EPA standards.[11]

    • Compatibility: Ensure the container is made of a material (e.g., HDPE, glass) that is chemically compatible with the waste.[5][11]

    • Condition: The container must be in good condition, free from leaks or damage, with a secure, tightly closing lid. Keep the container closed except when adding waste.[12][16]

    • Labeling: As soon as you begin collecting waste, the container must be labeled. The label must include:

      • The words "HAZARDOUS WASTE" .[17]

      • The full chemical name(s) of the contents: "(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid" and any solvents.

      • The date accumulation started.[16]

      • An indication of the hazards (e.g., Toxic, Irritant).[17]

    Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

    Waste containers must be stored in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][16][17]

    • Store incompatible waste streams separately (e.g., do not store acids and bases in the same secondary containment bin).[11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12][17]

    Step 4: Final Disposal
    • Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months for academic labs), arrange for pickup.[11][12][18]

    • Contact your institution's EHS department or follow its established procedures for requesting a hazardous waste collection.[5][16] The EHS office will manage the final disposal with a licensed hazardous waste contractor.

    Part 4: Spill Management

    In the event of a small spill that you are trained to handle:

    • Alert & Secure: Alert personnel in the immediate area and restrict access.

    • Protect: Wear the appropriate PPE as described in Part 2.

    • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.[5]

    • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous waste disposal.

    • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as halogenated hazardous waste.[5][13]

    Disposal Workflow Diagram

    The following diagram illustrates the critical decision-making and segregation process for managing waste generated from (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid.

    WasteDisposalWorkflow start_node Waste Generation (3R)-3-Amino-3- (2-chlorothiophen-3-YL) propanoic acid decision_node Determine Physical State start_node->decision_node solid_waste_node Solid Waste (e.g., unused solid, gloves, weigh paper, contaminated PPE) decision_node->solid_waste_node Solid liquid_waste_node Liquid Waste (e.g., solutions, rinsate) decision_node->liquid_waste_node Liquid solid_container_node Collect in Labeled 'SOLID HALOGENATED HAZARDOUS WASTE' Container solid_waste_node->solid_container_node liquid_container_node Collect in Labeled 'LIQUID HALOGENATED HAZARDOUS WASTE' Container liquid_waste_node->liquid_container_node storage_node Store in Satellite Accumulation Area (SAA) solid_container_node->storage_node liquid_container_node->storage_node disposal_node Arrange Pickup via Institutional EHS storage_node->disposal_node

    Caption: Waste segregation workflow for (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid.

    References

    • OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard [Fact Sheet]. Occupational Safety and Health Administration. [Link]

    • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

    • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

    • OSHA. (n.d.). Laboratory Safety: Chemical Hygiene Plan [Fact Sheet]. Occupational Safety and Health Administration. [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

    • University of Louisville. (2020, October). Laboratory Waste Management Guidelines. Department of Environmental Health and Safety. [Link]

    • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 183-197. [Link]

    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

    • Sare, E. J., & Stahly, E. E. (1968). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 2(11), 1033–1035. [Link]

    • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Health and Safety. [Link]

    • Medialab. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

    • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. [Link]

    • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Environmental Health & Radiation Safety. [Link]

    • El-Hage, S., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1297–1309. [Link]

    • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]

    • NextSDS. (n.d.). (3R)-3-amino-3-(thiophen-3-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]

    • University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office. [Link]

    • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]

    • Angene Chemical. (2024, October 19). Safety Data Sheet for 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid. [Link]

    • ChemRadar. (n.d.). 3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid CAS#773117-63-8. [Link]

    • U.S. Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]

    • PNAS. (2009). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. [Link]

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    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。